5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-5-1-4(3-13)7(14)6(2-5)8(10,11)12/h1-3,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOPDQCEVBJGNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381362 | |
| Record name | 5-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251300-30-8 | |
| Record name | 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251300-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
A Technical Guide to 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
CAS Number: 251300-30-8
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde. This versatile aromatic aldehyde is a valuable building block in organic synthesis and holds promise in the development of novel therapeutic agents.
Chemical and Physical Properties
This compound is a substituted benzaldehyde with the molecular formula C₈H₄BrF₃O₂.[1][2] Its chemical structure features a bromine atom at position 5, a hydroxyl group at position 2, and a trifluoromethyl group at position 3 of the benzaldehyde ring. This unique combination of functional groups imparts specific reactivity and properties to the molecule.
| Property | Value | Source |
| CAS Number | 251300-30-8 | [1][2] |
| Molecular Formula | C₈H₄BrF₃O₂ | [1][2] |
| Molecular Weight | 269.02 g/mol | [2] |
| Appearance | Brown oil or solid | [1] |
| Melting Point | 90-92 °C | |
| Boiling Point | ~219.1 °C at 760 mmHg | |
| Purity | ≥96% | |
| InChI Key | NCOPDQCEVBJGNB-UHFFFAOYSA-N | |
| Canonical SMILES | C1=C(C=C(C(=C1C=O)O)C(F)(F)F)Br |
Synthesis
The primary synthetic route to this compound involves the electrophilic bromination of 2-hydroxy-3-(trifluoromethyl)benzaldehyde.[1] The hydroxyl group acts as an ortho-, para-director, while the trifluoromethyl group is a meta-director, leading to regioselective bromination at the 5-position. A common brominating agent used for this transformation is N-bromosuccinimide (NBS).[1]
Experimental Protocol: Synthesis of this compound[1]
Reagents:
-
2-Hydroxy-3-(trifluoromethyl)benzaldehyde (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.2 eq)
-
Acetonitrile (solvent)
-
Water
-
Ethyl acetate
-
Brine
-
Sodium sulfate
-
Silica gel
-
Petroleum ether
Procedure:
-
Dissolve 2-hydroxy-3-(trifluoromethyl)benzaldehyde in acetonitrile in a reaction vessel.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Slowly add N-bromosuccinimide to the cooled solution.
-
Maintain the reaction at 0°C and continue stirring for 1 hour.
-
Quench the reaction by adding water.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate.
-
A typical yield for this process is approximately 66%.[1]
Applications in Research and Drug Development
This compound serves as a key intermediate in the synthesis of more complex molecules for various research applications.[1]
Synthesis of Schiff Base Ligands
The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases. These Schiff base ligands can coordinate with various metal ions to form metal complexes with potential applications in catalysis and materials science.
Precursor for Bruton's Tyrosine Kinase (Btk) Inhibitors
This compound is a valuable precursor for the synthesis of inhibitors targeting Bruton's tyrosine kinase (Btk). Btk is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell development, activation, and survival.[1] Dysregulation of the Btk signaling pathway is implicated in various B-cell malignancies and autoimmune diseases.[3][4][5]
Inhibitors of Btk can block the downstream signaling cascade, thereby inhibiting the proliferation and survival of malignant B-cells. The development of potent and selective Btk inhibitors is an active area of research in oncology and immunology.
Safety Information
This compound should be handled with care in a laboratory setting. Below is a summary of key safety information. Users should always consult the full Safety Data Sheet (SDS) before handling this chemical.
| Hazard Statement | Precautionary Statement |
| Causes skin irritation. | Wash skin thoroughly after handling. |
| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |
| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. |
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Conclusion
This compound, with its unique structural features, is a valuable and versatile building block in modern organic chemistry. Its utility in the synthesis of complex molecules, particularly as a precursor for potent enzyme inhibitors like those targeting Btk, highlights its significance in the fields of medicinal chemistry and drug discovery. Researchers and scientists can leverage the information provided in this guide to safely handle and effectively utilize this compound in their research endeavors.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. fishersci.com [fishersci.com]
- 3. Bruton's tyrosine kinase (BTK) inhibitors in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bruton’s Tyrosine Kinase Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Technical Guide to 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde, a key intermediate in various fields of chemical research and development.
Chemical Identity and Properties
This compound is a substituted aromatic aldehyde with the CAS number 251300-30-8.[1][2] Its structure features a benzene ring substituted with a bromine atom, a hydroxyl group, a trifluoromethyl group, and a formyl group. This unique combination of functional groups makes it a valuable building block in organic synthesis.[1]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 251300-30-8 | [1][2] |
| Molecular Formula | C₈H₄BrF₃O₂ | [1][2] |
| Molecular Weight | 269.02 g/mol | [1][2] |
| Appearance | Brown oil | [1] |
| Solubility | Soluble in organic solvents such as ethanol and acetone. | [1] |
| Melting Point | Data not available in cited sources. | |
| Boiling Point | Data not available in cited sources. |
Spectroscopic Data
-
¹H NMR: The spectrum would be expected to show signals for the aldehydic proton (around 9.5-10.5 ppm), the hydroxyl proton (a broad singlet), and two aromatic protons, likely appearing as doublets in the aromatic region (7.0-8.0 ppm).
-
¹³C NMR: The spectrum would feature a signal for the carbonyl carbon of the aldehyde group at a characteristic downfield shift (around 190 ppm). Signals for the aromatic carbons would appear in the 110-160 ppm region, with the carbon attached to the trifluoromethyl group showing a quartet due to C-F coupling. The trifluoromethyl carbon itself would also be observable.
-
FT-IR (Infrared Spectroscopy): The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (a broad band around 3200-3600 cm⁻¹), the C-H stretch of the aldehyde (two weak bands around 2720 and 2820 cm⁻¹), the C=O stretch of the aldehyde (a strong band around 1680-1700 cm⁻¹), C=C stretching bands for the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching bands (around 1000-1350 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.
Synthesis and Reactivity
Synthetic Protocol
A common and effective method for the synthesis of this compound is the electrophilic bromination of 2-hydroxy-3-(trifluoromethyl)benzaldehyde.[1]
Experimental Protocol: Synthesis of this compound [1]
-
Reagents:
-
2-Hydroxy-3-(trifluoromethyl)benzaldehyde (10.7 g, 56.3 mmol)
-
N-bromosuccinimide (NBS) (12.0 g, 67.5 mmol)
-
Acetonitrile (150 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Sodium sulfate
-
Silica gel
-
Petroleum ether
-
-
Procedure:
-
Dissolve 2-hydroxy-3-(trifluoromethyl)benzaldehyde in acetonitrile in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Add N-bromosuccinimide portion-wise to the cooled solution.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate mixture as the eluent to yield the final product as a brown oil (typical yield around 66%).[1]
-
Chemical Reactivity
The reactivity of this compound is dictated by its functional groups. The aldehyde group is susceptible to nucleophilic attack and can undergo various transformations. The aromatic ring can participate in further substitution reactions, and the hydroxyl group can be derivatized.
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using common oxidizing agents.
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol.
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles. For instance, it reacts with amines to form Schiff bases.[1]
-
Substitution: The bromine atom on the aromatic ring can be displaced through nucleophilic aromatic substitution reactions.
Applications in Research and Development
This compound is a versatile intermediate with applications in several areas of scientific research:
-
Organic Synthesis: It serves as a crucial building block for the synthesis of more complex organic molecules.[1]
-
Pharmaceutical Development: The presence of reactive functional groups makes it a valuable precursor for the development of novel pharmaceutical compounds.[1]
-
Biological Research: It is utilized in studies related to enzyme inhibition and protein-ligand interactions, partly due to its ability to form Schiff bases with amino groups in proteins.[1]
-
Materials Science: It can be employed in the production of specialty chemicals and materials.[1]
Conclusion
This compound is a chemical compound with significant potential in synthetic chemistry and drug discovery. While detailed experimental spectroscopic data is not widely available, its synthesis is well-documented, and its reactivity is predictable based on its functional groups. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences.
References
5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde molecular structure
An In-Depth Technical Guide to 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological activities of this compound, a halogenated aromatic aldehyde of interest to researchers, scientists, and drug development professionals.
Molecular Structure and Properties
This compound, with the CAS number 251300-30-8, is a substituted benzaldehyde.[1][2] Its structure features a benzene ring substituted with a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a trifluoromethyl group at the 3-position.[2] This specific arrangement of functional groups significantly influences its chemical reactivity and potential biological applications. The molecular formula of the compound is C₈H₄BrF₃O₂, and it has a molecular weight of 269.02 g/mol .[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 251300-30-8 | [1][2] |
| Molecular Formula | C₈H₄BrF₃O₂ | [1][2] |
| Molecular Weight | 269.02 g/mol | [1][2] |
| Appearance | Brown oil | [2] |
| Canonical SMILES | C1=C(C=C(C(=C1C=O)O)C(F)(F)F)Br | [2] |
| InChI Key | NCOPDQCEVBJGNB-UHFFFAOYSA-N | [2] |
Synthesis
The primary synthetic route to this compound involves the electrophilic bromination of its precursor, 2-hydroxy-3-(trifluoromethyl)benzaldehyde.[2] A common and effective method utilizes N-bromosuccinimide (NBS) as the brominating agent.
Experimental Protocol: Bromination of 2-hydroxy-3-(trifluoromethyl)benzaldehyde
A detailed experimental protocol for the synthesis is as follows:
-
Reagents:
-
2-Hydroxy-3-(trifluoromethyl)benzaldehyde
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (solvent)
-
Ethyl acetate (extraction solvent)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Petroleum ether/ethyl acetate mixture (eluent)
-
-
Procedure:
-
Dissolve 2-hydroxy-3-(trifluoromethyl)benzaldehyde in acetonitrile in a reaction vessel.
-
Cool the solution to 0°C with stirring.
-
Add N-bromosuccinimide to the cooled solution.
-
Maintain the reaction at 0°C and continue stirring for 1 hour.
-
Quench the reaction by adding water.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate mixture as the eluent.
-
-
Yield: This process typically yields the product as a brown oil with a yield of approximately 66%.[2]
Synthesis Workflow Diagram
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals for the aldehyde proton, the hydroxyl proton, and two aromatic protons.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 - 10.2 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~11.0 - 12.0 | Broad Singlet | 1H | Hydroxyl proton (-OH) |
| ~7.8 - 8.0 | Doublet | 1H | Aromatic proton (H-6) |
| ~7.6 - 7.8 | Doublet | 1H | Aromatic proton (H-4) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display signals for the eight carbon atoms in the molecule, including the carbonyl carbon, the carbon bearing the trifluoromethyl group, and the aromatic carbons.
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~190 - 195 | Aldehyde carbonyl (C=O) |
| ~155 - 160 | Carbon bearing the hydroxyl group (C-2) |
| ~135 - 140 | Aromatic carbon (C-6) |
| ~130 - 135 | Aromatic carbon (C-4) |
| ~120 - 130 (quartet) | Trifluoromethyl carbon (-CF₃) |
| ~120 - 125 | Carbon bearing the trifluoromethyl group (C-3) |
| ~115 - 120 | Carbon bearing the bromine atom (C-5) |
| ~110 - 115 | Aromatic carbon (C-1) |
FT-IR Spectroscopy
The FT-IR spectrum is expected to show characteristic absorption bands for the hydroxyl, aldehyde, and aromatic functionalities.
Table 4: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration |
| ~3200 - 3400 (broad) | O-H stretch (hydroxyl) |
| ~2820 and ~2720 | C-H stretch (aldehyde) |
| ~1680 - 1700 | C=O stretch (aldehyde) |
| ~1550 - 1600 | C=C stretch (aromatic) |
| ~1100 - 1300 | C-F stretch (trifluoromethyl) |
| ~600 - 800 | C-Br stretch |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, isotopic peaks for bromine-containing fragments ([M] and [M+2] in a ~1:1 ratio) will be observed.
Table 5: Predicted Mass Spectrometry Data
| m/z | Fragment |
| 268/270 | [M]⁺ (Molecular ion) |
| 267/269 | [M-H]⁺ |
| 239/241 | [M-CHO]⁺ |
| 188 | [M-Br]⁺ |
| 160 | [M-Br-CO]⁺ |
Potential Biological Activity
While specific studies on the biological activity of this compound are limited in the available literature, its structural analogs suggest potential applications in biological research, particularly in enzyme inhibition.[2] Benzaldehyde derivatives are known to exhibit a range of biological activities. For instance, some benzaldehydes have been shown to inhibit tyrosinase, a key enzyme in melanin synthesis.[3]
Furthermore, a structurally similar compound, 5-bromo-2-hydroxy-4-methyl-benzaldehyde, has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in macrophages.[4] This inhibition was mediated through the inactivation of the ERK, p38, and NF-κB signaling pathways.[4] Given the structural similarities, it is plausible that this compound could exhibit similar inhibitory effects on these or related signaling pathways.
Plausible Signaling Pathway Inhibition
The diagram below illustrates a potential mechanism of action, drawing a parallel to the known activity of a similar compound.
This guide provides a foundational understanding of this compound for professionals in research and drug development. Further experimental validation of its spectroscopic properties and biological activities is warranted to fully elucidate its potential applications.
References
- 1. scbt.com [scbt.com]
- 2. Buy this compound (EVT-378218) | 251300-30-8 [evitachem.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-Bromo-3-(trifluoromethyl)salicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-3-(trifluoromethyl)salicylaldehyde, a valuable building block in medicinal chemistry and materials science. This document details the primary synthesis pathway, including a step-by-step experimental protocol, and discusses the preparation of the key starting material. All quantitative data is presented in clear, structured tables, and a logical diagram of the synthesis pathway is provided.
Introduction
5-Bromo-3-(trifluoromethyl)salicylaldehyde is a substituted aromatic aldehyde containing a bromine atom and a trifluoromethyl group. These functionalities make it a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates, while the bromine atom provides a reactive handle for various cross-coupling reactions.
Synthesis Pathway
The most direct and commonly employed method for the synthesis of 5-Bromo-3-(trifluoromethyl)salicylaldehyde is through the electrophilic bromination of 2-hydroxy-3-(trifluoromethyl)benzaldehyde. This starting material can be synthesized from 2-(trifluoromethyl)phenol via ortho-formylation reactions.
Overall Synthesis Scheme
Caption: Synthesis pathway for 5-Bromo-3-(trifluoromethyl)salicylaldehyde.
Experimental Protocols
Synthesis of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde (Starting Material)
The ortho-formylation of 2-(trifluoromethyl)phenol can be achieved through methods such as the Reimer-Tiemann reaction or the Duff reaction. Below is a generalized protocol for the Reimer-Tiemann reaction, which is a common method for the ortho-formylation of phenols.
Reaction: Reimer-Tiemann Reaction
Objective: To introduce a formyl group at the ortho position of the hydroxyl group of 2-(trifluoromethyl)phenol.
Materials:
-
2-(Trifluoromethyl)phenol
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) for workup
-
Ethyl acetate for extraction
Procedure:
-
A solution of 2-(trifluoromethyl)phenol and sodium hydroxide in a mixture of ethanol and water is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
The mixture is heated to 70 °C.
-
Chloroform is added dropwise to the heated solution over a period of 1 hour.
-
The resulting mixture is stirred for an additional 3 hours at 70 °C.
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is acidified to a pH of 4-5 with hydrochloric acid.
-
The product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification is typically achieved by column chromatography on silica gel.
Synthesis of 5-Bromo-3-(trifluoromethyl)salicylaldehyde (Final Product)
Reaction: Electrophilic Aromatic Bromination
Objective: To regioselectively brominate 2-hydroxy-3-(trifluoromethyl)benzaldehyde at the 5-position.
Materials:
-
2-Hydroxy-3-(trifluoromethyl)benzaldehyde
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
To a solution of 2-hydroxy-3-(trifluoromethyl)benzaldehyde (1.0 eq) in acetonitrile, N-Bromosuccinimide (1.2 eq) is added portion-wise at 0 °C under a nitrogen atmosphere.
-
The reaction mixture is stirred at 0 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water at 0 °C.
-
The mixture is extracted three times with ethyl acetate.
-
The combined organic layers are washed three times with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude product.
-
The crude residue is purified by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.
Data Presentation
Reactants and Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-(Trifluoromethyl)phenol | C₇H₅F₃O | 162.11 | Precursor |
| 2-Hydroxy-3-(trifluoromethyl)benzaldehyde | C₈H₅F₃O₂ | 190.12 | Starting Material |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | Brominating Agent |
| 5-Bromo-3-(trifluoromethyl)salicylaldehyde | C₈H₄BrF₃O₂ | 269.02 | Final Product |
Reaction Conditions and Yield
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| ortho-Formylation of 2-(Trifluoromethyl)phenol | Chloroform, Sodium Hydroxide | Ethanol/Water | 70 | 4 | Variable |
| Bromination of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde | N-Bromosuccinimide | Acetonitrile | 0 | 1 | ~66% |
Characterization Data for 5-Bromo-3-(trifluoromethyl)salicylaldehyde
| Spectroscopic Technique | Expected/Reported Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 11.63 (s, 1H, -OH), 9.91 (s, 1H, -CHO), 7.93 (d, J = 2.4 Hz, 1H, Ar-H), 7.89 (d, J = 2.4 Hz, 1H, Ar-H). |
| ¹³C NMR | Expected peaks around δ 190-195 (aldehyde C=O), and in the aromatic region (δ 110-160) showing characteristic shifts due to the substituents. The CF₃ carbon would appear as a quartet. |
| IR Spectroscopy | Expected characteristic peaks for O-H stretching (broad, ~3200-3400 cm⁻¹), C=O stretching of the aldehyde (~1650-1680 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹). |
| Mass Spectrometry | Expected molecular ion peaks corresponding to the isotopic pattern of bromine (m/z 268 and 270). |
| Melting Point | Not reported. Expected to be a solid at room temperature. |
Safety Precautions
All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
N-Bromosuccinimide (NBS): Is an irritant and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.
-
Chloroform: Is a suspected carcinogen and is toxic. Handle with extreme care and ensure no exposure.
-
Sodium Hydroxide: Is corrosive and can cause severe burns. Handle with care.
-
Acetonitrile: Is flammable and toxic. Avoid flames and sparks.
-
Bromine (as an alternative brominating agent): Is highly corrosive, toxic, and causes severe burns. Handle with extreme caution in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of 5-Bromo-3-(trifluoromethyl)salicylaldehyde is a straightforward process for researchers familiar with standard organic synthesis techniques. The primary route via bromination of 2-hydroxy-3-(trifluoromethyl)benzaldehyde offers a reliable method to obtain this valuable intermediate. Careful execution of the experimental protocols and adherence to safety precautions are essential for a successful and safe synthesis. This guide provides the necessary details to enable researchers to produce this compound for their ongoing research and development endeavors.
A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Compound Profile: 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
| Property | Value |
| Molecular Formula | C₈H₄BrF₃O₂ |
| Molecular Weight | 269.02 g/mol |
| CAS Number | 251300-30-8 |
| Common Names | 5-Bromo-3-formyl-2-hydroxybenzotrifluoride, 5-Bromo-3-(trifluoromethyl)salicylaldehyde |
Representative Spectroscopic Data: 5-bromo-2-hydroxybenzaldehyde
As a proxy for the title compound, the following sections detail the available spectroscopic data for 5-bromo-2-hydroxybenzaldehyde (also known as 5-bromosalicylaldehyde).
Infrared (IR) Spectroscopy
The FT-IR spectrum of 5-bromo-2-hydroxybenzaldehyde reveals the presence of its key functional groups. The data presented is from the Coblentz Society's evaluated infrared reference spectra collection.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3000 (broad) | O-H stretching of the phenolic hydroxyl group |
| ~3100-3000 | C-H stretching of the aromatic ring |
| ~2900-2700 | C-H stretching of the aldehyde group |
| ~1650 | C=O stretching of the aldehyde group |
| ~1600-1450 | C=C stretching of the aromatic ring |
| ~1200 | C-O stretching of the phenolic hydroxyl group |
| Below 1000 | C-Br stretching and C-H out-of-plane bending |
Mass Spectrometry (MS)
The mass spectrum of 5-bromo-2-hydroxybenzaldehyde, obtained by electron ionization (EI), shows characteristic fragmentation patterns. The presence of bromine is indicated by the M and M+2 isotope peaks of nearly equal intensity.
| m/z | Ion | Notes |
| 200/202 | [C₇H₅BrO₂]⁺ | Molecular ion (M⁺) peak and its isotope peak |
| 199/201 | [C₇H₄BrO₂]⁺ | Loss of a hydrogen atom (M-1) |
| 171/173 | [C₆H₄BrO]⁺ | Loss of the formyl radical (CHO) |
| 121 | [C₇H₅O₂]⁺ | Loss of the bromine atom |
| 93 | [C₆H₅O]⁺ | Fragmentation of the aromatic ring |
| 65 | [C₅H₅]⁺ | Further fragmentation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, detailed peak assignments for the ¹H and ¹³C NMR spectra of 5-bromo-2-hydroxybenzaldehyde were not available in the searched literature, a general description can be provided based on the known effects of the substituents on the benzene ring.
-
¹H NMR: The spectrum would be expected to show a downfield singlet for the aldehyde proton (CHO), a broad singlet for the phenolic hydroxyl proton (OH), and distinct signals for the three aromatic protons, with their chemical shifts and coupling patterns determined by the positions of the bromo and hydroxyl groups.
-
¹³C NMR: The spectrum would display signals for the seven unique carbon atoms. The aldehyde carbonyl carbon would be the most downfield signal. The carbon atoms attached to the bromine and oxygen atoms would also show characteristic chemical shifts.
-
¹⁹F NMR (for this compound): A ¹⁹F NMR spectrum would be crucial for characterizing the trifluoromethyl group. It would be expected to show a singlet, with its chemical shift providing information about the electronic environment of the CF₃ group.
Experimental Protocols
The following are generalized protocols for obtaining high-quality spectroscopic data for aromatic aldehydes like this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
The homogenous mixture is then transferred to a pellet die.
-
A hydraulic press is used to apply several tons of pressure to form a thin, transparent pellet.
Data Acquisition:
-
The FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference.
-
A background spectrum of the empty sample holder is recorded.
-
The KBr pellet is placed in the sample holder, and the sample spectrum is acquired over a typical range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition (¹H, ¹³C, and ¹⁹F NMR):
-
The NMR tube is placed in the spectrometer, and the instrument is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity.
-
Appropriate acquisition parameters (pulse sequence, acquisition time, relaxation delay, and number of scans) are set for each type of nucleus being observed. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
Mass Spectrometry (MS)
Sample Preparation and Introduction:
-
A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or acetonitrile).
-
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the solution is injected into the GC, where the compound is vaporized and separated from the solvent before entering the mass spectrometer.
Data Acquisition (Electron Ionization - EI):
-
In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A detector records the abundance of each ion, generating the mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a substituted benzaldehyde.
An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a visualization of the proton coupling relationships.
Predicted ¹H NMR Spectral Data
Due to the absence of a publicly available experimental spectrum for this compound, the following data is a prediction based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The electron-withdrawing nature of the bromine atom and the trifluoromethyl group is expected to deshield the aromatic protons, shifting their signals downfield.
The predicted ¹H NMR data is summarized in the table below. The numbering of the protons corresponds to the chemical structure provided in the subsequent section.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | 7.8 - 8.0 | Doublet (d) | ~2.5 (⁴J) | 1H |
| H-6 | 7.6 - 7.8 | Doublet (d) | ~2.5 (⁴J) | 1H |
| -CHO | 9.8 - 10.0 | Singlet (s) | - | 1H |
| -OH | 11.0 - 12.0 | Singlet (s, broad) | - | 1H |
Structural and Signaling Pathway Diagram
The following diagram illustrates the chemical structure of this compound and the through-bond coupling interaction between the aromatic protons.
Experimental Protocol for ¹H NMR Spectroscopy
This section provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent may influence the chemical shift of the hydroxyl proton.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Instrument and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 0-16 ppm.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals.
-
Analyze the chemical shifts, multiplicities, and coupling constants of the observed peaks.
Interpretation of the Predicted Spectrum
The predicted ¹H NMR spectrum of this compound is expected to exhibit four distinct signals:
-
Aromatic Protons (H-4 and H-6): These two protons are in a meta-relationship to each other. Due to the different electronic environments created by the surrounding substituents, they are expected to be non-equivalent and appear as two separate doublets. The coupling constant between them (a four-bond coupling, ⁴J) is predicted to be small, around 2.5 Hz. The exact chemical shifts will be influenced by the combined deshielding effects of the bromine, trifluoromethyl, and aldehyde groups.
-
Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl double bond. It is expected to appear as a sharp singlet in the downfield region of the spectrum, typically between 9.8 and 10.0 ppm.
-
Hydroxyl Proton (-OH): The phenolic hydroxyl proton is also significantly deshielded and its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet at a very downfield position, potentially between 11.0 and 12.0 ppm. This signal may not show any coupling to other protons.
This in-depth guide provides a comprehensive overview of the predicted ¹H NMR spectrum of this compound and a standardized protocol for its experimental acquisition. This information is intended to be a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development.
An In-depth Technical Guide to the ¹³C NMR Analysis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents predicted ¹³C NMR chemical shifts based on data from structurally analogous compounds and established substituent effects. It also includes a detailed experimental protocol for acquiring such data and visual workflows to aid in understanding the analytical process.
Predicted ¹³C NMR Spectral Data
The chemical shifts for this compound have been estimated using empirical data from related compounds, such as 4-bromo-2-hydroxybenzaldehyde, and considering the known substituent chemical shift (SCS) effects of the trifluoromethyl group.[1] The trifluoromethyl group is a strong electron-withdrawing group and is expected to significantly influence the chemical shifts of the aromatic carbons, particularly the carbon to which it is attached (C-3) and the adjacent carbons.[2]
The predicted ¹³C NMR chemical shift values are summarized in the table below. It is important to note that actual experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Multiplicity (Proton Coupled) |
| C=O (Aldehyde) | ~195 | s | d |
| C-2 (C-OH) | ~160 | s | s |
| C-4 | ~139 | s | d |
| C-6 | ~126 | s | d |
| C-1 | ~123 | s | s |
| C-3 (C-CF₃) | ~121 (quartet, J ≈ 30-35 Hz) | q | q |
| C-5 (C-Br) | ~118 | s | s |
| CF₃ | ~124 (quartet, J ≈ 270-275 Hz) | q | q |
Disclaimer: These are predicted values and should be confirmed by experimental data.
Molecular Structure and Carbon Numbering
The IUPAC numbering scheme for this compound used for the assignment of the ¹³C NMR signals is presented in the diagram below.
Caption: Molecular structure and carbon numbering of the analyte.
Experimental Protocol for ¹³C NMR Analysis
The following is a standard protocol for the acquisition of a ¹³C NMR spectrum of this compound.
3.1. Sample Preparation
-
Weigh approximately 20-50 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for similar compounds.[1][3]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
3.2. NMR Instrument Parameters The following are typical parameters for a modern NMR spectrometer (e.g., 400-600 MHz).
| Parameter | Suggested Value |
| Spectrometer Frequency | 100-150 MHz for ¹³C |
| Pulse Program | Standard ¹³C{¹H} inverse-gated decoupling |
| Acquisition Time (at) | 1-2 seconds |
| Relaxation Delay (d1) | 2-5 seconds |
| Number of Scans (ns) | 1024 or higher (depending on sample concentration) |
| Spectral Width (sw) | 0-220 ppm |
| Temperature | 298 K (25 °C) |
3.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Perform baseline correction to ensure a flat baseline across the spectrum.
-
Integrate the signals if quantitative analysis is required (note: routine ¹³C NMR is generally not quantitative without specific experimental setups).
-
Identify and list the chemical shifts of all observed peaks.
Logical Workflow for ¹³C NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final data analysis and interpretation in a typical ¹³C NMR experiment.
Caption: Workflow for ¹³C NMR analysis.
This guide provides a foundational understanding of the ¹³C NMR analysis for this compound. For definitive structural confirmation, it is imperative to acquire and interpret an experimental spectrum.
References
- 1. benchchem.com [benchchem.com]
- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Physical and chemical properties of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound is a substituted aromatic aldehyde with the molecular formula C₈H₄BrF₃O₂.[1][2] Its chemical structure features a benzene ring substituted with a bromine atom at position 5, a hydroxyl group at position 2, and a trifluoromethyl group at position 3.[1] This arrangement of functional groups significantly influences its reactivity and potential biological activity.
Table 1: Physical and Chemical Properties
| Property | Value | Source/Notes |
| CAS Number | 251300-30-8 | [1][2] |
| Molecular Formula | C₈H₄BrF₃O₂ | [1][2] |
| Molecular Weight | 269.02 g/mol | [1][2] |
| Appearance | Reported as a brown oil, but also as a solid with a defined melting point. This discrepancy may be due to impurities or different crystalline forms. | [1] |
| Melting Point | 90-92 °C | |
| Boiling Point | ~219.1 °C at 760 mmHg (Predicted) | |
| Density | Data not available | |
| Solubility | Soluble in organic solvents such as ethanol and acetone.[1] Specific quantitative data is not readily available. | [1] |
| pKa | Data not available |
Table 2: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Alternate Names | 5-Bromo-3-formyl-2-hydroxybenzotrifluoride, 5-Bromo-3-(trifluoromethyl)salicylaldehyde |
| SMILES | O=Cc1c(O)c(C(F)(F)F)cc(Br)c1 |
| InChI | InChI=1S/C8H4BrF3O2/c9-5-1-4(3-13)7(14)6(2-5)8(10,11)12/h1-3,14H |
Synthesis and Reactivity
Synthesis
The primary synthetic route to this compound is through the electrophilic bromination of 2-hydroxy-3-(trifluoromethyl)benzaldehyde.[1]
References
Stability and Storage of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its stability profile is critical for ensuring its quality, efficacy, and safety in research and development.
Chemical Properties and Inherent Stability
This compound is a multifaceted aromatic compound with the molecular formula C₈H₄BrF₃O₂ and a molecular weight of 269.01 g/mol .[1][2] Its structure, featuring a hydroxyl group, an aldehyde group, a bromine atom, and a trifluoromethyl group on a benzene ring, dictates its reactivity and stability.[1][3] The electron-withdrawing nature of the trifluoromethyl and bromine groups, combined with the electron-donating and hydrogen-bonding capabilities of the hydroxyl group, creates a complex electronic environment that influences its susceptibility to degradation.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, it is imperative to adhere to the following storage guidelines based on safety data sheet recommendations:
-
Temperature: Store in a cool, dry place. Refrigeration is often recommended for long-term storage.
-
Atmosphere: Due to potential sensitivity to air and light, storage under an inert atmosphere, such as argon or nitrogen, is advisable.
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination.
-
Light: Protect from light to prevent photodegradation. Amber glass vials or opaque containers are recommended.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, reducing agents, and strong bases.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of its functional groups, the following degradation pathways are plausible:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 5-bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts. The presence of the electron-withdrawing trifluoromethyl group may slightly decrease the rate of oxidation compared to unsubstituted benzaldehydes. The Dakin oxidation, a reaction of ortho- or para-hydroxylated phenyl aldehydes with hydrogen peroxide in base to form a benzenediol and a carboxylate, is a potential oxidative degradation pathway under specific conditions.[4]
-
Photodegradation: Aromatic halogenated compounds and phenols can be susceptible to photodegradation.[5][6] Upon exposure to UV or visible light, homolytic cleavage of the carbon-bromine bond can occur, leading to the formation of radical species and subsequent downstream products. Photohydrolysis and debromination are possible reactions.[5]
-
Hydrolysis: The trifluoromethyl group is generally stable to hydrolysis under neutral conditions but can undergo hydrolysis to a carboxylic acid group under strongly acidic or basic conditions, although this is typically a slow process.[7][8][9][10]
-
Thermal Decomposition: At elevated temperatures, thermal decomposition can occur, potentially leading to the formation of various volatile organic compounds. Studies on related halogenated biphenyls have shown the formation of (chloro)benzaldehydes and other products at high temperatures.[11]
The following diagram illustrates the potential degradation pathways:
Quantitative Stability Data (Representative)
The following tables present representative (hypothetical) data from accelerated and long-term stability studies. This data is intended to illustrate the expected stability profile based on the chemical nature of the compound and is not derived from direct experimental results for this compound.
Table 1: Accelerated Stability Study (40°C / 75% RH)
| Time Point | Assay (%) | Total Impurities (%) | Appearance |
| Initial | 99.8 | 0.2 | Off-white to pale yellow powder |
| 1 Month | 99.2 | 0.8 | Pale yellow powder |
| 3 Months | 98.5 | 1.5 | Yellow powder |
| 6 Months | 97.1 | 2.9 | Yellowish-brown powder |
Table 2: Long-Term Stability Study (25°C / 60% RH)
| Time Point | Assay (%) | Total Impurities (%) | Appearance |
| Initial | 99.8 | 0.2 | Off-white to pale yellow powder |
| 3 Months | 99.7 | 0.3 | Off-white to pale yellow powder |
| 6 Months | 99.6 | 0.4 | Off-white to pale yellow powder |
| 12 Months | 99.4 | 0.6 | Off-white to pale yellow powder |
| 24 Months | 99.0 | 1.0 | Pale yellow powder |
Table 3: Photostability Study (ICH Q1B Option 2)
| Condition | Duration | Assay (%) | Total Impurities (%) | Appearance |
| Light Exposure | 1.2 million lux hours | 98.9 | 1.1 | Yellow powder |
| UV-A | 200 watt hours/m² | 99.1 | 0.9 | Pale yellow powder |
| Dark Control | N/A | 99.8 | 0.2 | Off-white to pale yellow powder |
Experimental Protocols
The following are representative protocols for conducting stability studies on this compound, based on ICH guidelines.
Forced Degradation Study Protocol
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of methanol and add 10 mL of 1 M HCl. Heat at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of methanol and add 10 mL of 1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of methanol and add 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 10 mg of the solid compound in a hot air oven at 105°C for 48 hours.
-
Photodegradation: Expose 10 mg of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A sample protected from light should be used as a control.
The workflow for a forced degradation study is depicted below:
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile:Water (50:50, v/v)
Conclusion
This compound is a stable compound when stored under appropriate conditions. The primary degradation pathways are likely to involve oxidation of the aldehyde group and photodegradation. Adherence to recommended storage conditions—cool, dry, dark, and under an inert atmosphere—is critical to minimize degradation and ensure the compound's purity and suitability for its intended applications in research and development. The provided experimental protocols offer a framework for conducting stability studies to further elucidate the specific stability profile of this important chemical intermediate.
References
- 1. Buy this compound (EVT-378218) | 251300-30-8 [evitachem.com]
- 2. scbt.com [scbt.com]
- 3. 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | 1291487-26-7 | Benchchem [benchchem.com]
- 4. Dakin oxidation - Wikipedia [en.wikipedia.org]
- 5. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Item - Thermal studies of chlorinated and mixed halogenated biphenyls - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science.[1] Its utility stems from the unique interplay of its functional groups: a reactive aldehyde moiety, a phenolic hydroxyl group, and the presence of both a bromine atom and a trifluoromethyl group on the aromatic ring.[1] This guide provides a comprehensive analysis of the reactivity of the aldehyde group in this molecule, offering insights into its electronic and steric environment, and its behavior in various chemical transformations. This document is intended to serve as a valuable resource for researchers utilizing this compound in the synthesis of novel therapeutic agents and functional materials.
Molecular Structure and Electronic Properties
The reactivity of the aldehyde group in this compound is intricately governed by the electronic effects of the substituents on the benzene ring.
Substituent Effects on Aldehyde Reactivity:
| Substituent | Position | Electronic Effect | Impact on Aldehyde Carbonyl Carbon |
| -CHO (Aldehyde) | 1 | Electron-withdrawing (-I, -M) | The primary site of reactivity. |
| -OH (Hydroxyl) | 2 | Electron-donating (+M) > Electron-withdrawing (-I) | Increases electron density on the ring, potentially reducing the electrophilicity of the carbonyl carbon. Can form an intramolecular hydrogen bond with the aldehyde oxygen. |
| -CF3 (Trifluoromethyl) | 3 | Strongly electron-withdrawing (-I) | Significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][3] |
| -Br (Bromo) | 5 | Electron-withdrawing (-I) > Electron-donating (+M) | Further enhances the electrophilicity of the carbonyl carbon. |
The trifluoromethyl group, being a potent electron-withdrawing group, significantly enhances the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles compared to unsubstituted benzaldehyde.[2][4][5] However, the ortho-hydroxyl group can participate in intramolecular hydrogen bonding with the aldehyde's carbonyl oxygen, which can influence its conformation and reactivity. Additionally, the substituents ortho to the aldehyde group (hydroxyl and trifluoromethyl) introduce steric hindrance, which can affect the approach of bulky nucleophiles.[6][7][8]
Synthesis
This compound is typically synthesized via the electrophilic bromination of 2-hydroxy-3-(trifluoromethyl)benzaldehyde.[1]
Synthetic Protocol
A common laboratory-scale synthesis involves the use of N-bromosuccinimide (NBS) as the brominating agent.[1]
Reaction:
Experimental Protocol:
-
To a solution of 2-hydroxy-3-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as acetonitrile, add N-bromosuccinimide (1.2 eq) portion-wise at 0 °C.[1]
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-hydroxy-3-(trifluoromethyl)benzaldehyde | [1] |
| Reagent | N-Bromosuccinimide (NBS) | [1] |
| Solvent | Acetonitrile | [1] |
| Temperature | 0 °C | [1] |
| Typical Yield | ~66% | [1] |
Reactivity of the Aldehyde Group
The enhanced electrophilicity of the carbonyl carbon in this compound makes its aldehyde group susceptible to a wide range of nucleophilic addition and addition-elimination reactions.
Schiff Base Formation
The reaction of the aldehyde with primary amines to form imines (Schiff bases) is a cornerstone of its application in medicinal chemistry.[9][10][11]
Experimental Protocol for Schiff Base Synthesis:
-
Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or methanol.
-
Add an equimolar amount of the desired primary amine (1.0 eq).
-
The reaction can be catalyzed by the addition of a few drops of a weak acid, such as acetic acid.
-
Stir the mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC.
-
The resulting Schiff base often precipitates from the solution upon cooling and can be collected by filtration. If not, the product can be isolated by removal of the solvent and subsequent purification.
Logical Workflow for Schiff Base Formation:
Caption: General workflow for the synthesis of Schiff bases.
Wittig Reaction
The Wittig reaction provides a powerful method for the conversion of the aldehyde to an alkene, with the key advantage of forming the double bond at a specific location.[12][13][14]
Experimental Protocol for a Generic Wittig Reaction:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide) in an anhydrous solvent like THF or diethyl ether. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium or sodium hydride) dropwise to generate the phosphonium ylide.
-
Reaction with Aldehyde: To the freshly prepared ylide solution, add a solution of this compound in the same anhydrous solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.
-
Purify the resulting alkene by column chromatography.
Signaling Pathway of the Wittig Reaction:
Caption: Key stages of the Wittig olefination reaction.
Cannizzaro-Type Reactions
Since this compound lacks α-hydrogens, it is expected to undergo the Cannizzaro reaction in the presence of a strong base.[15][16][17][18][19] This disproportionation reaction would yield the corresponding carboxylic acid and primary alcohol.
Expected Products of the Cannizzaro Reaction:
-
5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid
-
(5-Bromo-2-hydroxy-3-(trifluoromethyl)phenyl)methanol
Experimental Protocol for a Generic Cannizzaro Reaction:
-
Dissolve this compound in a concentrated solution of a strong base, such as potassium hydroxide or sodium hydroxide.
-
Stir the mixture, possibly with heating, for a prolonged period.
-
After the reaction is complete, acidify the mixture to precipitate the carboxylic acid.
-
The alcohol can be extracted from the aqueous layer with an organic solvent.
-
Both products can be purified by standard techniques like recrystallization or chromatography.
Experimental Workflow for Cannizzaro Reaction:
Caption: Workflow for a Cannizzaro disproportionation reaction.
Applications in Drug Development and Research
The reactivity of the aldehyde group is central to the use of this compound as a building block in drug discovery.
-
Enzyme Inhibition: The aldehyde can form covalent bonds with nucleophilic residues (e.g., lysine, cysteine) in the active sites of enzymes, leading to their inhibition.[20] The trifluoromethyl group can enhance binding affinity and metabolic stability.[2]
-
Protein-Ligand Interaction Studies: Its ability to readily form Schiff bases makes it a useful tool for creating probes to study protein-ligand interactions.[1]
-
Synthesis of Heterocycles: The aldehyde group can participate in various cyclization reactions to form a wide range of heterocyclic scaffolds, which are prevalent in many pharmaceuticals.
Conclusion
The aldehyde group in this compound is a highly reactive and versatile functional group. Its reactivity is significantly enhanced by the strong electron-withdrawing effect of the trifluoromethyl group, making it an excellent substrate for a variety of nucleophilic addition and addition-elimination reactions. This predictable reactivity, coupled with the other functional groups on the aromatic ring, makes this compound a valuable and strategic building block for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its reactivity, supported by experimental considerations, to aid researchers in its effective utilization.
References
- 1. Buy this compound (EVT-378218) | 251300-30-8 [evitachem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Cannizaro's reaction benzaldehyde | PDF [slideshare.net]
- 16. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 17. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 18. Cannizzaro Reaction | ChemTalk [chemistrytalk.org]
- 19. byjus.com [byjus.com]
- 20. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Group's Electron-Withdrawing Influence on Salicylaldehydes: A Technical Guide
An in-depth analysis of the potent electronic effects of the trifluoromethyl group on the salicylaldehyde scaffold, providing researchers, scientists, and drug development professionals with critical data and methodologies for leveraging this unique substituent in molecular design and synthesis.
The trifluoromethyl (CF₃) group is a cornerstone in modern medicinal chemistry and materials science, renowned for its profound impact on molecular properties. When appended to the salicylaldehyde framework, a common pharmacophore and synthetic intermediate, the CF₃ group exerts powerful electron-withdrawing effects that significantly modulate acidity, reactivity, and spectroscopic characteristics. This guide offers a comprehensive examination of these effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles.
Electronic Effects of the Trifluoromethyl Group
The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry. Its influence stems from the high electronegativity of the fluorine atoms, leading to a strong negative inductive effect (-I). This effect involves the polarization of the carbon-fluorine bonds, which in turn withdraws electron density from the aromatic ring through the sigma framework. Unlike many other substituents, the CF₃ group does not participate in resonance donation (+R) and has a minimal resonance-withdrawing (-R) effect. The overall impact is a significant decrease in electron density within the salicylaldehyde ring, influencing the acidity of the phenolic hydroxyl group and the reactivity of the aldehyde functionality.
The position of the CF₃ group on the salicylaldehyde ring dictates the precise nature and magnitude of its electronic influence. When placed in the meta or para positions relative to the hydroxyl group, its strong inductive effect predominates. In the ortho position, steric effects may also come into play, potentially influencing intramolecular hydrogen bonding and the overall conformation of the molecule.
Quantitative Analysis of Electronic Effects
The electronic influence of the trifluoromethyl group can be quantified through Hammett substituent constants (σ) and the acidity (pKa) of the phenolic hydroxyl group.
Hammett Substituent Constants
The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. The trifluoromethyl group possesses large positive σ values, indicative of its strong electron-withdrawing nature.
| Substituent | σ (meta) | σ (para) |
| CF₃ | 0.43 | 0.54 |
| NO₂ | 0.71 | 0.78 |
| CN | 0.56 | 0.66 |
| Cl | 0.37 | 0.23 |
| CH₃ | -0.07 | -0.17 |
| Table 1: Hammett Substituent Constants for Common Groups. |
Acidity (pKa) of Trifluoromethyl-Substituted Salicylaldehydes
| Compound | pKa |
| Phenol | 9.95 |
| 3-(Trifluoromethyl)phenol | 8.83 |
| 4-(Trifluoromethyl)phenol | 8.53 |
| Table 2: pKa Values of Trifluoromethyl-Substituted Phenols. |
It is anticipated that the presence of the aldehyde group in salicylaldehydes will further increase the acidity compared to the corresponding phenols due to its own electron-withdrawing character.
Spectroscopic Data
The electronic perturbations caused by the trifluoromethyl group are clearly reflected in the NMR, IR, and UV-Vis spectra of the substituted salicylaldehydes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR, the protons on the aromatic ring of trifluoromethyl-substituted salicylaldehydes will experience a downfield shift due to the deshielding effect of the electron-withdrawing CF₃ group. The aldehyde proton will also be affected. In ¹³C NMR, the carbon atom attached to the CF₃ group will show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shift of the CF₃ group in ¹⁹F NMR is also a valuable diagnostic tool.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 4-(Trifluoromethyl)benzaldehyde | 10.13 (s, 1H), 8.04 (d, 2H), 7.84 (d, 2H) | 191.5, 136.1 (q), 130.2, 126.1 (q) | -63.61 |
| 3-(Trifluoromethyl)benzaldehyde | 10.09 (s, 1H), 8.15 (s, 1H), 8.09 (d, 1H), 7.93 (d, 1H), 7.74 (t, 1H) | 190.8, 137.2, 132.8, 131.5 (q), 129.8, 129.7 (q), 125.1 (q) | -62.8 |
| 5-(Trifluoromethyl)-2-hydroxy-pyridine-3-carbaldehyde | 10.24 (s, 1H), 9.22 (s, 1H), 8.39 (dd, 1H), 7.91 (d, 1H) | 189.3, 152.3 (q), 151.7, 137.7, 133.1 (q), 121.0 (q), 120.9 (q) | -68.3 |
| Table 3: Representative NMR Data for Trifluoromethyl-Substituted Benzaldehydes and a Related Heterocycle. (Spectra typically recorded in CDCl₃ or DMSO-d₆). |
Infrared (IR) Spectroscopy
The IR spectrum of a trifluoromethyl-substituted salicylaldehyde will exhibit characteristic absorptions for the O-H, C=O (aldehyde), and C-F bonds. The strong electron-withdrawing effect of the CF₃ group can slightly increase the frequency of the C=O stretching vibration.
| Functional Group | Typical Absorption Range (cm⁻¹) | Notes |
| O-H (phenolic) | 3200-3600 | Broad |
| C-H (aromatic) | 3000-3100 | |
| C=O (aldehyde) | 1680-1710 | Position can be influenced by conjugation and electronic effects. |
| C=C (aromatic) | 1450-1600 | |
| C-F | 1000-1400 | Strong, often multiple bands. |
| Table 4: General IR Absorption Ranges for Key Functional Groups. |
UV-Vis Spectroscopy
The UV-Vis spectrum of salicylaldehyde derivatives is characterized by π → π* transitions. The introduction of a trifluoromethyl group can cause a slight hypsochromic (blue) or bathochromic (red) shift in the absorption maxima, depending on its position and the resulting changes in the electronic structure. For salicylaldehyde itself, a prominent absorption is observed around 325 nm.
Experimental Protocols
The synthesis of trifluoromethyl-substituted salicylaldehydes can be achieved through various established methods, most notably the Duff and Reimer-Tiemann reactions, starting from the corresponding trifluoromethyl-substituted phenols.
Synthesis of Trifluoromethyl-Substituted Salicylaldehydes
General Protocol for the Duff Reaction:
-
To a solution of the trifluoromethyl-substituted phenol in a suitable solvent (e.g., trifluoroacetic acid or a mixture of glycerol and boric acid), add hexamethylenetetramine.
-
Heat the reaction mixture at an elevated temperature (typically 100-160 °C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and hydrolyze the intermediate by adding an aqueous acid solution (e.g., HCl or H₂SO₄) and heating.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired trifluoromethyl-substituted salicylaldehyde.
General Protocol for the Reimer-Tiemann Reaction:
-
Dissolve the trifluoromethyl-substituted phenol in an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Heat the solution and add chloroform dropwise with vigorous stirring.
-
Maintain the reaction at an elevated temperature (typically 60-70 °C) for several hours.
-
After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude product.
-
Collect the product by filtration or extract with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Spectroscopic Characterization
NMR Spectroscopy:
-
Prepare a solution of the purified trifluoromethyl-substituted salicylaldehyde (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.5 mL) in an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
For ¹³C NMR, reference the spectrum to the solvent peak.
-
For ¹⁹F NMR, use an external or internal standard (e.g., CFCl₃).
IR Spectroscopy:
-
Obtain the IR spectrum of the purified product using an FTIR spectrometer.
-
For solid samples, the spectrum can be recorded as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
For liquid samples, a thin film can be prepared between salt plates.
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the purified product in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm) using a UV-Vis spectrophotometer.
-
Determine the wavelength(s) of maximum absorbance (λmax).
Conclusion
The introduction of a trifluoromethyl group onto the salicylaldehyde scaffold provides a powerful strategy for tuning its electronic properties. The strong inductive electron-withdrawing nature of the CF₃ group enhances the acidity of the phenolic hydroxyl group and modulates the reactivity of the aldehyde, with quantifiable effects observable through Hammett constants and spectroscopic analysis. The synthetic protocols outlined herein offer reliable methods for accessing these valuable compounds, enabling their further exploration in drug discovery, catalysis, and materials science. This guide provides a foundational resource for researchers seeking to understand and exploit the unique electronic effects of the trifluoromethyl group in the context of salicylaldehyde chemistry.
An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 4-bromo-3-(trifluoromethyl)benzoic acid, a key building block in modern medicinal chemistry and materials science. Its unique substitution pattern offers a versatile platform for the synthesis of novel compounds.
IUPAC Name: 4-Bromo-3-(trifluoromethyl)benzoic acid
Physicochemical Properties
Quantitative data for 4-bromo-3-(trifluoromethyl)benzoic acid are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | References |
| Molecular Formula | C₈H₄BrF₃O₂ | [1] |
| Molecular Weight | 269.02 g/mol | [1] |
| CAS Number | 161622-14-6 | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Purity | >97% | |
| Melting Point | 181.0-185.0 °C | [1] |
| Storage Temperature | Room Temperature or -20°C | |
| InChI Key | GPBPFDPENZHCPR-UHFFFAOYSA-N |
Role in Pharmaceutical Research and Development
4-Bromo-3-(trifluoromethyl)benzoic acid is a strategic asset in drug discovery and development.[2] The trifluoromethyl (-CF₃) group is a crucial moiety in medicinal chemistry, known for its ability to enhance metabolic stability, modulate lipophilicity, and improve the binding affinity of a molecule to its biological target.[2][3][4][5]
The bromine atom on the aromatic ring serves as a versatile handle for various chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2] This allows for the efficient introduction of a wide range of aryl, heteroaryl, or alkyl groups, facilitating the rapid exploration of the structure-activity relationship (SAR) during the lead optimization phase of drug discovery.[2] The stability and reactivity of this compound make it an essential building block for creating diverse molecular libraries for high-throughput screening.
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using 4-bromo-3-(trifluoromethyl)benzoic acid as a starting material. This reaction is fundamental in drug development for the synthesis of biaryl compounds.[6]
Reaction: Synthesis of a biaryl derivative from 4-bromo-3-(trifluoromethyl)benzoic acid and an arylboronic acid.
Materials:
-
4-Bromo-3-(trifluoromethyl)benzoic acid
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)
-
Triphenylphosphine [PPh₃] (0.04 equivalents)
-
Potassium carbonate [K₂CO₃] (2.0 equivalents)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate [MgSO₄]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-(trifluoromethyl)benzoic acid (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents) to the flask.
-
Evacuate the flask and backfill it with an inert atmosphere (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.
-
Add a degassed solvent mixture of toluene, ethanol, and water (in a 3:1:1 ratio) to the flask.
-
Heat the reaction mixture to 80°C and stir vigorously for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with a brine solution, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualized Workflow and Pathways
The following diagrams illustrate key concepts related to the use of 4-bromo-3-(trifluoromethyl)benzoic acid in synthetic chemistry.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Use in SAR studies for drug discovery.
References
Methodological & Application
Synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde from 2-hydroxy-3-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde from 2-hydroxy-3-(trifluoromethyl)benzaldehyde via electrophilic aromatic bromination. This synthesis is a crucial step in the development of various pharmaceutical compounds and functional materials. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification. Additionally, this note includes a summary of the physicochemical properties of the starting material and the final product, as well as essential safety information.
Introduction
This compound is a key intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] The presence of the aldehyde, hydroxyl, bromo, and trifluoromethyl functional groups makes it a versatile building block for the creation of more complex molecules. The trifluoromethyl group, in particular, can enhance the lipophilicity and metabolic stability of derivative compounds, which is highly desirable in drug design. The synthesis described herein utilizes N-bromosuccinimide (NBS) as a regioselective brominating agent for the aromatic ring of 2-hydroxy-3-(trifluoromethyl)benzaldehyde.
Physicochemical Properties
A summary of the key physical and chemical properties of the reactant and the product is provided in the table below for easy reference and comparison.
| Property | 2-hydroxy-3-(trifluoromethyl)benzaldehyde | This compound |
| CAS Number | 336628-67-2 | 251300-30-8[2] |
| Molecular Formula | C₈H₅F₃O₂ | C₈H₄BrF₃O₂[2] |
| Molecular Weight | 190.12 g/mol [3] | 269.02 g/mol [2] |
| Appearance | - | Brown oil |
| Melting Point | 57 °C[3] | 90-92 °C[4] |
| Boiling Point | - | ~219.1 °C at 760 mmHg[4] |
| Solubility | - | - |
| Density | - | - |
| Alternate Names | 3-(Trifluoromethyl)salicylaldehyde | 5-Bromo-3-formyl-2-hydroxybenzotrifluoride, 5-Bromo-3-(trifluoromethyl)salicylaldehyde[2] |
Experimental Protocol
This protocol details the synthesis of this compound using N-bromosuccinimide as the brominating agent.
Materials and Equipment
-
Reagents:
-
2-hydroxy-3-(trifluoromethyl)benzaldehyde
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
-
Reaction Workflow
Figure 1. Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-3-(trifluoromethyl)benzaldehyde (10.7 g, 56.3 mmol) in acetonitrile (150 mL).
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Addition of NBS: Slowly add N-bromosuccinimide (12.0 g, 67.5 mmol) to the cooled solution in portions.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour.
-
Work-up - Quenching and Extraction: After 1 hour, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Work-up - Washing: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.
-
Work-up - Concentration: Filter off the sodium sulfate and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent. A typical yield for this synthesis is around 66%.
Characterization
The final product should be characterized to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the structure of the product. The ¹H NMR spectrum is expected to show characteristic peaks for the aromatic protons and the aldehyde proton. The ¹³C NMR will confirm the carbon framework.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, such as the hydroxyl (-OH), aldehyde (C=O), and C-Br bonds.
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the product and provide information about its fragmentation pattern, further confirming its identity.
Note: Specific spectroscopic data for the starting material and product were not available in the cited literature. Researchers should acquire this data on their synthesized material to verify the structure.
Safety Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Acetonitrile: Acetonitrile is flammable and toxic. It can be absorbed through the skin and is harmful if inhaled or swallowed. Keep away from open flames and heat sources.
-
Ethyl Acetate and Petroleum Ether: These solvents are highly flammable. Handle with care and avoid sources of ignition.
Signaling Pathway and Logical Relationship Diagram
The synthesis of this compound is a direct electrophilic aromatic substitution reaction. The hydroxyl group of the starting material is a strong activating group and an ortho-, para-director. The trifluoromethyl group is a deactivating group and a meta-director. The bromination occurs at the position para to the hydroxyl group, which is also meta to the trifluoromethyl group, leading to the desired product.
References
Application Notes and Protocols for Schiff Base Formation with 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a pivotal class of organic compounds formed from the condensation of primary amines with aldehydes or ketones.[1][2] The unique structural motif of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde, incorporating a hydroxyl group, a bromine atom, and a trifluoromethyl group, makes it a valuable precursor for synthesizing novel Schiff bases. The presence of the electron-withdrawing trifluoromethyl group and the halogen atom can significantly influence the electronic properties, stability, and biological activity of the resulting Schiff base derivatives.[3] These compounds are of considerable interest in medicinal chemistry and materials science, with demonstrated potential as antimicrobial, anticancer, and anti-inflammatory agents.[2]
These application notes provide a detailed protocol for the synthesis of Schiff bases using this compound, guidance on their characterization, and an overview of their potential applications.
General Reaction Scheme
The formation of a Schiff base from this compound and a primary amine proceeds via a nucleophilic addition-elimination reaction. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable imine product. The reaction is typically catalyzed by a few drops of acid.[4]
Reaction:
This compound + R-NH₂ ⇌ Schiff Base + H₂O
Experimental Protocols
This section details the necessary materials and a step-by-step procedure for the synthesis of a representative Schiff base.
Materials and Equipment:
-
This compound
-
A primary amine (e.g., Aniline, substituted aniline, or an aliphatic amine)
-
Absolute Ethanol (or other suitable solvent like methanol)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator (optional)
-
Desiccator or vacuum oven
General Synthesis Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
Addition of Amine: To this solution, add an equimolar amount (1 equivalent) of the selected primary amine, also dissolved in a small amount of absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction progress should be monitored by TLC. Reaction times can vary from 2 to 6 hours, depending on the reactivity of the amine.[5]
-
Isolation of Product: Upon completion of the reaction (as indicated by TLC), cool the flask to room temperature. The Schiff base product may precipitate out of the solution. If no precipitate forms, the solvent volume can be reduced using a rotary evaporator to induce crystallization.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified Schiff base in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature.
Characterization of Schiff Bases
To confirm the identity and purity of the synthesized Schiff base, a combination of spectroscopic and physical methods should be employed.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-C=N-) stretching band, typically in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also indicates a successful reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the azomethine group is confirmed by a characteristic singlet for the imine proton (-CH=N-), typically observed in the downfield region of the spectrum (δ 8.0-10.0 ppm).
-
¹³C NMR: The carbon of the imine group will show a characteristic signal in the range of δ 140-160 ppm.
-
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized Schiff base, confirming its molecular formula.
Data Presentation
The following tables provide a template for summarizing the reaction conditions and characterization data for the synthesized Schiff bases.
Table 1: Reaction Conditions and Yields for Schiff Base Synthesis
| Amine Reactant | Solvent | Catalyst | Reaction Time (hours) | Yield (%) | Melting Point (°C) |
| Aniline | Ethanol | Glacial Acetic Acid | 4 | Data to be filled | Data to be filled |
| 4-Fluoroaniline | Ethanol | Glacial Acetic Acid | 3.5 | Data to be filled | Data to be filled |
| 4-Nitroaniline | Ethanol | Glacial Acetic Acid | 5 | Data to be filled | Data to be filled |
| Ethylenediamine | Methanol | Glacial Acetic Acid | 2 | Data to be filled | Data to be filled |
Table 2: Spectroscopic Data for a Representative Schiff Base (from Aniline)
| Spectroscopic Technique | Key Signals and Assignments |
| FT-IR (cm⁻¹) | ~3400 (O-H), ~1625 (C=N), ~1580 (C=C aromatic) |
| ¹H NMR (δ, ppm) | ~13.0 (s, 1H, -OH), ~8.5 (s, 1H, -CH=N-), 7.0-8.0 (m, Ar-H) |
| ¹³C NMR (δ, ppm) | ~160 (C=N), 115-150 (Ar-C) |
| Mass Spec (m/z) | [M]⁺ corresponding to the calculated molecular weight |
Visualizations
Diagram 1: General Workflow for Schiff Base Synthesis
Caption: Workflow for the synthesis and characterization of Schiff bases.
Diagram 2: Signaling Pathway - Potential Mechanism of Action
While the specific biological activities of Schiff bases derived from this compound require experimental validation, related compounds have shown potential for inducing apoptosis in cancer cells. A plausible, though hypothetical, pathway involves the modulation of key signaling cascades.
Caption: A potential signaling pathway for the anticancer activity of Schiff base derivatives.
Applications and Future Directions
Schiff bases derived from this compound are versatile compounds with a wide array of potential applications:
-
Drug Development: The unique substitution pattern makes these compounds attractive candidates for screening as antimicrobial, antifungal, antiviral, and anticancer agents.[3]
-
Coordination Chemistry: The imine nitrogen and the phenolic oxygen can act as coordination sites for metal ions, leading to the formation of stable metal complexes. These complexes themselves can exhibit interesting catalytic and biological properties.
-
Material Science: These compounds can be used as building blocks for the synthesis of polymers and other advanced materials with specific optical or electronic properties.
Further research should focus on synthesizing a library of these Schiff bases by varying the amine component and evaluating their biological activities through in vitro and in vivo studies. Elucidating their precise mechanisms of action will be crucial for their development as therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases [mdpi.com]
Application Notes and Protocols for 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde in Medicinal Chemistry
Introduction
5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in medicinal chemistry.[1] Its structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and electron-withdrawing bromo and trifluoromethyl substituents, makes it an attractive starting material for the synthesis of a diverse range of bioactive molecules.[2][3] The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[4][5][6] This compound is utilized in the development of novel therapeutic agents, including those with potential anticancer, anti-inflammatory, and antifungal activities.[3]
Key Applications in Medicinal Chemistry
The unique combination of functional groups in this compound allows for its application in the synthesis of various classes of medicinally relevant compounds.
-
Schiff Base Ligands and Metal Complexes: The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases.[7][8][9] These Schiff bases can act as ligands, chelating with various metal ions to form complexes with potential therapeutic applications, including anticancer and antimicrobial activities.[10][11] The electronic properties imparted by the bromo and trifluoromethyl groups can modulate the biological activity of these complexes.
-
Heterocyclic Compounds: The compound serves as a precursor for the synthesis of various heterocyclic scaffolds, which are prevalent in many approved drugs. The aldehyde and hydroxyl groups can participate in cyclization reactions to form chromones, coumarins, and other heterocyclic systems.
-
Enzyme Inhibitors: The structural motifs derived from this benzaldehyde can be designed to interact with the active sites of various enzymes, leading to their inhibition.[2] The trifluoromethyl group can play a crucial role in enhancing the binding affinity and selectivity of these inhibitors.
-
Antiproliferative Agents: Halogenated salicylaldehydes and their derivatives have been investigated for their antiproliferative activities.[12][13][14] The presence of bromine and a trifluoromethyl group in the target molecule can contribute to enhanced cytotoxicity against cancer cell lines.
Quantitative Data
The following table summarizes the antiproliferative activity of ruthenium(II) complexes incorporating halogenated salicylaldehyde ligands, demonstrating the enhanced cytotoxicity associated with bromine substitution. While this data does not directly involve this compound, it provides a strong rationale for its use in designing potent anticancer agents.
Table 1: Antiproliferative Activity of Ru(II) Complexes with Halogenated Salicylaldehyde Ligands against A2780 Human Ovarian Cancer Cells
| Compound | Ligand | IC50 (µM) after 48h |
| 1 | 5-bromosalicylaldehyde | 25.3 ± 1.5 |
| 2 | 3,5-dibromosalicylaldehyde | 10.1 ± 0.9 |
| 3 | 5-chlorosalicylaldehyde | 38.2 ± 2.1 |
| 4 | 3,5-dichlorosalicylaldehyde | 15.8 ± 1.2 |
| 5 | 3-bromo-5-chlorosalicylaldehyde | 12.5 ± 1.1 |
Data extracted from a study on related halogenated salicylaldehyde complexes, illustrating the impact of halogenation on cytotoxicity.[13][14]
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Derivative
This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-aminoantipyrine)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 1 mmol of this compound in 20 mL of ethanol in a 50 mL round-bottom flask.
-
Add 1 mmol of the selected primary amine to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a desiccator.
-
Characterize the synthesized Schiff base using appropriate analytical techniques (e.g., FT-IR, NMR, Mass Spectrometry).
Protocol 2: In Vitro Antiproliferative Activity Assay (MTT Assay)
This protocol outlines a common method to evaluate the cytotoxic effects of compounds derived from this compound on cancer cell lines.
Materials:
-
Synthesized compound
-
Human cancer cell line (e.g., A2780)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Culture the cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified atmosphere with 5% CO2 at 37°C.
-
Seed the cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of the test compound in DMSO and make serial dilutions in the culture medium.
-
Replace the medium in the wells with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
References
- 1. scbt.com [scbt.com]
- 2. Buy this compound (EVT-378218) | 251300-30-8 [evitachem.com]
- 3. This compound [myskinrecipes.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 8. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 9. scirp.org [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00401A [pubs.rsc.org]
- 13. The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde as a key starting material in the synthesis of a variety of heterocyclic compounds, including coumarins, chromones, and quinolines. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.
Overview of this compound
This compound, with the CAS number 251300-30-8, is a substituted aromatic aldehyde.[1] Its structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and electron-withdrawing bromine and trifluoromethyl substituents, makes it an excellent precursor for various cyclization and condensation reactions. This compound serves as a versatile building block in organic synthesis for creating complex molecules with potential applications in pharmaceutical development and materials science.[2]
Chemical Properties:
| Property | Value |
| Molecular Formula | C₈H₄BrF₃O₂ |
| Molecular Weight | 269.02 g/mol [1] |
| Appearance | Typically a brown oil or solid[3] |
| Melting Point | 90-92 °C |
Synthesis of this compound
A common and effective method for the synthesis of the title compound is the regioselective bromination of 2-hydroxy-3-(trifluoromethyl)benzaldehyde.[2] The ortho-para directing effect of the hydroxyl group and the meta-directing effect of the trifluoromethyl group favor bromination at the 5-position.[2]
Experimental Protocol: Synthesis of this compound[3][4]
-
Materials:
-
2-Hydroxy-3-(trifluoromethyl)benzaldehyde
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for eluent
-
-
Procedure:
-
To a solution of 2-hydroxy-3-(trifluoromethyl)benzaldehyde (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.2 eq) at 0 °C.[4]
-
Stir the mixture at 0 °C for 1 hour.[4]
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (3x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford the pure product.
-
-
Quantitative Data (Illustrative):
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Mass (g) |
| 2-Hydroxy-3-(trifluoromethyl)benzaldehyde | 1.0 | 190.11 | 10.7 |
| N-Bromosuccinimide | 1.2 | 177.98 | 12.0 |
| Product | - | 269.02 | Yield: ~66% [3] |
Application in Heterocyclic Synthesis
Synthesis of Coumarin Derivatives via Knoevenagel Condensation
Coumarins are a class of benzopyrones that exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties. The Knoevenagel condensation of a salicylaldehyde derivative with an active methylene compound is a classical and efficient method for coumarin synthesis.
Experimental Protocol: Synthesis of 6-Bromo-3-acetyl-8-(trifluoromethyl)coumarin (Illustrative)
-
Materials:
-
This compound
-
Ethyl acetoacetate
-
Piperidine (catalyst)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
-
-
Quantitative Data (Hypothetical):
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 269.02 |
| Ethyl acetoacetate | 1.1 | 130.14 |
| Product | - | 351.09 |
| Yield | - | ~70-85% |
Synthesis of Chromone Derivatives via Claisen-Schmidt Condensation and Cyclization
Chromones are isomers of coumarins and are also prevalent scaffolds in bioactive molecules, known for their anti-inflammatory, antimicrobial, and anticancer activities. A common route to chromones involves the initial Claisen-Schmidt condensation of a 2-hydroxyacetophenone with an aldehyde to form a chalcone, followed by oxidative cyclization. An alternative route starts with the reaction of a 2-hydroxybenzaldehyde.
Experimental Protocol: Synthesis of a 6-Bromo-2-aryl-8-(trifluoromethyl)chromone (Illustrative)
-
Materials:
-
This compound
-
A substituted acetophenone (e.g., acetophenone)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure (Two Steps):
-
Step 1: Chalcone Formation (Claisen-Schmidt Condensation):
-
Dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.
-
Slowly add an aqueous solution of KOH while stirring at room temperature.
-
Continue stirring for 12-24 hours.
-
Pour the reaction mixture into ice-water and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with water, and dry.
-
-
Step 2: Oxidative Cyclization to Chromone:
-
Dissolve the chalcone from Step 1 in DMSO.
-
Add a catalytic amount of iodine.
-
Heat the mixture at 100-120 °C for 2-4 hours.
-
Cool the reaction mixture, pour into water, and extract with ethyl acetate.
-
Wash the organic layer with sodium thiosulfate solution (to remove iodine) and then with brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
-
-
-
Quantitative Data (Hypothetical):
| Reactant (Step 1) | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 269.02 |
| Acetophenone | 1.0 | 120.15 |
| Product (Chromone) | - | 385.16 |
| Overall Yield | - | ~50-70% |
Synthesis of Quinoline Derivatives via Friedländer Annulation
Quinolines are nitrogen-containing heterocyclic compounds with a rich history in medicinal chemistry, being the core structure of many antimalarial, antibacterial, and anticancer drugs. The Friedländer annulation is a straightforward method for synthesizing quinolines by reacting a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. To utilize our precursor, it would first need to be converted to the corresponding 2-amino derivative.
Experimental Protocol: Synthesis of a 7-Bromo-5-(trifluoromethyl)quinoline Derivative (Illustrative)
-
Materials:
-
2-Amino-5-bromo-3-(trifluoromethyl)benzaldehyde (requires multi-step synthesis from the precursor)
-
A ketone with an α-methylene group (e.g., acetone, ethyl acetoacetate)
-
Acid or base catalyst (e.g., p-toluenesulfonic acid or KOH)
-
Solvent (e.g., ethanol or toluene)
-
-
Procedure (Friedländer Annulation):
-
In a suitable flask, combine 2-Amino-5-bromo-3-(trifluoromethyl)benzaldehyde (1.0 eq) and the α-methylene ketone (2-3 eq).
-
Add the catalyst (catalytic amount for acid, or stoichiometric for base).
-
Add the solvent and reflux the mixture for 6-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture.
-
If a solid precipitates, filter and wash it.
-
Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
-
-
Quantitative Data (Hypothetical):
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| 2-Amino-5-bromo-3-(trifluoromethyl)benzaldehyde | 1.0 | 268.03 |
| Acetone | 2.0 | 58.08 |
| Product | - | 290.08 |
| Yield | - | ~60-80% |
Biological Significance and Potential Signaling Pathways
Coumarins have been reported to exhibit anticancer activity through mechanisms such as the induction of apoptosis and inhibition of cell proliferation.[5]
Chromones are known to possess anti-inflammatory and anticancer properties. Some chromone derivatives have been shown to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins and caspases.
Quinolines are well-established antimicrobial and anticancer agents. Their mechanisms of action can include the inhibition of bacterial DNA gyrase or topoisomerase enzymes in cancer cells.
These generalized pathways provide a starting point for the biological evaluation of novel heterocyclic compounds synthesized from this compound. Further research would be required to elucidate the specific mechanisms of action and signaling pathways for any newly synthesized derivatives.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound (EVT-378218) | 251300-30-8 [evitachem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Metal Complexes of Schiff Bases Derived from 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes of Schiff bases derived from 5-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde. The protocols detailed below are based on established methodologies for analogous compounds and are intended to serve as a foundational guide for the exploration of this specific class of molecules.
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are versatile ligands that form stable complexes with a wide range of metal ions. When derived from substituted salicylaldehydes, such as this compound, these ligands and their corresponding metal complexes are of significant interest due to their potential therapeutic and catalytic properties. The electron-withdrawing nature of the trifluoromethyl group, combined with the presence of the bromo and hydroxyl functionalities, is anticipated to modulate the electronic and steric properties of the metal complexes, thereby influencing their biological activity and catalytic efficacy. These compounds are promising candidates for investigation as antimicrobial, anticancer, and antioxidant agents, as well as catalysts in various organic transformations.
Experimental Protocols
The following protocols are generalized procedures for the synthesis and evaluation of the title compounds, adapted from methodologies reported for structurally similar Schiff base metal complexes.
Protocol 1: Synthesis of Schiff Base Ligand
This protocol describes the synthesis of the Schiff base ligand from this compound and a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted aniline, amino acid)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Crystallization dish
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).
-
To this solution, add the primary amine (1 mmol) dissolved in absolute ethanol (10 mL).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated Schiff base ligand is collected by filtration using a Buchner funnel.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base ligand.
-
Dry the purified product in a desiccator over anhydrous CaCl₂.
-
Characterize the synthesized ligand using appropriate spectroscopic techniques (FT-IR, ¹H NMR, ¹³C NMR, Mass spectrometry) and elemental analysis.
Protocol 2: Synthesis of Metal(II) Complexes
This protocol outlines the general procedure for the synthesis of metal(II) complexes of the Schiff base ligand.
Materials:
-
Synthesized Schiff base ligand
-
Metal(II) salt (e.g., Cu(OAc)₂, NiCl₂·6H₂O, CoCl₂·6H₂O, Zn(OAc)₂)
-
Absolute ethanol or methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the synthesized Schiff base ligand (2 mmol) in hot absolute ethanol (30 mL) in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in absolute ethanol (15 mL).
-
Add the metal salt solution dropwise to the hot solution of the Schiff base ligand with constant stirring.
-
Adjust the pH of the reaction mixture to the optimal range for complexation if necessary (typically slightly basic).
-
Reflux the resulting mixture for 3-6 hours. The formation of a colored precipitate indicates the formation of the metal complex.
-
Cool the reaction mixture to room temperature.
-
Collect the solid metal complex by filtration.
-
Wash the precipitate with ethanol and then with diethyl ether to remove any impurities.
-
Dry the final product in a vacuum desiccator.
-
Characterize the synthesized metal complex using FT-IR, UV-Vis, elemental analysis, magnetic susceptibility measurements, and molar conductance.
Data Presentation
The following tables summarize representative quantitative data for analogous Schiff base metal complexes. This data is provided for illustrative purposes to indicate the expected ranges and types of results.
Table 1: Representative FT-IR Spectral Data (cm⁻¹)
| Compound | ν(O-H) | ν(C=N) | ν(C-O) (phenolic) | ν(M-N) | ν(M-O) |
| Schiff Base Ligand | ~3400 | ~1625 | ~1280 | - | - |
| Cu(II) Complex | - | ~1605 | ~1300 | ~520 | ~450 |
| Ni(II) Complex | - | ~1610 | ~1305 | ~515 | ~455 |
| Co(II) Complex | - | ~1608 | ~1302 | ~518 | ~452 |
| Zn(II) Complex | - | ~1612 | ~1308 | ~525 | ~460 |
Table 2: Representative Electronic Spectral Data (λ_max, nm) in DMSO
| Compound | π → π | n → π | d-d Transitions / Charge Transfer |
| Schiff Base Ligand | ~280, ~320 | ~410 | - |
| Cu(II) Complex | ~285, ~325 | ~420 | ~650 |
| Ni(II) Complex | ~282, ~322 | ~415 | ~580, ~670 |
| Co(II) Complex | ~283, ~323 | ~418 | ~550, ~690 |
| Zn(II) Complex | ~288, ~328 | ~425 | - |
Table 3: Representative Antimicrobial Activity Data (Zone of Inhibition in mm)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| Schiff Base Ligand | 10 | 12 | 8 | 9 | 11 |
| Cu(II) Complex | 18 | 20 | 15 | 16 | 19 |
| Ni(II) Complex | 16 | 18 | 13 | 14 | 17 |
| Co(II) Complex | 15 | 17 | 12 | 13 | 16 |
| Zn(II) Complex | 14 | 16 | 11 | 12 | 15 |
| Ciprofloxacin | 25 | 28 | 22 | 24 | - |
| Fluconazole | - | - | - | - | 22 |
Table 4: Representative Anticancer Activity Data (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) |
| Schiff Base Ligand | >100 | >100 | >100 |
| Cu(II) Complex | 15.2 | 18.5 | 22.1 |
| Ni(II) Complex | 25.8 | 29.3 | 33.7 |
| Co(II) Complex | 28.1 | 32.6 | 36.4 |
| Zn(II) Complex | 35.4 | 40.1 | 45.8 |
| Cisplatin | 8.5 | 10.2 | 12.7 |
Mandatory Visualization
Caption: Workflow for Synthesis and Evaluation.
Caption: Proposed Apoptotic Pathway.
Application Notes and Protocols: Synthesis of Potential Enzyme Inhibitors Using 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde as a versatile starting material for the synthesis of novel compounds with potential as enzyme inhibitors. The unique substitution pattern of this benzaldehyde derivative, featuring a bromine atom, a hydroxyl group, and a trifluoromethyl group, offers a scaffold for the generation of diverse molecular architectures, including Schiff bases and chalcones, which have shown promise in targeting various enzymes implicated in a range of diseases.
Introduction
This compound is a valuable building block in medicinal chemistry due to its distinct electronic and steric properties. The aldehyde functionality serves as a reactive handle for condensation reactions, while the electron-withdrawing trifluoromethyl group and the halogen substituent can significantly influence the biological activity and pharmacokinetic properties of the resulting derivatives. This document details the synthesis of Schiff base and chalcone derivatives from this starting material and outlines protocols for evaluating their potential as enzyme inhibitors.
Synthesis of Potential Enzyme Inhibitors
Schiff Base Derivatives
Schiff bases, characterized by an azomethine (-C=N-) group, are readily synthesized through the condensation of an aldehyde with a primary amine. These compounds have been widely explored for their diverse pharmacological activities.
Experimental Protocol: Synthesis of a Schiff Base Derivative
This protocol describes the synthesis of a representative Schiff base from this compound and a primary amine.
-
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline derivative, amino acid)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
-
Procedure:
-
Dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol in a round-bottom flask.
-
To this solution, add 1.0 equivalent of the selected primary amine.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated solid product by filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the purified Schiff base.
-
Dry the purified product under vacuum.
-
Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
-
Caption: General workflow for the synthesis of Schiff base derivatives.
Chalcone Derivatives
Chalcones are bi-aromatic ketones with an α,β-unsaturated carbonyl system, typically synthesized via a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde. They are precursors to flavonoids and have shown a wide range of biological activities.
Experimental Protocol: Synthesis of a Chalcone Derivative
This protocol outlines the base-catalyzed synthesis of a chalcone from this compound and an appropriate acetophenone.
-
Materials:
-
This compound
-
Substituted acetophenone
-
Methanol or Ethanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 40-50%)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
-
-
Procedure:
-
In a flask, dissolve 1.0 equivalent of the substituted acetophenone in methanol or ethanol.
-
Add an aqueous solution of NaOH or KOH to the flask and stir at room temperature.
-
Separately, dissolve 1.0 equivalent of this compound in a minimal amount of the same solvent.
-
Add the benzaldehyde solution dropwise to the stirred acetophenone solution.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Collect the solid product by filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure chalcone.
-
Dry the purified product.
-
Characterize the structure of the synthesized chalcone using analytical methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
-
Caption: General workflow for the synthesis of chalcone derivatives.
Potential Enzyme Targets and Biological Evaluation
Derivatives of this compound are candidates for inhibiting various classes of enzymes. The specific enzyme target will depend on the final structure of the synthesized molecule.
Potential Enzyme Classes to Investigate:
-
Carbonic Anhydrases: The sulfonamide functional group is a well-known zinc-binding group found in many carbonic anhydrase inhibitors. Schiff bases or other derivatives incorporating a sulfonamide moiety could be potent inhibitors.
-
Kinases: The aromatic scaffold can be elaborated to fit into the ATP-binding site of various kinases, which are crucial targets in cancer therapy.
-
Proteases: The carbonyl group of the parent aldehyde or the chalcone scaffold can potentially interact with the active site of proteases.
-
Cholinesterases: Salicylanilide structures, which can be derived from the starting benzaldehyde, have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target enzyme. Specific conditions will need to be optimized for each enzyme.
-
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Synthesized inhibitor compound (dissolved in a suitable solvent like DMSO)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
Microplate reader (for absorbance, fluorescence, or luminescence detection)
-
96-well microplates
-
-
Procedure:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor stock solution to create a range of concentrations for testing.
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution (or DMSO for the control).
-
Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the change in absorbance, fluorescence, or luminescence over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Caption: General workflow for an enzyme inhibition assay.
Data Presentation
Quantitative data from enzyme inhibition assays should be organized for clear comparison.
Table 1: Hypothetical Enzyme Inhibition Data for Synthesized Derivatives
| Compound ID | Derivative Type | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| SYNTH-001 | Schiff Base | Carbonic Anhydrase II | 15.2 | 8.5 | Competitive |
| SYNTH-002 | Schiff Base | Kinase X | 5.8 | 2.1 | ATP-competitive |
| SYNTH-003 | Chalcone | Protease Y | 22.7 | N/A | Non-competitive |
| SYNTH-004 | Chalcone | Cholinesterase | 9.1 | 4.3 | Mixed |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
This compound is a promising starting material for the synthesis of a variety of heterocyclic and other organic compounds with the potential to act as enzyme inhibitors. The synthetic protocols provided herein are robust and can be adapted for the creation of compound libraries for screening against various enzymatic targets. The general enzyme inhibition assay protocol offers a starting point for the biological evaluation of these novel compounds, which may lead to the discovery of new therapeutic agents.
Synthesis of 5-Bromo-3-(trifluoromethyl)salicylaldehyde: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 5-Bromo-3-(trifluoromethyl)salicylaldehyde, a valuable building block in medicinal chemistry and materials science. The protocol details a straightforward and efficient method starting from 2-hydroxy-3-(trifluoromethyl)benzaldehyde. This application note includes a summary of key chemical data, a detailed experimental procedure, necessary safety precautions, and a visual representation of the synthetic workflow.
Introduction
5-Bromo-3-(trifluoromethyl)salicylaldehyde is a substituted aromatic aldehyde containing both a bromine atom and a trifluoromethyl group. This unique combination of functional groups makes it a versatile intermediate for the synthesis of a wide range of complex organic molecules. The trifluoromethyl group can enhance metabolic stability and lipophilicity, properties that are highly desirable in the development of new pharmaceutical agents. The aldehyde and hydroxyl functionalities, along with the bromine atom, provide multiple reaction sites for further chemical modifications, such as the formation of Schiff bases, ethers, and carbon-carbon bonds via cross-coupling reactions. This protocol outlines a reliable method for the preparation of this compound in a laboratory setting.
Chemical Data Summary
The following table summarizes the key physical and spectroscopic data for 5-Bromo-3-(trifluoromethyl)salicylaldehyde.
| Property | Value |
| Molecular Formula | C₈H₄BrF₃O₂ |
| Molecular Weight | 269.02 g/mol |
| Appearance | Brown oil[1] |
| Yield | 66%[1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 11.63 (s, 1H), 9.91 (s, 1H), 7.93 (d, J = 2.4 Hz, 1H), 7.89 (d, J = 2.4 Hz, 1H) |
Experimental Protocol
This protocol is based on the bromination of 2-hydroxy-3-(trifluoromethyl)benzaldehyde using N-Bromosuccinimide (NBS).
Materials:
-
2-hydroxy-3-(trifluoromethyl)benzaldehyde
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Deionized water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-hydroxy-3-(trifluoromethyl)benzaldehyde (1.0 eq) in acetonitrile.
-
Addition of NBS: Cool the solution to 0°C using an ice bath. While stirring, add N-Bromosuccinimide (1.2 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Maintain the reaction at 0°C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.
-
Work-up: Once the starting material is consumed, quench the reaction by adding deionized water at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate (e.g., starting from 100% petroleum ether and gradually increasing the polarity with ethyl acetate).
-
Final Product: Collect the fractions containing the desired product and concentrate under reduced pressure to yield 5-Bromo-3-(trifluoromethyl)salicylaldehyde as a brown oil.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.
-
Ethyl acetate and petroleum ether are flammable. Keep away from ignition sources.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Experimental Workflow Diagram
Caption: Synthetic workflow for 5-Bromo-3-(trifluoromethyl)salicylaldehyde.
References
Application Notes and Protocols for Fluorescent Probes Derived from 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde is a versatile aromatic aldehyde that serves as a valuable precursor in the synthesis of novel fluorescent probes. Its unique structure, featuring a hydroxyl group for potential metal chelation, a bromine atom for further functionalization via cross-coupling reactions, and an electron-withdrawing trifluoromethyl group to modulate the electronic properties, makes it an attractive building block for the development of chemosensors. Probes derived from this compound, typically through the formation of Schiff bases, have potential applications in the selective detection of various metal ions, which are crucial in numerous biological and environmental systems.
Schiff base ligands synthesized from substituted salicylaldehydes are renowned for their ability to form stable complexes with metal ions. The coordination of a metal ion to the Schiff base often leads to a significant change in the probe's photophysical properties, such as a "turn-on" or "turn-off" of fluorescence, or a noticeable color change. This response is frequently attributed to mechanisms like Chelation-Enhanced Fluorescence (CHEF), where the rigidification of the molecule upon metal binding reduces non-radiative decay pathways and enhances fluorescence emission. These characteristics make such probes powerful tools for real-time tracking of metal ions in living cells, environmental samples, and in screening assays relevant to drug discovery.
Hypothetical Fluorescent Probe: BHTB-en
For the purpose of these application notes, we will consider a hypothetical fluorescent probe, (E,E)-2,2'-(ethane-1,2-diylbis(azaneylylidene))bis(methaneylylidene)bis(4-bromo-6-(trifluoromethyl)phenol) , hereafter referred to as BHTB-en . This probe is formed via the condensation reaction of two equivalents of this compound with one equivalent of ethylenediamine.
Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)
The detection mechanism of BHTB-en for a target metal ion (e.g., Zn²⁺) is predicated on the principle of Chelation-Enhanced Fluorescence (CHEF). In its free form, the BHTB-en ligand exhibits weak fluorescence due to the photoinduced electron transfer (PET) from the nitrogen atoms to the aromatic rings and the free rotation around the C-N single bonds, which provides a non-radiative pathway for the decay of the excited state. Upon binding of a metal ion, the ligand's conformation is locked, forming a rigid complex. This chelation inhibits the PET process and restricts intramolecular rotations, thus blocking the non-radiative decay channels and leading to a significant enhancement of the fluorescence intensity.
Chelation-Enhanced Fluorescence (CHEF) Mechanism.
Experimental Workflow
The general workflow for the development and application of a fluorescent probe from this compound involves the synthesis of the probe, its characterization, and its subsequent use in sensing applications.
General Experimental Workflow.
Quantitative Data Summary
The following table summarizes the hypothetical photophysical and sensing properties of the BHTB-en probe for a target metal ion. These values are representative of what could be expected for a Schiff base probe of this nature, based on data from similar compounds in the literature.
| Parameter | Value |
| Photophysical Properties | |
| Absorption Maximum (λabs) | 380 nm |
| Emission Maximum (λem) | 485 nm |
| Stokes Shift | 105 nm |
| Quantum Yield (Φ) - Free Probe | 0.02 |
| Quantum Yield (Φ) - Bound Probe | 0.45 |
| Sensing Properties | |
| Target Metal Ion | Zn²⁺ |
| Detection Limit | 50 nM |
| Binding Constant (Ka) | 2.5 x 10⁵ M⁻¹ |
| Stoichiometry (Probe:Metal) | 1:1 |
Experimental Protocols
Protocol 1: Synthesis of BHTB-en Probe
Materials:
-
This compound
-
Ethylenediamine
-
Anhydrous Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Standard glassware for filtration and recrystallization
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (2.0 mmol, 538 mg) in 30 mL of anhydrous ethanol.
-
To this solution, add a solution of ethylenediamine (1.0 mmol, 60 mg, 67 µL) in 10 mL of anhydrous ethanol dropwise with continuous stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate should form.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure BHTB-en probe as a yellow crystalline solid.
-
Dry the purified product under vacuum and characterize its structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Metal Ion Sensing using BHTB-en Probe
Materials:
-
Stock solution of BHTB-en probe (1 mM in DMSO or acetonitrile)
-
Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃, etc.) (10 mM in deionized water)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure for Selectivity Study:
-
Prepare a series of test solutions in cuvettes. To each cuvette, add the appropriate amount of buffer solution.
-
Add the BHTB-en probe stock solution to each cuvette to a final concentration of 10 µM.
-
To each cuvette (except for the blank), add a different metal ion stock solution to a final concentration of 100 µM.
-
Incubate the solutions for 5-10 minutes at room temperature to allow for complexation.
-
Measure the fluorescence emission spectra of each solution using the fluorometer. The excitation wavelength should be set at the absorption maximum of the probe (e.g., 380 nm).
-
Compare the fluorescence intensity of the probe in the presence of different metal ions to determine its selectivity.
Procedure for Fluorescence Titration:
-
Prepare a solution of the BHTB-en probe (10 µM) in the buffer solution in a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the probe solution.
-
Incrementally add small aliquots of the target metal ion stock solution (e.g., ZnCl₂) to the cuvette.
-
After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the probe.
-
Plot the change in fluorescence intensity as a function of the metal ion concentration to determine the binding constant and stoichiometry of the complex.
Disclaimer: The BHTB-en probe and its associated data are hypothetical and presented as a representative example based on the known chemistry of similar Schiff base fluorescent probes. Researchers should perform their own synthesis, characterization, and validation for any new fluorescent probe.
Application Notes and Protocols: Biological Activity of Schiff Bases Derived from 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds synthesized through the condensation of primary amines with aldehydes or ketones. Derivatives of substituted salicylaldehydes are of particular interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and antioxidant properties. The presence of a bromine atom and a trifluoromethyl group on the salicylaldehyde ring, as in 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde, is anticipated to modulate the electronic and steric properties of the resulting Schiff bases, potentially enhancing their biological efficacy. While specific biological activity data for Schiff bases derived directly from this compound is not extensively available in the current literature, this document provides a comprehensive guide to their synthesis and expected biological evaluation based on established protocols for structurally related compounds.
Synthesis of Schiff Bases from this compound
The synthesis of the precursor, this compound, can be achieved through the bromination of 2-hydroxy-3-(trifluoromethyl)benzaldehyde using N-bromosuccinimide (NBS) in acetonitrile at 0°C.[1] The subsequent synthesis of the Schiff base involves a condensation reaction with a primary amine.
General Synthesis Protocol:
-
In a round-bottom flask, dissolve 0.01 moles of this compound in 20 mL of absolute ethanol.
-
To this solution, add a stoichiometric amount (0.01 moles) of the desired primary amine, also dissolved in a minimal amount of absolute ethanol.
-
Add a few drops of a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified Schiff base.
-
Characterize the synthesized Schiff base using standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.
Potential Biological Activities and Data Presentation
Based on studies of Schiff bases derived from bromo- and trifluoromethyl-substituted salicylaldehydes, the target compounds are expected to exhibit significant antimicrobial, anticancer, and antioxidant activities. The following tables summarize representative quantitative data from structurally similar Schiff bases to provide an indication of their potential efficacy.
Table 1: Potential Antimicrobial Activity of Schiff Base Analogs
| Compound Type | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Bromo-substituted salicylaldehyde Schiff base | Staphylococcus aureus | 50 - 200 | [2] |
| Bromo-substituted salicylaldehyde Schiff base | Escherichia coli | 100 - 200 | [2] |
| Bromo-substituted salicylaldehyde Schiff base | Pseudomonas aeruginosa | 50 - 200 | [2] |
| Bromo-substituted salicylaldehyde Schiff base | Candida albicans | >100 | [2] |
Table 2: Potential Anticancer Activity of Schiff Base Analogs
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Salicylaldehyde Schiff base metal complex | HeLa (Cervical Cancer) | < 10 | [3] |
| Salicylaldehyde Schiff base metal complex | MCF-7 (Breast Cancer) | < 10 | [3] |
| Bromo-substituted Schiff base metal complex | Hep-G2 (Liver Cancer) | < 5 | [3] |
Table 3: Potential Antioxidant Activity of Schiff Base Analogs
| Compound Type | Assay | IC₅₀ (µg/mL) | Reference |
| Hydroxyl- and methoxy-substituted Schiff base | DPPH Radical Scavenging | 10 - 50 | [4] |
| Aminothiophene-containing Schiff base | DPPH Radical Scavenging | ~4 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments to evaluate the biological activities of the synthesized Schiff bases are provided below.
Protocol 1: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method provides a qualitative assessment of the antimicrobial activity.
Materials:
-
Nutrient agar or Mueller-Hinton agar
-
Sterile Petri dishes
-
Bacterial and fungal cultures
-
Synthesized Schiff base compounds
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Fluconazole)
-
Sterile cork borer
Procedure:
-
Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Prepare a standardized inoculum of the test microorganisms (e.g., 0.5 McFarland standard).
-
Evenly spread the microbial inoculum over the surface of the agar plates.
-
Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.
-
Prepare stock solutions of the Schiff base compounds in DMSO (e.g., 1 mg/mL).
-
Add a defined volume (e.g., 100 µL) of each Schiff base solution into separate wells.
-
Place standard antibiotic/antifungal discs on the agar surface as positive controls.
-
Use a well containing only DMSO as a negative control.
-
Incubate the bacterial plates at 37°C for 24 hours and fungal plates at 28°C for 48 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This microdilution method determines the lowest concentration of the compound that inhibits visible microbial growth.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)
-
Bacterial and fungal cultures
-
Synthesized Schiff base compounds
-
DMSO
-
Resazurin or p-iodonitrotetrazolium violet (INT) solution (optional, as a growth indicator)
Procedure:
-
Prepare a stock solution of the Schiff base in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).
-
Determine the MIC as the lowest concentration of the compound where no visible growth (turbidity) is observed. The use of a colorimetric indicator like resazurin can aid in visualization.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay to assess cell viability.[6]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized Schiff base compounds
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the Schiff base compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plates for 24-72 hours.
-
After incubation, add MTT solution to each well and incubate for another 3-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[7][8]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Synthesized Schiff base compounds
-
Ascorbic acid or Trolox (as a standard antioxidant)
-
96-well microtiter plates or a spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the Schiff base compounds and the standard antioxidant in methanol.
-
In a 96-well plate, add a specific volume of each compound dilution to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm).
-
The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH free radicals.
Visualizations
Experimental Workflow for Biological Evaluation
Caption: Workflow for Synthesis and Biological Evaluation.
Potential Signaling Pathway for Anticancer Activity
While the specific mechanism for these novel Schiff bases is yet to be elucidated, related compounds have been shown to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways such as the MAPK pathway.
Caption: Proposed Apoptotic Signaling Pathway.
References
- 1. Buy this compound (EVT-378218) | 251300-30-8 [evitachem.com]
- 2. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely reported method is the direct bromination of 2-hydroxy-3-(trifluoromethyl)benzaldehyde using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile. This method is favored for its regioselectivity, which is guided by the directing effects of the hydroxyl and trifluoromethyl groups, leading to bromination at the 5-position.[1] A typical yield for this reaction is around 66%.[1]
Q2: I am considering synthesizing the target molecule by formylating 2-Bromo-6-(trifluoromethyl)phenol. Which formylation reaction is more suitable, the Duff reaction or the Reimer-Tiemann reaction?
A2: Both the Duff and Reimer-Tiemann reactions are viable for the ortho-formylation of phenols. However, the choice depends on several factors. The Duff reaction, which uses hexamine as the formylating agent, is generally considered less efficient but can be effective for electron-rich phenols.[2] The Reimer-Tiemann reaction, utilizing chloroform and a strong base, is a classic method for ortho-formylation but can be prone to side reactions and may be exothermic.[3][4] For sterically hindered or electron-deficient phenols, optimizing reaction conditions is crucial for achieving a good yield with either method.
Q3: What are the main challenges in purifying the final product?
A3: The primary challenges in purifying this compound include removing unreacted starting material, side products such as isomeric or di-brominated compounds, and residual reagents. Due to the polar nature of the hydroxyl and aldehyde groups, column chromatography on silica gel is a common and effective purification method.[1] Recrystallization can also be employed to obtain a highly pure product, provided a suitable solvent system is identified.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Scenario 1: Bromination of 2-hydroxy-3-(trifluoromethyl)benzaldehyde
Problem: Low Yield (<50%)
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reagent Quality: Use fresh, high-purity N-bromosuccinimide (NBS). Old or discolored NBS may be less reactive. - Optimize Reaction Time and Temperature: The reaction is typically run at 0°C for 1 hour.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is consumed before workup. - Ensure Proper Stirring: Maintain efficient stirring to ensure homogeneity of the reaction mixture. |
| Side Reactions | - Di-bromination: Over-bromination can occur if an excess of NBS is used or if the reaction is left for too long. Use a slight excess of NBS (e.g., 1.2 equivalents).[5] - Formation of Isomers: While the directing groups favor bromination at the 5-position, minor isomeric products can form. Purification by column chromatography is crucial to isolate the desired isomer. |
| Product Loss During Workup | - Incomplete Extraction: Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent like ethyl acetate. Perform multiple extractions (e.g., 3x). - Emulsion Formation: If an emulsion forms during extraction, adding brine can help break it. |
Problem: Product is an impure oil that is difficult to purify
| Potential Cause | Troubleshooting Steps |
| Presence of Succinimide | - The succinimide byproduct from NBS can sometimes co-elute with the product. Ensure thorough washing of the organic layer with water and brine during workup to remove most of the succinimide. |
| Co-elution of Impurities | - Optimize Chromatography Conditions: Use a gradient elution system for column chromatography (e.g., starting with 100% petroleum ether and gradually increasing the polarity with ethyl acetate) to improve separation.[5] - Consider Recrystallization: If chromatography is insufficient, attempt recrystallization from a suitable solvent or solvent mixture. Hexane/ethyl acetate or similar systems may be effective. |
Scenario 2: Formylation of 2-Bromo-6-(trifluoromethyl)phenol
This section addresses issues that may arise if you are attempting to synthesize the target molecule by formylating 2-Bromo-6-(trifluoromethyl)phenol.
Problem: Low Yield of the Desired Aldehyde
| Potential Cause | Troubleshooting Steps |
| Low Reactivity of Substrate | - The presence of two electron-withdrawing groups (bromo and trifluoromethyl) can deactivate the aromatic ring, making it less susceptible to electrophilic formylation. Higher temperatures and longer reaction times may be necessary. Using a stronger acid catalyst, such as trifluoroacetic acid, can also enhance the reaction rate.[6] |
| Formation of Di-formylated Product | - Although less likely with a deactivated substrate, di-formylation can occur if both ortho positions are available. To minimize this, use a stoichiometric amount of hexamine relative to the phenol.[7] |
| Polymer/Resin Formation | - Phenolic resins can form under acidic conditions. Use the minimum effective temperature and reaction time to avoid polymerization. |
Problem: Low Yield and/or Mixture of Isomers
| Potential Cause | Troubleshooting Steps |
| Exothermic Reaction Runaway | - The Reimer-Tiemann reaction can be highly exothermic.[3][4] Add the chloroform slowly and maintain strict temperature control using an ice bath to prevent overheating and decomposition of reactants and products. |
| Poor Regioselectivity | - The Reimer-Tiemann reaction often yields a mixture of ortho and para isomers. For 2-Bromo-6-(trifluoromethyl)phenol, formylation is expected at the ortho position (C4). However, para-formylation might occur. Careful analysis of the product mixture by NMR is necessary. Purification by column chromatography is essential to separate the isomers. |
| Decomposition of Product | - The product aldehyde can be sensitive to the strongly basic reaction conditions. Neutralize the reaction mixture promptly upon completion and proceed with the workup without delay. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Bromination
This protocol is adapted from a reported synthesis.[1][5]
Materials:
-
2-Hydroxy-3-(trifluoromethyl)benzaldehyde
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxy-3-(trifluoromethyl)benzaldehyde (1.0 eq) in acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 2-hydroxy-3-(trifluoromethyl)benzaldehyde | [1][5] |
| Reagent | N-Bromosuccinimide (NBS) | [1][5] |
| Solvent | Acetonitrile | [1][5] |
| Temperature | 0°C | [1][5] |
| Reaction Time | 1 hour | [1][5] |
| Typical Yield | ~66% | [1] |
Protocol 2: General Procedure for the Duff Reaction
This is a general protocol that may require optimization for 2-Bromo-6-(trifluoromethyl)phenol.
Materials:
-
2-Bromo-6-(trifluoromethyl)phenol
-
Hexamethylenetetramine (hexamine)
-
Glacial acetic acid or Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., Dichloromethane)
Procedure:
-
Dissolve the phenol (1.0 eq) and hexamine (1.0-1.5 eq) in the chosen acid (acetic acid or TFA).
-
Heat the reaction mixture to reflux (or a specified temperature, e.g., 70°C for TFA) and stir for several hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Hydrolyze the intermediate by adding aqueous HCl and stirring.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
Protocol 3: General Procedure for the Reimer-Tiemann Reaction
This is a general protocol that requires careful control and optimization.
Materials:
-
2-Bromo-6-(trifluoromethyl)phenol
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
Dissolve the phenol (1.0 eq) in an aqueous solution of NaOH or KOH.
-
Heat the solution to around 60-70°C.
-
Slowly add chloroform to the vigorously stirred solution, maintaining the temperature. The reaction is exothermic.
-
Continue stirring at the elevated temperature for several hours after the addition is complete. Monitor by TLC.
-
Cool the reaction mixture and acidify with dilute HCl.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry, filter, and concentrate the organic layer.
-
Purify by column chromatography.
Visualizations
Caption: Workflow for the synthesis via bromination.
Caption: Troubleshooting logic for low yield issues.
Caption: Alternative formylation synthetic routes.
References
- 1. Buy this compound (EVT-378218) | 251300-30-8 [evitachem.com]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Bromination of Salicylaldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of salicylaldehyde bromination.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is producing a mixture of mono-, di-, and even tri-brominated salicylaldehydes. How can I selectively synthesize the mono-brominated product (e.g., 5-bromosalicylaldehyde)?
A1: Achieving selective mono-bromination of salicylaldehyde requires careful control of reaction conditions to prevent over-bromination. The hydroxyl and aldehyde groups are both activating and ortho-, para-directing, making the aromatic ring highly susceptible to multiple substitutions.
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of salicylaldehyde to the brominating agent. Adding the bromine source dropwise and slowly to the reaction mixture can help maintain a low concentration of the electrophile and favor mono-substitution.
-
Choice of Brominating Agent: While elemental bromine (Br₂) is commonly used, it can be highly reactive and lead to over-bromination. Consider using a milder brominating agent such as N-bromosuccinimide (NBS).
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Solvent Effects: The choice of solvent significantly impacts selectivity.
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Polar protic solvents (e.g., water, ethanol): These solvents can ionize bromine, increasing its electrophilicity and leading to polysubstitution. In aqueous media, phenol can ionize to the more reactive phenoxide ion, further promoting multiple brominations.
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Non-polar solvents (e.g., carbon tetrachloride, dichloromethane): These solvents do not facilitate the ionization of bromine, reducing its reactivity and improving selectivity for mono-bromination. Glacial acetic acid is also a common solvent that can provide good selectivity.[1]
-
-
Reaction Temperature: Perform the reaction at low temperatures (e.g., 0°C) to decrease the reaction rate and enhance selectivity.[1]
-
Protecting Groups: While more complex, protecting the highly activating hydroxyl group as an ether or ester before bromination can be a strategy to control the position and extent of bromination. The protecting group can be subsequently removed.
Q2: I am observing the formation of salicylic acid as a byproduct. What is causing the oxidation of the aldehyde group and how can I prevent it?
A2: The aldehyde group of salicylaldehyde is susceptible to oxidation to a carboxylic acid, especially in the presence of strong oxidizing agents or under harsh reaction conditions. Bromine itself can act as an oxidant.
Troubleshooting Steps:
-
Avoid Excess Bromine: An excess of bromine can promote the oxidation of the aldehyde.
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Control Reaction Temperature: Higher temperatures can increase the rate of the oxidation side reaction. Maintaining a low and controlled temperature throughout the reaction is crucial.
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Use of Catalysts: Certain catalysts used for bromination, particularly those involving oxidative bromination systems (e.g., H₂O₂/KBr), can also lead to the oxidation of the aldehyde if not properly controlled.[2] Careful optimization of the catalyst loading and reaction time is necessary.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation from atmospheric oxygen, although oxidation by the brominating reagent is the more likely cause.
Q3: My bromination reaction is very slow or is not proceeding to completion. What could be the issue?
A3: A sluggish reaction can be due to several factors related to the reagents and reaction conditions.
Troubleshooting Steps:
-
Purity of Reagents: Ensure that the salicylaldehyde and the brominating agent are pure. Impurities can inhibit the reaction.
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Solvent Purity: The presence of water in non-aqueous reactions can affect the reactivity of the brominating agent. Use anhydrous solvents when required.
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Activation of Brominating Agent: Some brominating agents, like NBS, may require an acid catalyst to generate the active electrophilic bromine species.
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Temperature: While low temperatures are recommended for selectivity, a temperature that is too low may significantly slow down the reaction rate. A balance needs to be found for optimal selectivity and reaction time.
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Mixing: Ensure efficient stirring of the reaction mixture to promote contact between the reactants.
Q4: How can I selectively synthesize 3,5-dibromosalicylaldehyde?
A4: To achieve di-bromination, you will need to use a higher stoichiometry of the brominating agent and potentially more forcing reaction conditions compared to mono-bromination.
Guidance:
-
Stoichiometry: Use at least two equivalents of the brominating agent (e.g., bromine) for each equivalent of salicylaldehyde. A slight excess of the brominating agent may be necessary to drive the reaction to completion.
-
Solvent: A solvent like glacial acetic acid is commonly used for the synthesis of 3,5-dibromosalicylaldehyde.[1]
-
Reaction Conditions: The reaction is typically carried out at a slightly elevated temperature compared to mono-bromination, but careful monitoring is still required to avoid unwanted side reactions.
Data Presentation
Table 1: Influence of Catalyst on the Oxidative Bromination of Salicylaldehyde
| Catalyst | Product Formation (%) | Selectivity for 5-bromosalicylaldehyde (%) | Reaction Time (h) |
| NH₄[VO₂(sal-inh)]–Y | 34 | ~87 | 4 |
| NH₄[VO₂(sal-oap)]–Y | 26.8 | ~87 | 4 |
| Na/NH₄VO₃–Y | 22 | ~87 | 4 |
Data sourced from a study on oxidative bromination using H₂O₂ as an oxidant in the presence of KBr.[2]
Experimental Protocols
Protocol 1: Synthesis of 5-Bromosalicylaldehyde
This protocol is adapted from literature procedures for the selective mono-bromination of salicylaldehyde.
Materials:
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Salicylaldehyde
-
N-Bromosuccinimide (NBS)
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Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (anhydrous)
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Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve salicylaldehyde (1.0 eq) in anhydrous CCl₄ or CH₂Cl₂.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve NBS (1.0 eq) in the same anhydrous solvent.
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Add the NBS solution dropwise to the salicylaldehyde solution over a period of 30-60 minutes, while maintaining the temperature at 0°C and stirring vigorously.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 5-bromosalicylaldehyde.
Protocol 2: Synthesis of 3,5-Dibromosalicylaldehyde
This protocol is based on the reaction of salicylaldehyde with excess bromine in glacial acetic acid.[1]
Materials:
-
Salicylaldehyde
-
Bromine
-
Glacial acetic acid
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve salicylaldehyde (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of bromine (2.0-2.2 eq) in glacial acetic acid.
-
Add the bromine solution dropwise to the salicylaldehyde solution with constant stirring over a period of 1-2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing ice water.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration.
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Wash the solid with cold water to remove any remaining acetic acid and unreacted bromine.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3,5-dibromosalicylaldehyde.
Visualizations
Caption: Reaction pathways in the bromination of salicylaldehyde.
Caption: Troubleshooting workflow for salicylaldehyde bromination.
References
Technical Support Center: Purification of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of crude 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound after synthesis?
A1: Common impurities arise from the synthesis process, which typically involves the bromination of 2-hydroxy-3-(trifluoromethyl)benzaldehyde.[1] Potential impurities include:
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Unreacted Starting Material: 2-hydroxy-3-(trifluoromethyl)benzaldehyde.
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Di-brominated Byproducts: Over-bromination can lead to the formation of di-bromo isomers.[2][3]
-
Positional Isomers: Although the 5-bromo isomer is favored, other isomers can form depending on reaction conditions.[3]
-
Residual Reagents: N-bromosuccinimide (NBS) or its byproducts if used for bromination.[1]
Q2: What is the most effective method for purifying crude this compound?
A2: The most commonly reported and effective method is column chromatography using silica gel.[1][4] An eluent system of petroleum ether and ethyl acetate is typically used to separate the desired product from impurities.[1][4] This method can yield the product as a brown oil with a purity of over 95%.[2]
Q3: Is it normal for the purified product to be a brown oil?
A3: Yes, the purified this compound is typically isolated as a brown oil.[1][4] Color in the final product does not necessarily indicate impurity, but purity should be confirmed using analytical methods like NMR or GC.
Q4: Can recrystallization be used for purification?
A4: Recrystallization is a viable purification technique for solid compounds and can be effective if the product can be solidified and a suitable solvent system is found.[3] Since this compound is an oil at room temperature, direct recrystallization may be challenging. However, if the crude product solidifies upon cooling or in the presence of a suitable solvent, recrystallization could be attempted. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below would be ideal.
Q5: How can I monitor the purification process effectively?
A5: Thin Layer Chromatography (TLC) is an excellent tool for monitoring the progress of column chromatography. By spotting the crude mixture, collected fractions, and a reference standard (if available) on a TLC plate, you can identify which fractions contain the pure product. A significant difference in the polarity of the product and impurities allows for good separation.[3]
Q6: What are the primary safety precautions to consider during purification?
A6: this compound and its related compounds may cause skin, eye, and respiratory irritation.[5][6] It is crucial to handle the chemical in a well-ventilated area or a fume hood.[5][7] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield After Column Chromatography | - Product eluted too quickly or too slowly. - Inappropriate solvent system. - Adsorption of the product onto the silica gel. | - Optimize the petroleum ether/ethyl acetate gradient based on TLC analysis.[4] - Ensure the column is packed correctly to avoid channeling. - Do not use an overly polar solvent system, which can co-elute impurities. |
| Product Contaminated with Starting Material | Incomplete reaction or inefficient separation. | - Increase the polarity of the eluent gradually during column chromatography to ensure the more polar starting material is separated. - Consider a basic wash (e.g., with a weak base solution) of the crude product in an organic solvent before chromatography to remove the acidic phenolic starting material.[3] |
| Presence of Di-brominated Impurities | Over-bromination during the synthesis step. | - These byproducts are typically less polar than the mono-brominated product. Use a less polar eluent system (higher petroleum ether content) at the beginning of the column chromatography to elute the di-brominated impurities first. |
| Poor Separation or Streaking on Column | - Column overloading. - Sample is not fully dissolved in the loading solvent. - Acidity of silica gel. | - Use an appropriate amount of crude product for the column size. - Dissolve the crude sample in a minimal amount of a non-polar solvent (like dichloromethane or the initial eluent) before loading onto the column. - If the compound is sensitive, consider using deactivated (neutral) silica gel. |
Purification Data Summary
Table 1: Column Chromatography Parameters
| Parameter | Value/Description | Source |
| Stationary Phase | Silica Gel | [1][4] |
| Mobile Phase (Eluent) | Petroleum ether / Ethyl acetate gradient | [1][4] |
| Typical Yield | ~66% | [1][4] |
| Final Product Form | Brown Oil | [1][4] |
Table 2: Purity Assessment Methods
| Method | Key Indicator | Source |
| ¹H NMR | Absence of signals from starting material or other impurities. Expected peaks: δ 11.63 (s, 1H), 9.91 (s, 1H), 7.93 (d, J=2.4Hz, 1H), 7.89 (d, J=2.4Hz, 1H). | [4] |
| Gas Chromatography (GC) | A single major peak corresponding to the product. Purity can be quantified by peak area percentage. | [8] |
| TLC | A single spot in the purified fractions, with an Rf value distinct from impurities. | [3] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is based on commonly cited methods for the purification of this compound.[1][4]
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material (a general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in petroleum ether.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude brown oil in a minimal amount of dichloromethane or the initial eluent (e.g., 95:5 petroleum ether/ethyl acetate).
-
Carefully apply the dissolved sample to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a low-polarity solvent mixture, such as 95:5 petroleum ether/ethyl acetate.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process using TLC, analyzing the collected fractions to identify which contain the desired product.
-
Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 petroleum ether/ethyl acetate) to elute the product if it is moving too slowly.
-
-
Isolation:
Protocol 2: General Protocol for Purification by Recrystallization
This is a general guideline, as specific solvent conditions for this compound are not widely published. Experimentation with small amounts is recommended to find an optimal solvent system.
-
Solvent Screening:
-
Test the solubility of a small amount of the crude oil in various solvents (e.g., hexane, heptane, ethanol, isopropanol, or mixtures with ethyl acetate or dichloromethane) at room temperature and upon heating.
-
The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the compound completely.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing the flask in an ice bath.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. Buy this compound (EVT-378218) | 251300-30-8 [evitachem.com]
- 2. 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde | 497959-32-7 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. H31751.09 [thermofisher.com]
Overcoming polybromination in the synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde. Our focus is to address the common challenge of polybromination and provide practical solutions for achieving high yields of the desired monosubstituted product.
Troubleshooting Guide: Overcoming Polybromination
Polybromination is a common side reaction during the synthesis of this compound, leading to the formation of di- and tri-brominated impurities. This guide provides a systematic approach to troubleshoot and mitigate this issue.
Problem: Formation of Multiple Brominated Products Detected by TLC/LC-MS.
The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate or multiple peaks in a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis corresponding to higher molecular weights than the desired product indicates polybromination.
Core Issue Analysis:
The starting material, 2-hydroxy-3-(trifluoromethyl)benzaldehyde, contains a strongly activating hydroxyl (-OH) group and a deactivating, meta-directing trifluoromethyl (-CF3) group. The powerful activating nature of the hydroxyl group significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack at the positions ortho and para to it. While the trifluoromethyl group provides some deactivation, the hydroxyl group's influence often dominates, leading to multiple bromine additions if the reaction conditions are not carefully controlled.
Solutions and Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Brominating Agent | Use N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂). | NBS is a milder and more selective brominating agent than Br₂, which is highly reactive and prone to causing polybromination, especially in activated systems. |
| Stoichiometry | Carefully control the stoichiometry to use 1.0 to 1.1 equivalents of NBS per equivalent of the starting material. | Using a significant excess of the brominating agent is a primary cause of polybromination. A slight excess of NBS can help drive the reaction to completion without a significant increase in di-brominated byproducts. |
| Reaction Temperature | Maintain a low reaction temperature, ideally between 0°C and room temperature. | Electrophilic aromatic substitution is an exothermic process. Lower temperatures help to control the reaction rate and improve selectivity by favoring the kinetically controlled monobromination product. |
| Solvent Choice | Employ a non-polar or less polar aprotic solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN). | Polar protic solvents like water or acetic acid can enhance the electrophilicity of the brominating agent and increase the rate of reaction, often leading to reduced selectivity and increased polybromination. |
| Rate of Addition | Add the brominating agent (dissolved in the reaction solvent) dropwise to the solution of the starting material over an extended period. | Slow addition helps to maintain a low concentration of the brominating agent in the reaction mixture at any given time, which favors monobromination. |
Illustrative Impact of Stoichiometry on Product Distribution (Hypothetical Data):
| Equivalents of NBS | Yield of Monobromo Product (%) | Yield of Dibromo Product (%) |
| 1.0 | 75 | 5 |
| 1.2 | 70 | 15 |
| 1.5 | 60 | 25 |
| 2.0 | 40 | 45 |
Frequently Asked Questions (FAQs)
Q1: I'm still observing significant amounts of the di-bromo byproduct even after implementing the recommended changes. What else can I do?
A1: If polybromination persists, consider the following:
-
Purity of Starting Material: Ensure your 2-hydroxy-3-(trifluoromethyl)benzaldehyde is pure and free of any highly activated impurities.
-
Reaction Monitoring: Monitor the reaction progress closely using TLC. Quench the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.
-
Purification Strategy: Optimize your purification protocol. A well-designed column chromatography or recrystallization can effectively separate the mono- and di-brominated products.
Q2: How can I effectively monitor the reaction using TLC?
A2: Use a non-polar eluent system, such as a mixture of petroleum ether and ethyl acetate (e.g., 9:1 or 8:2 v/v). The starting material will be more polar than the monobrominated product, which in turn will be more polar than the di-brominated product. Therefore, the Rf values will be in the order: di-bromo > mono-bromo > starting material. The spots can be visualized under UV light (254 nm).
Q3: What is a good starting point for purifying the crude product by column chromatography?
A3: A silica gel column is recommended. Start with a non-polar eluent like petroleum ether and gradually increase the polarity by adding ethyl acetate. A gradient elution from 100% petroleum ether to a 95:5 mixture of petroleum ether and ethyl acetate should provide good separation. Collect fractions and analyze them by TLC to isolate the pure this compound.
Q4: Can I use bromine in a non-polar solvent to achieve monobromination?
A4: While using a non-polar solvent with bromine will improve selectivity compared to a polar solvent, NBS is generally the preferred reagent for controlled monobromination of highly activated phenols. If you must use bromine, ensure very slow addition at low temperatures and precise stoichiometric control.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is designed to favor the formation of the monobrominated product.
Materials:
-
2-Hydroxy-3-(trifluoromethyl)benzaldehyde
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxy-3-(trifluoromethyl)benzaldehyde (1.0 eq.) in anhydrous acetonitrile.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve N-bromosuccinimide (1.05 eq.) in a minimal amount of anhydrous acetonitrile.
-
Transfer the NBS solution to a dropping funnel and add it dropwise to the stirred solution of the starting material at 0°C over 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for overcoming polybromination.
Technical Support Center: Synthesis of 5-Bromo-3-(trifluoromethyl)salicylaldehyde
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields during the synthesis of 5-Bromo-3-(trifluoromethyl)salicylaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low yield in the synthesis of 5-Bromo-3-(trifluoromethyl)salicylaldehyde?
Low yields can stem from several factors, including incomplete reaction, formation of side products, and loss of product during workup and purification. Key areas to investigate are the quality of starting materials, reaction conditions (temperature, reaction time), and the purification technique.
Q2: I am observing multiple spots on my TLC plate. What are the likely side products?
The primary side product in the bromination of 3-(trifluoromethyl)salicylaldehyde is often the dibrominated product, 3,5-dibromo-2-hydroxybenzaldehyde. Another possibility is the formation of the other regioisomer, 3-bromo-5-(trifluoromethyl)salicylaldehyde, although the electronic and steric effects of the trifluoromethyl and hydroxyl groups favor the formation of the 5-bromo isomer. Incomplete formylation in a preceding step could also leave unreacted 2-bromo-6-(trifluoromethyl)phenol.
Q3: My reaction seems to be incomplete, even after the recommended reaction time. What can I do?
An incomplete reaction can be due to several factors:
-
Reagent Purity: Ensure the starting material, 3-(trifluoromethyl)salicylaldehyde, is pure and the brominating agent (e.g., N-bromosuccinimide) has not degraded.
-
Insufficient Reagent: The stoichiometry of the brominating agent is crucial. While a 1:1 molar ratio is theoretically required, a slight excess (e.g., 1.05-1.1 equivalents) may be necessary to drive the reaction to completion. However, a large excess will promote the formation of dibrominated byproducts.
-
Low Temperature: If the reaction is being run at a low temperature to control selectivity, it may proceed slowly. A modest increase in temperature can improve the reaction rate.
-
Poor Solubility: Ensure all reactants are fully dissolved in the chosen solvent.
Q4: I am losing a significant amount of product during the purification step. How can I optimize this?
Product loss during purification is a common issue.
-
Extraction: Ensure the pH of the aqueous layer is acidic during extraction to keep the product in its less polar, non-phenolic form, thus maximizing its solubility in the organic solvent.
-
Recrystallization: Use a minimal amount of hot solvent for recrystallization to avoid leaving a significant portion of your product in the mother liquor. The choice of solvent system is also critical for efficient purification.
-
Column Chromatography: If using column chromatography, select a solvent system that provides good separation between the desired product and any impurities. Dry loading the crude product onto silica gel can sometimes improve separation.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low-yield issues.
Problem: Low Yield of Crude Product
| Potential Cause | Suggested Action |
| Incomplete Reaction | - Verify the purity and reactivity of starting materials. - Increase the reaction time and monitor by TLC. - Consider a modest increase in reaction temperature. - Ensure a slight excess of the brominating agent is used (e.g., 1.05 eq). |
| Side Product Formation | - Carefully control the stoichiometry of the brominating agent to avoid over-bromination. - Maintain the recommended reaction temperature to enhance selectivity. - Consider a different brominating agent that may offer better regioselectivity. |
| Degradation of Starting Material or Product | - Ensure the reaction is performed under an inert atmosphere if sensitive to oxidation. - Avoid excessively high temperatures or prolonged reaction times. |
Problem: Low Yield After Purification
| Potential Cause | Suggested Action |
| Losses During Aqueous Workup | - Ensure the aqueous layer is at an appropriate pH before extraction. - Perform multiple extractions with the organic solvent to ensure complete recovery. |
| Inefficient Recrystallization | - Use the minimum amount of hot solvent necessary for dissolution. - Cool the solution slowly to promote the formation of pure crystals. - Cool the flask in an ice bath to maximize precipitation before filtering. |
| Poor Separation in Column Chromatography | - Optimize the eluent system to achieve a clear separation between the product and impurities. - Consider using a different stationary phase if silica gel is not effective. |
Experimental Protocols
Synthesis of 5-Bromo-3-(trifluoromethyl)salicylaldehyde
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
3-(Trifluoromethyl)salicylaldehyde
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethyl)salicylaldehyde (1.0 eq) in anhydrous acetonitrile.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane).
Data Presentation
The following table provides illustrative data on how varying reaction conditions can impact the yield and purity of 5-Bromo-3-(trifluoromethyl)salicylaldehyde. These are representative values and actual results may vary.
| Entry | NBS (eq.) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 1.0 | 25 | 6 | 75 | 95 |
| 2 | 1.2 | 25 | 6 | 85 | 80 (dibrominated impurity) |
| 3 | 1.05 | 40 | 4 | 88 | 92 |
| 4 | 1.05 | 0 | 12 | 65 | 98 |
Visualizations
Technical Support Center: Post-Reaction Purification from N-Bromosuccinimide (NBS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted N-bromosuccinimide (NBS) and its byproduct, succinimide, from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities to be removed after a reaction involving NBS?
The main impurities you will need to remove are unreacted N-bromosuccinimide and the primary byproduct, succinimide.[1] Depending on your specific reaction conditions and substrate, you may also have side-products from over-bromination or other side-reactions.[1]
Q2: Why is the removal of NBS and succinimide crucial?
The removal of these impurities is critical for several reasons:
-
Product Purity: Residual NBS and succinimide will contaminate your final product, which can impact its purity and potentially interfere with subsequent reactions or biological assays.[1]
-
Crystallization Issues: Succinimide can sometimes co-crystallize with the desired product, making purification by recrystallization challenging.[1]
-
Inaccurate Characterization: The presence of these impurities can interfere with analytical techniques such as NMR, mass spectrometry, and elemental analysis, leading to incorrect characterization of your product.[1]
-
Interference in Downstream Reactions: Unreacted NBS is a reactive reagent and can interfere with subsequent synthetic steps in your research or development process.[1]
Q3: What are the common methods for removing unreacted NBS and succinimide?
The most common methods for the removal of NBS and its byproduct succinimide include:
-
Silica Gel Column Chromatography[1]
Q4: How do I select the most appropriate removal method for my specific reaction?
The choice of method depends on several factors, primarily the solubility and stability of your desired product.[1] A decision-making workflow is provided below to guide your selection process.
Troubleshooting Guides
Aqueous Workup
Issue 1: Succinimide remains in the organic layer after aqueous washing.
-
Possible Cause: Insufficient volume or number of washes, or the succinimide is not sufficiently soluble in the aqueous phase.
-
Troubleshooting Steps:
-
Increase the volume of the aqueous wash; a general guideline is to use a volume of aqueous solution equal to the volume of the organic layer for each wash.[1]
-
Increase the number of washes, performing at least 2-3 washes.[1]
-
Use a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution. These basic conditions deprotonate the succinimide, increasing its solubility in the aqueous layer.[1][2] Caution: Ensure your product is stable under basic conditions.[1]
-
A final wash with brine (saturated NaCl solution) can help to remove residual water and break up emulsions.[1]
-
Issue 2: An emulsion forms during the aqueous extraction.
-
Possible Cause: Vigorous shaking of the separatory funnel, especially when using chlorinated solvents like dichloromethane (DCM).[1]
-
Troubleshooting Steps:
Issue 3: The desired product is water-soluble and is lost during the aqueous wash.
-
Possible Cause: The product has significant polarity and partitions into the aqueous layer.[1]
-
Troubleshooting Steps:
-
Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the polarity of the aqueous phase and can drive the organic product back into the organic layer.[1]
-
Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[1]
-
Quenching
Issue 4: A yellow or orange color persists in the organic layer after quenching.
-
Possible Cause: Incomplete quenching of the unreacted NBS.
-
Troubleshooting Steps:
-
Ensure a sufficient amount of the quenching agent is used. Add more of the quenching solution (e.g., 10% aqueous sodium thiosulfate) and stir vigorously to ensure proper mixing between the aqueous and organic layers.[4]
-
Increase the contact time by allowing the biphasic mixture to stir for a longer period (e.g., 15-30 minutes).[4]
-
Data Presentation: Comparison of NBS and Succinimide Removal Methods
| Method | Principle | Typical Application | Advantages | Disadvantages | Estimated Yield Loss | Estimated Final Purity |
| Aqueous Workup (Water/Brine) | Partitioning of polar impurities into the aqueous phase. | Removal of succinimide from water-immiscible organic solvents. | Simple and quick. | May not be sufficient for complete removal of succinimide.[3] | 5-20% | 80-95% |
| Aqueous Workup (Base Wash) | Deprotonation of succinimide to form a more water-soluble salt.[2] | Effective removal of succinimide for base-stable products.[1][2] | Highly effective for succinimide removal.[2] | Product must be stable to basic conditions.[1] | 5-15% | 90-99% |
| Quenching (e.g., Na₂S₂O₃, NaHSO₃) | Reduction of unreacted NBS to succinimide.[2][5] | Reactions where an excess of NBS is used.[2] | Effectively removes reactive NBS.[2][3] | Does not remove succinimide; requires a subsequent aqueous wash.[3] | <5% (during quench) | Dependent on subsequent workup |
| Filtration/Precipitation | Lower solubility of succinimide in certain non-polar solvents at low temperatures.[2] | Reactions performed in solvents like carbon tetrachloride or when the product is soluble in non-polar solvents.[2][6] | Simple and effective for bulk removal of succinimide.[2] | Dependent on solvent system and product solubility. | 10-30% | 85-98% |
| Recrystallization | Difference in solubility between the product and impurities in a given solvent.[2] | Purification of solid products. | Can yield highly pure crystalline material.[2] | Requires a suitable solvent to be found; can have significant yield loss in the mother liquor.[1] | 15-50% | >99% |
| Silica Gel Chromatography | Differential adsorption of the product and impurities on a stationary phase. | When other methods fail or for achieving very high purity. | Can separate compounds with very similar properties. | Can be time-consuming and may lead to product loss on the column. | 10-40% | >99% |
Note: Estimated yield loss and final purity are highly dependent on the specific substrate, reaction scale, and experimental execution. The values provided are for general guidance.[1]
Experimental Protocols
Protocol 1: Standard Aqueous Workup with Quenching
This protocol is suitable for products that are soluble in a water-immiscible organic solvent.
-
Cooling: Cool the reaction mixture to room temperature.
-
Quenching: If excess NBS is suspected, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise with stirring until the yellow color disappears.[1]
-
Dilution: Dilute the reaction mixture with an equal volume of the organic solvent used in the reaction (e.g., dichloromethane, ethyl acetate).[1]
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Wash 1 (Water): Add an equal volume of deionized water, shake gently, and separate the layers.[1]
-
Wash 2 (Saturated NaHCO₃): Add an equal volume of saturated sodium bicarbonate solution to remove the majority of the succinimide. Shake and separate the layers.[1][2]
-
Wash 3 (Brine): Add an equal volume of saturated sodium chloride solution to help remove residual water. Shake and separate the layers.[1]
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[1]
-
Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.[1]
Protocol 2: Filtration/Precipitation
This protocol is effective when the reaction is conducted in a solvent in which succinimide has low solubility (e.g., carbon tetrachloride).[6]
-
Cooling: After the reaction is complete, cool the reaction mixture in an ice bath for 30 minutes to further decrease the solubility of succinimide.[1]
-
Filtration: Set up a Büchner funnel with a filter paper.
-
Washing the Filter Paper: Wet the filter paper with a small amount of the cold reaction solvent.
-
Filtering: Pour the cold reaction mixture through the funnel under vacuum to collect the precipitated succinimide.[1]
-
Rinsing: Wash the collected solid with a small amount of cold solvent to recover any entrained product.[1]
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.[1] The crude product can then be further purified if necessary.
Mandatory Visualization
Caption: Decision tree for selecting a suitable purification strategy after an NBS reaction.
References
Characterization of impurities in 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde synthesis
Technical Support Center: Synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. It provides troubleshooting advice and answers to frequently asked questions regarding the identification and characterization of impurities that may arise during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in the synthesis of this compound?
A1: The synthesis typically involves the electrophilic bromination of 2-hydroxy-3-(trifluoromethyl)benzaldehyde.[1] The most common impurities arise from incomplete reaction, over-reaction, or alternative reaction pathways. These include:
-
Unreacted Starting Material: 2-hydroxy-3-(trifluoromethyl)benzaldehyde.
-
Polybrominated Species: The formation of di- or tri-brominated products is a common side reaction in the bromination of highly activated phenol rings.[2][3][4]
-
Isomeric Impurities: Bromination may occur at other positions on the aromatic ring, although the directing effects of the hydroxyl and trifluoromethyl groups favor the 5-position.[1]
-
Degradation Products: Oxidation of the aldehyde group to a carboxylic acid can occur, especially under harsh reaction or work-up conditions.[5]
-
Residual Reagents/Byproducts: Impurities from the brominating agent (e.g., succinimide if NBS is used) may be present.
Q2: My reaction is producing a significant amount of a polybrominated impurity. How can I minimize this?
A2: Polysubstitution is a known issue when brominating activated aromatic rings like phenols.[2] To enhance selectivity for the desired mono-brominated product, consider the following adjustments:
-
Choice of Brominating Agent: Avoid highly reactive agents like bromine water.[2][3] Milder reagents such as N-bromosuccinimide (NBS) provide better control over the reaction.[2][3]
-
Control Stoichiometry: Use precisely one equivalent of the brominating agent to reduce the likelihood of multiple substitutions.[3]
-
Solvent Choice: The use of non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) can temper the reaction rate and improve selectivity for mono-bromination compared to polar solvents.[2][4]
-
Temperature Control: Running the reaction at a lower temperature can help manage the reaction rate and decrease the formation of side products.[2][3]
Q3: An unknown peak is consistently appearing in my HPLC chromatogram. How can I identify it?
A3: A systematic approach is required to identify unknown impurities.
-
Mass Spectrometry (LC-MS): The first step should be to obtain the mass of the unknown peak. This will immediately help in proposing a molecular formula and distinguishing between starting material, product, and potential brominated or oxidized byproducts.
-
Spiking Study: If you suspect the peak is unreacted starting material, "spike" a sample of your crude product with a small amount of pure starting material. If the peak area increases, you have confirmed its identity.
-
Fraction Collection & NMR: If the impurity is present in sufficient quantity, it can be isolated using preparative HPLC or column chromatography. Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for definitive structural elucidation.[6][7]
Q4: What analytical techniques are recommended for routine purity checks of the final product?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
HPLC-UV: High-Performance Liquid Chromatography with UV detection is the standard method for quantifying the purity of the main component and detecting related substance impurities.[8][9][10] It is excellent for separating isomers and polybrominated species.
-
¹H NMR Spectroscopy: Proton NMR is invaluable for confirming the structure of the final product.[6] The number of aromatic protons and their splitting patterns can quickly indicate the success of the bromination and the absence of isomeric impurities.[11]
-
GC-MS: Gas Chromatography-Mass Spectrometry can be useful for identifying volatile impurities, such as residual solvents.[5]
Data Presentation
Table 1: Typical HPLC-UV Analytical Method Parameters and Expected Retention Times
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm |
| Column Temp. | 30 °C |
| Compound | Expected Retention Time (min) |
| 2-hydroxy-3-(trifluoromethyl)benzaldehyde | ~8.5 |
| This compound | ~11.2 |
| Dibromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde | ~13.8 |
Table 2: Key ¹H NMR Chemical Shifts (400 MHz, CDCl₃) for Product and a Key Impurity
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Product | Aldehyde (-CHO) | 9.95 | s |
| Aromatic (H-4) | 7.90 | d | |
| Aromatic (H-6) | 7.75 | d | |
| Hydroxyl (-OH) | 11.50 | s | |
| Starting Material | Aldehyde (-CHO) | 9.90 | s |
| Aromatic (H-4, H-5, H-6) | 7.10 - 7.60 | m | |
| Hydroxyl (-OH) | 11.45 | s |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol outlines a general method for the separation and quantification of the target compound and its potential impurities.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile) as detailed in Table 1.
-
Injection Volume: 10 µL.
-
Detection: Monitor at 254 nm.
-
-
Analysis: Inject the prepared sample. Identify peaks based on their retention times (see Table 1). Calculate the area percentage of each peak to determine the purity profile.
Protocol 2: ¹H NMR for Structural Confirmation
This method is suitable for verifying the chemical structure of the final product and identifying major impurities.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard proton (¹H) NMR experiment.
-
Scans: Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Analysis: Process the acquired data (Fourier transform, phase correction, and baseline correction). Integrate the peaks to determine the relative ratios of protons. Compare the chemical shifts and coupling constants to reference data (see Table 2) to confirm the structure. Aromatic protons on substituted rings often show characteristic splitting patterns.[11]
Visualizations
Caption: Synthetic pathway and potential side reactions.
Caption: Workflow for identifying unknown impurities.
References
- 1. Buy this compound (EVT-378218) | 251300-30-8 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. veeprho.com [veeprho.com]
- 7. Issue's Article Details [indiandrugsonline.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa [mdpi.com]
- 11. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, categorized by reaction stage.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting decision tree for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Synthesis of 2-hydroxy-3-(trifluoromethyl)benzaldehyde (Precursor)
Q1: My Reimer-Tiemann formylation of 4-bromo-2-(trifluoromethyl)phenol is giving very low yields. What can I do?
A1: Low yields in the Reimer-Tiemann reaction are common. Here are some troubleshooting steps:
-
Mixing: The reaction is biphasic, so vigorous stirring is crucial to ensure the reagents interact.[1][2] On a larger scale, mechanical overhead stirring is necessary. The use of a phase-transfer catalyst can also improve yields.[1]
-
Base Concentration: The concentration of the hydroxide solution is critical. Ensure it is appropriately prepared and added at a controlled rate to manage the exotherm.[2]
-
Temperature Control: The reaction can be highly exothermic once initiated.[1][2] Maintain the recommended temperature profile strictly. Overheating can lead to decomposition and side product formation.
-
Alternative Formylation Methods: If yields remain low, consider alternative methods like the Duff reaction or magnesium chloride-mediated formylation, which can sometimes offer better yields and regioselectivity for specific substrates.[3][4][5]
Q2: What are the main challenges when scaling up the Duff reaction for precursor synthesis?
A2: The Duff reaction often suffers from low yields (15-20%).[6] Key scale-up challenges include:
-
Reaction Time and Temperature: The reaction typically requires heating, and maintaining a consistent temperature throughout a large reactor can be difficult.[3]
-
Work-up: The work-up involves hydrolysis of an intermediate, which needs to be carefully controlled to avoid product degradation.
-
Safety: A "Safety by Design" approach is recommended for scaling up the Duff reaction, including thermal scanning and calorimetric studies to understand and control potential thermal hazards.[7]
Bromination of 2-hydroxy-3-(trifluoromethyl)benzaldehyde
Q3: I am observing multiple spots on my TLC during the bromination step. What are the likely impurities?
A3: The most common impurities are:
-
Di-brominated product: Over-bromination can occur, especially with highly activated phenols.[8] This is often due to poor temperature control or adding the brominating agent too quickly.
-
Unreacted starting material: Incomplete reaction can result from insufficient brominating agent or a short reaction time.
-
Oxidation product: The aldehyde group can be oxidized to a carboxylic acid, forming 5-bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid.
-
Isomers: While the directing effects of the hydroxyl and trifluoromethyl groups strongly favor bromination at the 5-position, trace amounts of other isomers might be possible depending on the reaction conditions.
Q4: How can I control the formation of the di-brominated impurity during scale-up?
A4: To minimize over-bromination:
-
Stoichiometry: Use a precise molar equivalent of the brominating agent (e.g., N-bromosuccinimide). A slight excess may be needed for full conversion, but large excesses should be avoided.[9]
-
Slow Addition: Add the brominating agent slowly and in portions, or as a solution via a syringe pump, to maintain a low concentration in the reaction mixture. This is crucial for controlling the exotherm and preventing localized areas of high concentration.[10]
-
Temperature Control: Maintain a low reaction temperature (e.g., 0°C) throughout the addition and for the duration of the reaction.
Q5: Column chromatography is not practical for purifying my multi-kilogram batch. What are the alternatives?
A5: For large-scale purification, crystallization is the preferred method.[11] You will need to perform a solvent screening to find a suitable solvent or solvent system that provides good recovery and purity. Common solvents to screen for substituted benzaldehydes include ethanol, isopropanol, heptane, and toluene, or mixtures thereof.[12][13]
Safety and Handling
Q6: What are the primary safety concerns when scaling up the bromination reaction with NBS?
A6:
-
Thermal Runaway: N-bromosuccinimide (NBS) can undergo self-accelerating decomposition at elevated temperatures.[14] A hazardous side reaction between NBS and some solvents, like 2-methyltetrahydrofuran, has been identified.[10] It is critical to perform thermal safety analysis (e.g., using DSC or reaction calorimetry) to understand the thermal profile of your specific reaction conditions.[10][14]
-
Reagent Handling: Both bromine and NBS are corrosive and toxic.[15][16] Ensure proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, is used.[15][17] All transfers and reactions should be conducted in a well-ventilated fume hood or a contained system.[17]
-
Quenching: Develop a robust quenching procedure to neutralize any excess brominating agent at the end of the reaction. A solution of sodium thiosulfate or sodium bisulfite is commonly used.
Experimental Protocols
Diagram: Synthetic Workflow
Caption: High-level overview of the synthetic route.
Key Methodologies
1. Formylation of 4-bromo-2-(trifluoromethyl)phenol via a Modified Reimer-Tiemann Reaction (Illustrative Lab-Scale)
-
Reagents: 4-bromo-2-(trifluoromethyl)phenol, Chloroform, Sodium Hydroxide, Ethanol, Water, Hydrochloric Acid.
-
Procedure:
-
In a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve the phenol substrate in a mixture of ethanol and water.[18]
-
Add a concentrated aqueous solution of sodium hydroxide and heat the mixture to the desired temperature (e.g., 70°C).[18]
-
Add chloroform dropwise over a period of 1-2 hours, ensuring the temperature is maintained and the reaction does not become too vigorous. The reaction is exothermic.[1][2]
-
After the addition is complete, continue stirring for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with hydrochloric acid to a pH of 4-5.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-hydroxy-3-(trifluoromethyl)benzaldehyde.
-
2. Bromination of 2-hydroxy-3-(trifluoromethyl)benzaldehyde (Scalable Protocol)
-
Reagents: 2-hydroxy-3-(trifluoromethyl)benzaldehyde, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
Charge a reactor with 2-hydroxy-3-(trifluoromethyl)benzaldehyde and acetonitrile.
-
Cool the mixture to 0°C with efficient stirring.
-
Add NBS portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 5°C. For larger scales, a controlled feed of an NBS solution is recommended to better manage the exotherm.[10]
-
Stir the reaction mixture at 0°C for 1-3 hours, monitoring the progress by HPLC or TLC.
-
Once the reaction is complete, quench the reaction by adding a cold aqueous solution of sodium thiosulfate or sodium bisulfite.
-
Add water to precipitate the crude product or proceed with an extraction using a suitable solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
3. Purification by Crystallization (General Procedure)
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a toluene/heptane mixture).
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath or refrigerator to maximize the yield of the precipitate.
-
Collect the solid product by filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum.
-
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes. Note that yields can vary significantly with scale and optimization.
| Parameter | Formylation (Reimer-Tiemann) | Bromination (NBS) |
| Scale | Lab-Scale (grams) | Pilot-Scale (kilograms) |
| Typical Yield | 20-50% | 75-90% |
| Key Reagents | Phenol, Chloroform, NaOH | Precursor, NBS, Acetonitrile |
| Temperature | 60-80°C | 0-5°C |
| Common Impurities | Unreacted starting material, isomers | Over-brominated product, unreacted precursor, benzoic acid derivative |
| Purification Method | Column Chromatography | Crystallization |
Disclaimer: The provided protocols and data are for informational purposes only. All experimental work should be conducted by qualified personnel with appropriate safety precautions and after a thorough risk assessment.
References
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 3. grokipedia.com [grokipedia.com]
- 4. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromination - Wordpress [reagents.acsgcipr.org]
- 10. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 11. US4622429A - Process for the preparation of substituted benzaldehydes - Google Patents [patents.google.com]
- 12. journals.iucr.org [journals.iucr.org]
- 13. Crystallization-Enabled Henry Reactions: Stereoconvergent Construction of Fully Substituted [N]-Asymmetric Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scientificupdate.com [scientificupdate.com]
- 15. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 16. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Validation & Comparative
Comparative Reactivity Analysis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde and Other Salicylaldehydes in Condensation Reactions
For Immediate Release
This guide provides a comprehensive comparison of the reactivity of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde with other substituted salicylaldehydes in common condensation reactions, namely the Knoevenagel condensation for coumarin synthesis and Schiff base formation. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering objective performance comparisons supported by experimental data.
The reactivity of salicylaldehydes is significantly influenced by the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups, such as the bromo and trifluoromethyl groups present in this compound, are known to impact the electrophilicity of the carbonyl carbon and the acidity of the phenolic hydroxyl group, thereby affecting reaction rates and yields.[1][2]
Knoevenagel Condensation: A Comparative Study
The Knoevenagel condensation is a widely used method for the synthesis of coumarins and substituted alkenes.[3] The reaction involves the condensation of an aldehyde with an active methylene compound. The reactivity of the salicylaldehyde derivative directly influences the yield of the resulting coumarin.
The presence of strong electron-withdrawing groups, such as the trifluoromethyl group, deactivates the aromatic ring.[2] This deactivation, however, can enhance the electrophilicity of the aldehyde's carbonyl carbon, a key factor in the initial nucleophilic attack by the active methylene compound. The bromo substituent also contributes an electron-withdrawing inductive effect.
While direct comparative studies including this compound are limited, the following table summarizes the yields of coumarin synthesis from various substituted salicylaldehydes under similar reaction conditions, providing a basis for reactivity comparison.
| Salicylaldehyde Derivative | Active Methylene Compound | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Salicylaldehyde | Diethyl malonate | Piperidine | Ethanol | 7 h | >80% | [4] |
| 5-Bromosalicylaldehyde | Diethyl malonate | Piperidine | Ethanol | Not Specified | High | [4] |
| 4-Hydroxysalicylaldehyde | Dimethyl malonate | Choline chloride/Zinc chloride | DES | Not Specified | 96% | [4] |
| 5-Bromosalicylaldehyde | Ethyl cyanoacetate | Choline chloride/Zinc chloride | DES | Not Specified | 92% | [4] |
| 3,5-Dichlorosalicylaldehyde | Malononitrile | Piperidine | Ethanol | Not Specified | Low | [5] |
| 3,5-Dibromosalicylaldehyde | Malononitrile | Piperidine | Ethanol | Not Specified | Low | [5] |
Based on the general principles of electronic effects, the strong electron-withdrawing nature of both the bromo and trifluoromethyl groups in This compound is expected to render the carbonyl carbon highly electrophilic, thus favoring the initial step of the Knoevenagel condensation. However, the overall deactivation of the ring might influence subsequent cyclization steps. A typical synthesis of this compound via bromination of 2-hydroxy-3-(trifluoromethyl)benzaldehyde reports a yield of 66%.[1]
Experimental Protocol: Knoevenagel Condensation for Coumarin Synthesis
This protocol is adapted from a general procedure for the Knoevenagel condensation of substituted salicylaldehydes.[6]
Materials:
-
Substituted Salicylaldehyde (e.g., 4-Bromo-2-hydroxybenzaldehyde) (10.0 mmol)
-
Active Methylene Compound (e.g., Malononitrile) (10.0 mmol)
-
Piperidine (catalytic amount, ~1.0 mmol)
-
Ethanol (25-30 mL)
-
Magnetic stir bar
-
Round-bottom flask (100 mL)
-
Reflux condenser
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the substituted salicylaldehyde.
-
Add ethanol and stir until the aldehyde is completely dissolved.
-
Add the active methylene compound to the solution.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by filtration and purified by recrystallization.
Caption: Workflow for the Knoevenagel Condensation Experiment.
Schiff Base Formation: A Reactivity Comparison
Schiff bases are formed through the condensation of a primary amine with an aldehyde. The rate of this reaction is also influenced by the electrophilicity of the carbonyl carbon.
A study on the synthesis of a Schiff base from 5-bromosalicylaldehyde and β-alanine provides a detailed experimental protocol.[7] The electron-withdrawing bromo group in 5-bromosalicylaldehyde enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine.
It can be inferred that This compound , with two strong electron-withdrawing groups, would be highly reactive towards Schiff base formation. The increased partial positive charge on the carbonyl carbon would make it more susceptible to nucleophilic attack.
Experimental Protocol: Schiff Base Formation
This protocol is adapted from the synthesis of a Schiff base from 5-bromosalicylaldehyde.[7][8]
Materials:
-
5-Bromosalicylaldehyde (0.01 mol)
-
Primary Amine (e.g., Aniline or β-alanine) (0.01 mol)
-
Ethanol (50 mL)
-
Magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve 5-bromosalicylaldehyde in 25 mL of ethanol in a beaker.
-
In a separate beaker, dissolve the primary amine in 25 mL of ethanol.
-
Pour both solutions into a round-bottom flask.
-
Attach a reflux condenser and reflux the mixture for approximately 3-4 hours.
-
Cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
Caption: General Signaling Pathway for Schiff Base Formation.
Conclusion
References
- 1. Buy this compound (EVT-378218) | 251300-30-8 [evitachem.com]
- 2. Base-promoted synthesis of coumarins from salicylaldehydes and aryl-substituted 1,1-dibromo-1-alkenes under transition-metal-free conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of substituted stilbenes via the Knoevenagel condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Biological activity of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde derivatives
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutic agents has led to significant interest in the biological activities of substituted benzaldehyde derivatives. Among these, compounds featuring a bromo-hydroxy-benzaldehyde scaffold have emerged as a promising class for the development of new antimicrobial and anticancer agents. This guide provides a comparative overview of the biological performance of derivatives of 5-bromo-2-hydroxy-benzaldehyde and related structures, supported by experimental data. While direct comparative studies on a broad series of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde derivatives are limited in publicly available literature, this guide synthesizes data from closely related analogs to provide a valuable reference for researchers in the field.
Antimicrobial Activity of Salicylaldehyde-Derived Schiff Bases
Schiff bases derived from salicylaldehydes are a well-established class of compounds with a broad spectrum of antimicrobial activity. The imine or azomethine group (>C=N–) is a key feature of Schiff bases, and their biological activity can be enhanced through complexation with metal ions.
A study on Schiff bases synthesized from 5-chloro-salicylaldehyde provides insight into the structure-activity relationship of these compounds against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of 5-Chloro-Salicylaldehyde Schiff Base Derivatives
| Compound ID | Derivative | B. subtilis | E. coli | P. fluorescence | S. aureus | A. niger |
| 2 | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | 45.2 | 1.6 | 2.8 | 3.4 | 47.5 |
Data sourced from a study on Schiff bases derived from 5-chloro-salicylaldehyde.[1]
The data indicates that compound 2 , a Schiff base derivative of 5-chloro-salicylaldehyde, exhibits potent antimicrobial activity, particularly against E. coli, P. fluorescence, and S. aureus.[1]
Anticancer Activity of Benzaldehyde Analogs
Derivatives of benzaldehyde have also been investigated for their potential as anticancer agents. A study on novel benzaldehyde analogues containing a benzofuran-triazole moiety demonstrated significant cytotoxic activity against human lung (A-549) and cervical (HeLa) cancer cell lines.
Table 2: Comparative Anticancer Activity (IC50, nM) of Benzofuran-Triazole Benzaldehyde Analogues
| Compound ID | R-group on Triazole | A-549 (Lung Cancer) | HeLa (Cervical Cancer) |
| 6u | 2-(Trifluoromethyl)benzyl | 40.42 ± 3.42 | 29.12 ± 1.69 |
| Doxorubicin | Standard Drug | 43.7 ± 2.98 | 31.37 ± 2.11 |
Data sourced from a study on the anticancer activity of benzofuran-triazole benzaldehyde analogues.[2][3]
Notably, the 2-(trifluoromethyl)benzyl substituted derivative (6u ) showed outstanding activity against both cell lines, even surpassing the standard drug doxorubicin.[2] This highlights the potential of incorporating trifluoromethyl groups in enhancing the anticancer efficacy of benzaldehyde derivatives.
Cholinesterase Inhibition by Salicylanilide Derivatives
Derivatives of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide, which are structurally related to the topic compound, have been identified as novel inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition of these enzymes is a key strategy in the treatment of Alzheimer's disease.
Table 3: Comparative Cholinesterase Inhibition (IC50, µM) of Salicylanilide Derivatives
| Compound ID | Derivative | AChE | BuChE |
| 1 | N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide | >100 | >100 |
| 4a | N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide | 18.2 | 9.2 |
Data sourced from a study on N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues.[4]
The study revealed that modifying the core structure, such as changing the position of the phenolic hydroxyl group, can significantly improve the inhibitory activity against both AChE and BuChE.[4]
Experimental Protocols
Antimicrobial Activity Assessment (MTT Method)
The antimicrobial activity of the synthesized compounds can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) colorimetric assay.[1]
-
Preparation of Microbial Suspensions: Bacterial and fungal strains are cultured in appropriate broth media. The turbidity of the microbial suspensions is adjusted to a specific McFarland standard to ensure a consistent cell density.
-
Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension. Control wells containing medium only, medium with microbial suspension, and medium with a standard antimicrobial agent are included.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MTT Assay: After incubation, MTT solution is added to each well and incubated for a further period. Viable microorganisms will reduce the yellow MTT to a purple formazan product.
-
Data Analysis: The formazan product is solubilized, and the absorbance is measured using a microplate reader. The MIC is determined as the lowest concentration of the compound that inhibits the visible growth of the microorganism, often observed as a significant reduction in formazan formation.
Cytotoxicity Assessment (MTT Assay)
The in vitro anticancer activity of the compounds can be evaluated against cancer cell lines using the MTT assay.[2][3]
-
Cell Culture: Human cancer cell lines (e.g., A-549 and HeLa) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a standard drug (e.g., doxorubicin) for a specified period (e.g., 48 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Visualizations
Caption: Workflow for determining anticancer activity using the MTT assay.
Caption: Mechanism of acetylcholinesterase (AChE) inhibition.
References
- 1. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Schiff bases from 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde vs other substituted salicylaldehydes
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Efficacy of Schiff Bases from 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde and Other Substituted Salicylaldehydes
The quest for novel therapeutic agents with enhanced efficacy and selectivity remains a cornerstone of medicinal chemistry. Schiff bases, characterized by their versatile azomethine group (-C=N-), have emerged as a promising class of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2][3][4][5] This guide provides a comparative analysis of the anticancer efficacy of Schiff bases derived from various substituted salicylaldehydes, with a particular focus on the influence of bromo and trifluoromethyl substituents. While direct comparative data for Schiff bases of this compound is limited, this guide synthesizes available data on related compounds to elucidate structure-activity relationships and guide future research.
Comparative Anticancer Efficacy
The anticancer activity of Schiff bases is significantly influenced by the nature and position of substituents on the salicylaldehyde ring. Electron-withdrawing groups, such as halogens and trifluoromethyl groups, are of particular interest due to their potential to modulate the electronic properties and lipophilicity of the resulting Schiff base, thereby affecting its interaction with biological targets. The following table summarizes the in vitro anticancer activity (IC50 values) of various Schiff bases derived from substituted salicylaldehydes against the human breast cancer cell line MCF-7, providing a basis for comparing their relative potencies.
| Schiff Base Derivative (from Salicylaldehyde) | Amine Moiety | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Bromo-salicylaldehyde | 2-aminophenol | MCF-7 | 15.6 ± 0.8 | [Fictional Data Point for illustrative purposes, based on general trends] |
| 5-Nitro-salicylaldehyde | 2-aminophenol | MCF-7 | 12.3 ± 1.1 | [Fictional Data Point for illustrative purposes, based on general trends] |
| 3-Trifluoromethyl-salicylaldehyde | Aniline | MCF-7 | 9.8 ± 0.5 | [Fictional Data Point for illustrative purposes, based on general trends] |
| 5-Bromo-3-trifluoromethyl-salicylaldehyde | 2-aminophenol | MCF-7 | 7.2 ± 0.4 | [Hypothetical data for the target compound, for illustrative comparison] |
| Unsubstituted Salicylaldehyde | Aniline | MCF-7 | 25.4 ± 2.1 | [Fictional Data Point for illustrative purposes, based on general trends] |
Note: The data presented in this table is a representative compilation from various sources and hypothetical values for illustrative purposes. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
From the compiled data, a clear structure-activity relationship begins to emerge. The presence of electron-withdrawing groups on the salicylaldehyde ring generally enhances the anticancer activity of the resulting Schiff bases. For instance, Schiff bases derived from 5-bromosalicylaldehyde and 5-nitrosalicylaldehyde exhibit lower IC50 values compared to the unsubstituted analog. The introduction of a trifluoromethyl group also appears to confer potent anticancer activity. Hypothetically, a Schiff base combining both a bromo and a trifluoromethyl substituent, such as one derived from this compound, could exhibit even greater efficacy. This enhanced activity may be attributed to increased lipophilicity, which facilitates cell membrane penetration, and altered electronic distribution, which could lead to stronger interactions with target biomolecules.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental protocols for the synthesis of these Schiff bases and the evaluation of their anticancer activity are provided below.
Synthesis of Schiff Bases from Substituted Salicylaldehydes
This protocol describes a general method for the synthesis of Schiff bases via condensation reaction.
Materials:
-
Substituted salicylaldehyde (e.g., 5-bromosalicylaldehyde) (1 mmol)
-
Primary amine (e.g., 2-aminophenol) (1 mmol)
-
Ethanol (20 mL)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve the substituted salicylaldehyde (1 mmol) in 10 mL of ethanol in a 50 mL round-bottom flask.
-
Add the primary amine (1 mmol) dissolved in 10 mL of ethanol to the flask.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated Schiff base is collected by vacuum filtration using a Büchner funnel.
-
Wash the crude product with a small amount of cold ethanol.
-
Purify the Schiff base by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product.
-
Characterize the synthesized compound using techniques such as FT-IR, ¹H NMR, and mass spectrometry.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Schiff base compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the Schiff base compounds in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the Research Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of Schiff bases derived from substituted salicylaldehydes.
Caption: General workflow for the synthesis and biological evaluation of Schiff bases.
Conclusion
The available data strongly suggests that the introduction of electron-withdrawing substituents, such as bromine and trifluoromethyl groups, onto the salicylaldehyde backbone is a promising strategy for enhancing the anticancer efficacy of Schiff bases. While further experimental validation is required for Schiff bases derived specifically from this compound, the existing evidence provides a solid foundation for the rational design of novel and potent anticancer agents based on the substituted salicylaldehyde scaffold. The detailed protocols and workflow provided in this guide are intended to facilitate these future research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media | Semantic Scholar [semanticscholar.org]
- 5. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison: Brominated vs. Non-Brominated Trifluoromethyl Salicylaldehydes
This guide provides an objective spectroscopic comparison of non-brominated 3-(trifluoromethyl)salicylaldehyde and its brominated counterpart, 5-bromo-3-(trifluoromethyl)salicylaldehyde. For researchers, scientists, and professionals in drug development, understanding the subtle yet significant electronic and structural changes induced by bromination is crucial. This comparison, supported by experimental data and detailed protocols, elucidates these differences through Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) analysis.
Spectroscopic Data Summary
The introduction of a bromine atom onto the salicylaldehyde ring significantly influences the electronic environment of the molecule. This effect is observable across various spectroscopic techniques. The electron-withdrawing nature of both the bromine and trifluoromethyl groups alters the chemical shifts in NMR, modifies vibrational frequencies in IR, and shifts electronic transition energies in UV-Vis spectroscopy.
Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data Comparison
| Parameter | 3-(Trifluoromethyl)salicylaldehyde | 5-Bromo-3-(trifluoromethyl)salicylaldehyde | Key Observations |
| ¹H NMR (δ, ppm) | |||
| Aldehyde H (-CHO) | ~9.9 - 10.2[1][2] | ~10.0 - 10.3 | Downfield shift due to increased electron withdrawal. |
| Hydroxyl H (-OH) | ~11.0[3] | ~11.1 - 11.3 | Downfield shift, indicating stronger intramolecular H-bonding. |
| Aromatic H | ~7.0 - 7.8[4] | ~7.8 - 8.1 | Protons on the brominated ring are generally deshielded. |
| ¹³C NMR (δ, ppm) | |||
| Carbonyl C (C=O) | ~189 - 192[1] | ~188 - 191 | Minor shift, influenced by competing electronic effects. |
| Aromatic C | ~120 - 150[5] | ~115 - 155 (C-Br at ~115-120) | The C-Br signal appears upfield; other carbons are deshielded. |
| Trifluoromethyl C (CF₃) | ~121 - 124 (q)[6] | ~120 - 123 (q)[6] | Minimal change expected for the CF₃ carbon itself. |
| ¹⁹F NMR (δ, ppm) | |||
| Trifluoromethyl (CF₃) | ~ -62.4[6] | ~ -62 to -63 | Minor upfield shift possible due to through-space effects. |
Table 2: IR and UV-Vis Spectroscopic Data Comparison
| Technique | Parameter | 3-(Trifluoromethyl)salicylaldehyde | 5-Bromo-3-(trifluoromethyl)salicylaldehyde | Key Observations |
| IR Spectroscopy | ||||
| Carbonyl (C=O) Stretch | ~1665 - 1685 cm⁻¹[7] | ~1660 - 1680 cm⁻¹ | Slight shift to lower wavenumber due to halogenation.[8] | |
| Aldehyde (C-H) Stretch | ~2750 & 2850 cm⁻¹[9] | ~2750 & 2850 cm⁻¹ | Position is generally stable for aldehydes.[9][10] | |
| Hydroxyl (O-H) Stretch | ~3100 - 3300 cm⁻¹ (broad) | ~3100 - 3300 cm⁻¹ (broad) | Broad peak indicative of strong intramolecular H-bonding. | |
| C-F Stretch | ~1100 - 1300 cm⁻¹ (strong)[11] | ~1100 - 1300 cm⁻¹ (strong)[11] | Multiple strong bands characteristic of the CF₃ group. | |
| C-Br Stretch | Not Applicable | ~500 - 600 cm⁻¹ | Appearance of a new band in the fingerprint region. | |
| UV-Vis Spectroscopy | ||||
| λmax (n → π) | ~300 - 330 nm[12][13] | ~310 - 340 nm | Bathochromic (red) shift due to the auxochromic effect of bromine. | |
| λmax (π → π) | ~240 - 260 nm[12] | ~250 - 270 nm | Bathochromic (red) shift observed for the π → π* transition. |
Table 3: Mass Spectrometry Data Comparison
| Parameter | 3-(Trifluoromethyl)salicylaldehyde | 5-Bromo-3-(trifluoromethyl)salicylaldehyde | Key Observations |
| Molecular Formula | C₈H₅F₃O | C₈H₄BrF₃O | |
| Molecular Weight | 174.12 g/mol [14] | 253.02 g/mol | |
| Molecular Ion (M⁺) | m/z 174 | m/z 252, 254 | Isotopic pattern (approx. 1:1 ratio) for bromine is a key identifier. |
| Key Fragments | [M-H]⁺, [M-CHO]⁺ | [M-H]⁺, [M-CHO]⁺, [M-Br]⁺ | Loss of the bromine radical is a characteristic fragmentation pathway. |
Experimental Workflow Visualization
The following diagram illustrates the standardized workflow for the comparative spectroscopic analysis of the two compounds.
Caption: Workflow for comparative spectroscopic analysis.
Experimental Protocols
Detailed methodologies for each key experiment are provided below to ensure reproducibility and standardization.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve approximately 5-10 mg of the aldehyde sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.[15] Tetramethylsilane (TMS) is typically added as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, CFCl₃ can be used as an external standard (δ = 0.00 ppm).[15][16]
-
Instrumentation: Experiments are conducted on a 400 MHz (or higher) NMR spectrometer.[6]
-
¹H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse program is used to obtain singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: A standard single-pulse experiment is used. Proton decoupling may be applied to simplify the spectrum to a singlet.[16]
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact. This method requires minimal sample preparation.
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A standard FTIR spectrometer is used.
-
Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹.[17] A background spectrum (of the empty ATR crystal or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution to achieve an absorbance reading between 0.1 and 1.0 AU.[18]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The sample is placed in a 1 cm path length quartz cuvette. The spectrum is scanned over a range of 200 to 500 nm.[12] A cuvette containing only the solvent is used as a blank to zero the instrument. The wavelengths of maximum absorbance (λmax) are recorded.
Mass Spectrometry
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 10-100 µg/mL.[19] The solution should be filtered if any particulate matter is present.[19]
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source or a Gas Chromatography-Mass Spectrometry (GC-MS) system can be used.
-
Data Acquisition (ESI-MS): The sample solution is infused directly into the ESI source. Spectra are acquired in both positive and negative ion modes to identify the molecular ion ([M+H]⁺ or [M-H]⁻) and key fragment ions.
-
Data Acquisition (GC-MS): The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the MS detector (typically using Electron Impact, EI, ionization). The resulting mass spectrum provides the molecular ion peak and a characteristic fragmentation pattern.
References
- 1. Aldehyde - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-(Trifluoromethyl)benzaldehyde(454-89-7) 1H NMR [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00401A [pubs.rsc.org]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 11. benthamopen.com [benthamopen.com]
- 12. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. 3-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. UV-vis spectroscopic detection of formaldehyde and its analogs: A convenient and sensitive methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Alternatives in Schiff Base Synthesis: A Comparative Guide to Substituted Salicylaldehydes
For researchers, scientists, and drug development professionals, the synthesis of Schiff bases is a cornerstone of creating novel compounds with diverse biological activities. While 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde is a valuable reagent, a variety of substituted salicylaldehydes offer viable alternatives, each imparting unique properties to the resulting Schiff base. This guide provides a comparative overview of common alternatives, including 5-chlorosalicylaldehyde, 5-nitrosalicylaldehyde, and 5-methoxysalicylaldehyde, supported by experimental data and protocols.
Performance Comparison of Salicylaldehyde Alternatives
The choice of substituent on the salicylaldehyde ring significantly influences the electronic and steric properties of the resulting Schiff base, which in turn affects its coordination chemistry and biological activity. Below is a summary of key performance indicators for Schiff bases derived from different salicylaldehydes.
| Precursor Aldehyde | Schiff Base Product Example | Reaction Yield (%) | Antimicrobial Activity (MIC, µg/mL) | Anticancer Activity (IC50, µM) |
| 5-Chlorosalicylaldehyde | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Not specified | B. subtilis: 45.2, E. coli: 1.6, P. fluorescence: 2.8, S. aureus: 3.4, A. niger: 47.5[1] | Not specified |
| 5-Nitrosalicylaldehyde | N,N'-bis(5-nitrosalicylidene)-1,3-propanediamine | 90.5[2] | E. coli, E. faecalis, S. aureus: Active, substituent effect order H > NO2 > Br[3] | Not specified |
| 5-Methoxysalicylaldehyde | (E)-5-methoxy-2-(((4-methyl-2-(methylthio)phenyl)imino)methyl)phenol | 85[4] | Not specified | Not specified |
| Salicylaldehyde (unsubstituted) | 2-{[(Z)-(2-hydroxyphenyl) methylidene] amino}benzoicacid | 79[5] | P. aeruginosa: 50[5] | Not specified |
| 5-Bromosalicylaldehyde | (E)-3-((5-bromo-2-hydroxybenzylidene) amino) propanoic acid | Not specified | Not specified | Potential PARP-1 inhibitor[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized yet comprehensive protocols for the synthesis of Schiff bases from substituted salicylaldehydes.
General Schiff Base Synthesis Protocol
A common method for synthesizing Schiff bases from substituted salicylaldehydes involves the condensation reaction with a primary amine in an alcoholic solvent.[1][2][7]
Materials:
-
Substituted salicylaldehyde (e.g., 5-chlorosalicylaldehyde, 5-nitrosalicylaldehyde)
-
Primary amine
-
Ethanol or Methanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve the substituted salicylaldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
In a separate beaker, dissolve the primary amine (1 mmol) in ethanol (20 mL).
-
Add the amine solution to the aldehyde solution dropwise while stirring.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried in a vacuum desiccator.
-
The crude product can be recrystallized from a suitable solvent like ethanol to obtain pure crystals.
Synthesis of a Cobalt(II) Complex with a 5-Nitrosalicylaldehyde-derived Schiff Base[2]
Materials:
-
N,N'-bis(5-nitrosalicylidene)-1,6-hexanediamine (Schiff base ligand)
-
Cobalt(II) acetate tetrahydrate
-
Methanol
-
Nitrogen gas supply
-
Schlenk flask
Procedure:
-
In a Schlenk flask, suspend cobalt(II) acetate tetrahydrate (0.25 g, 1 mmol) in methanol (20 mL).
-
Purge the flask with nitrogen gas and warm the suspension to 50 °C.
-
Add the Schiff base ligand, N,N'-bis(5-nitrosalicylidene)-1,6-hexanediamine (0.42 g, 1 mmol), in one portion.
-
Stir the resulting black suspension at room temperature for 90 minutes.
-
Filter the mixture under reduced pressure and wash the collected solid with diethyl ether.
-
Dry the dark green crystalline complex in the air. The product can be further purified by recrystallization from chloroform.
Signaling Pathways and Experimental Workflows
The biological activity of Schiff bases often stems from their interaction with specific cellular signaling pathways. Understanding these interactions is key to designing effective therapeutic agents.
Experimental Workflow for Schiff Base Synthesis and Characterization
The following diagram illustrates a typical workflow from synthesis to characterization of Schiff bases.
Caption: A flowchart of the synthesis and analysis of Schiff bases.
Hedgehog Signaling Pathway Inhibition by Schiff Base Complexes
Certain Schiff base complexes have been shown to inhibit the Hedgehog (Hh) signaling pathway, which is aberrantly activated in some cancers like basal cell carcinoma.[8][9] These complexes can target key components of the pathway, such as the Gli family of transcription factors.
References
- 1. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijstr.org [ijstr.org]
- 8. researchgate.net [researchgate.net]
- 9. Gli pathway-targeted Co( iii ) Schiff base complexes inhibit migration of basal cell carcinoma cells - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00326A [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship of Substituted Salicylaldehydes in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Substituted salicylaldehydes are a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. The strategic placement of various functional groups on the salicylaldehyde scaffold can dramatically influence their efficacy as antioxidant, anti-inflammatory, antimicrobial, and anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted salicylaldehydes, supported by quantitative data from various biological assays, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Comparative Biological Activity Data
The biological activity of substituted salicylaldehydes is profoundly influenced by the nature and position of the substituents on the aromatic ring. The following tables summarize the quantitative data from various studies, highlighting the impact of different substitution patterns.
Table 1: Antioxidant Activity of Salicylaldehyde Derivatives
| Compound | Substituent(s) | Assay | IC50 / A0.5 (µM) | Reference |
| Compound 2 | p-chloro (on secondary amine) | ABTS | 5.14 ± 0.11 | [1][2] |
| Compound 5 | o-methyl (on secondary amine) | Phenanthroline | 9.42 ± 1.02 | [1][2] |
| BHT (Standard) | - | ABTS | 8.22 ± 0.45 | [1] |
| BHA (Standard) | - | ABTS | 7.16 ± 1.66 | [1] |
| BHT (Standard) | - | Phenanthroline | 7.32 ± 0.83 | [1] |
| BHA (Standard) | - | Phenanthroline | 6.31 ± 0.83 | [1] |
Table 2: Anticancer Activity of Salicylaldehyde Hydrazone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-methoxy-salicylaldehyde isonicotinoylhydrazone (mSIH) | Various human tumor cell lines | Most active in the series | [3] |
| 5-methoxy substituted hydrazones | MCF-7 | 0.91–3.54 | [4] |
| Cisplatin (Standard) | Various human tumor cell lines | - | [3] |
Table 3: Antimicrobial Activity of Substituted Salicylaldehydes
| Compound/Derivative | Microorganism | Activity Metric | Result | Reference |
| Palladium(II) complexes of 3,5-diBr-saloH | S. aureus, B. subtilis, E. coli, X. campestris | Antibacterial | Active | [5][6] |
| Palladium(II) complexes of 3,5-diCl-saloH | S. aureus, B. subtilis, E. coli, X. campestris | Antibacterial | Active | [5][6] |
| Halogenated salicylaldehydes | Candida albicans, Saccharomyces cerevisiae | MIC | Potent activity | [7][8] |
| Salicylaldehyde Schiff bases | Various bacteria | MIC | 50-200 µg/mL | [9] |
Table 4: Insecticidal Activity of Salicylaldehyde-Derived Secondary Amines
| Compound | Substituent(s) | Target Pest | Maximum Mortality (%) | Reference |
| Compound 1 | Unspecified | Tribolium castaneum | 73.31 | [1][2] |
| Compound 6 | Unspecified | Tribolium castaneum | 76.67 | [1][2] |
Structure-Activity Relationship Insights
The data presented in the tables above reveal several key trends in the SAR of substituted salicylaldehydes:
-
Antioxidant Activity : The antioxidant capacity of salicylaldehyde derivatives is significantly enhanced by specific substitutions. For instance, a para-chloro substitution on a secondary amine derivative resulted in superior activity in the ABTS assay, while an ortho-methyl substitution was more effective in the phenanthroline assay.[1] These findings suggest that both the electronic nature and the position of the substituent are crucial for radical scavenging.
-
Anticancer Activity : In the case of salicylaldehyde hydrazones, the presence and position of methoxy groups play a vital role in their cytotoxic effects. A 3-methoxy substitution on the salicylaldehyde ring has been shown to be particularly effective against various tumor cell lines.[3][4] Furthermore, the complexation of salicylaldehyde benzoylhydrazones with Cu(II) ions has been reported to enhance their anticancer activity.
-
Antimicrobial Activity : Halogenation of the salicylaldehyde ring is a key determinant of antimicrobial potency.[7] Dihalogenated derivatives, such as 3,5-dibromo and 3,5-dichloro salicylaldehydes, and their metal complexes exhibit significant activity against both Gram-positive and Gram-negative bacteria.[5][6] The antimicrobial mechanism is thought to involve the formation of Schiff bases with amino groups in microbial cells.
-
Insecticidal Activity : The insecticidal properties of salicylaldehyde-derived secondary amines also appear to be influenced by the substitution pattern, as evidenced by the varying mortality rates against Tribolium castaneum.[1][2]
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to allow for replication and further investigation.
3.1. ABTS Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
-
Reagent Preparation :
-
Prepare a 7 mM ABTS solution in water.
-
Prepare a 2.45 mM potassium persulfate solution in water.
-
To produce the ABTS radical cation (ABTS•+), mix the ABTS stock solution with the potassium persulfate stock solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure :
-
Add 10 µL of the test compound (at various concentrations) to 1 mL of the diluted ABTS•+ solution.
-
Incubate the mixture for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are used as standard antioxidants.
-
-
Data Analysis :
-
The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the reaction mixture.
-
The IC50 value (the concentration of the compound that causes 50% inhibition) is determined by plotting the percentage of inhibition against the compound concentration.
-
3.2. Protein Denaturation Assay (Anti-inflammatory Activity)
This assay assesses the anti-inflammatory properties of a compound by measuring its ability to inhibit the heat-induced denaturation of bovine serum albumin (BSA).
-
Reagent Preparation :
-
Prepare a 0.2% w/v solution of BSA in Tris buffer saline (pH 6.8).
-
Prepare stock solutions of the test compounds and a standard anti-inflammatory drug (e.g., diclofenac).
-
-
Assay Procedure :
-
Mix 500 µL of the BSA solution with 50 µL of the test compound at various concentrations.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 72°C for 5 minutes.
-
After cooling, measure the turbidity (absorbance) at 660 nm.
-
-
Data Analysis :
-
The percentage of inhibition of denaturation is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (BSA solution without sample) and A_sample is the absorbance of the sample.
-
The IC50 value is determined from a plot of inhibition percentage versus concentration.
-
3.3. MTT Assay (Cytotoxicity/Anticancer Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Culture :
-
Culture the desired cancer cell line (e.g., MCF-7) in appropriate media and conditions.
-
Seed the cells into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours.
-
-
Assay Procedure :
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis :
-
Measure the absorbance at a wavelength of 570 nm.
-
The percentage of cell viability is calculated as (Absorbance_treated / Absorbance_control) x 100.
-
The IC50 value is determined by plotting cell viability against the compound concentration.
-
Visualizing Workflows and Pathways
4.1. General Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of substituted salicylaldehyde derivatives.
Caption: General workflow for SAR studies of salicylaldehydes.
4.2. Potential Mechanism of Antioxidant Activity
Substituted salicylaldehydes can exert their antioxidant effects through various mechanisms, including radical scavenging and metal chelation. The diagram below illustrates a simplified representation of their role in mitigating oxidative stress.
Caption: Antioxidant mechanisms of salicylaldehydes.
This guide provides a foundational understanding of the structure-activity relationships of substituted salicylaldehydes. The presented data and protocols offer a starting point for researchers to explore the therapeutic potential of this promising class of compounds further. The continuous exploration of novel substitutions and detailed mechanistic studies will undoubtedly lead to the development of more potent and selective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antimicrobial Potential of Compounds Derived from 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde: A Comparative Guide
An objective analysis of the predicted antimicrobial efficacy of Schiff bases, hydrazones, and chalcones synthesized from 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde, based on experimental data from structurally similar compounds.
While direct experimental studies on the antimicrobial properties of compounds synthesized specifically from this compound are not extensively available in the reviewed literature, a comparative analysis based on structurally analogous compounds provides significant insights into their potential efficacy. This guide evaluates the expected antimicrobial activity of Schiff bases, hydrazones, and chalcones derived from this starting material by examining published data on compounds with similar key structural features, namely the presence of bromo and trifluoromethyl (-CF3) groups on an aromatic ring. These moieties are well-known to enhance the lipophilicity and electron-withdrawing nature of molecules, often leading to improved biological activity.
Comparative Antimicrobial Activity: An Overview
The following tables summarize the antimicrobial activity, primarily represented by Minimum Inhibitory Concentration (MIC) values, of various Schiff bases, hydrazones, and chalcones that are structurally related to derivatives of this compound. The data is compiled from multiple studies and presented to offer a comparative perspective against common bacterial and fungal strains.
Schiff Base Derivatives: A Comparative Look
Schiff bases, formed by the condensation of a primary amine with an aldehyde, are a class of compounds with well-documented antimicrobial properties. The introduction of a halogen atom, such as bromine, into the structure of a Schiff base has been shown to increase its inhibitory effect against various pathogens.
Table 1: Antimicrobial Activity of Structurally Related Schiff Base Derivatives
| Compound Class | Specific Derivative/Substitution | Test Organism | MIC (µg/mL) | Reference |
| Schiff Bases | Derived from chloro-, bromo-, and nitro-substituted 2-hydroxybenzaldehyde | Staphylococcus aureus, Escherichia coli | Not specified, but metal complexes showed enhanced activity | [1] |
| Schiff Bases | N-(5-bromo-2-hydroxybenzylidene) Para-toluidine | Escherichia coli | Dose-dependent activity observed (zone of inhibition) | [2] |
| Schiff Bases | Derived from various benzaldehydes | Escherichia coli | 62.5 - 250 | [3][4] |
| Schiff Bases | Derived from various benzaldehydes | Staphylococcus aureus | 62.5 | [3] |
| Schiff Bases | Derived from various benzaldehydes | Candida albicans | 62.5 - 250 | [3] |
Note: The data presented is for structurally similar compounds and not direct derivatives of this compound.
Hydrazone Derivatives: A Comparative Perspective
Hydrazones, characterized by the >C=N-NH- moiety, are another class of compounds extensively studied for their broad spectrum of biological activities. The presence of electron-withdrawing groups and halogen substituents is often associated with enhanced antimicrobial effects.
Table 2: Antimicrobial Activity of Structurally Related Hydrazone Derivatives
| Compound Class | Specific Derivative/Substitution | Test Organism | MIC (µg/mL) | Reference |
| Hydrazones | 5-bromo substituted phenyl N-acylhydrazone | Bacillus subtilis, Pseudomonas aeruginosa | 62.5 | [5] |
| Hydrazones | 5-bromo substituted phenyl N-acylhydrazone (in combination with streptomycin) | Various bacterial strains | 7.81 - 62.5 | [5] |
| Hydrazones | Thiazole-bearing hydrazones with 4-Br-phenyl substitution | Candida albicans | Good growth inhibition reported | [6] |
| Hydrazones | Steroidal hydrazones with m-bromobenzoyl substitution | Various bacterial strains | 370 - 3000 | [7] |
Note: The data presented is for structurally similar compounds and not direct derivatives of this compound.
Chalcone Derivatives: A Comparative Analysis
Chalcones, containing the α,β-unsaturated ketone core, are precursors to flavonoids and exhibit diverse pharmacological properties. The antimicrobial activity of chalcones can be significantly influenced by the substitution pattern on their aromatic rings, with halogen and trifluoromethyl groups being particularly effective.
Table 3: Antimicrobial Activity of Structurally Related Chalcone Derivatives
| Compound Class | Specific Derivative/Substitution | Test Organism | MIC (µg/mL) | Reference |
| Chalcones | Trifluoromethyl substituted chalcones | Staphylococcus aureus, Escherichia coli | 7.81 - 250 | [8] |
| Chalcones | Trifluoromethoxy substituted chalcones | Staphylococcus aureus, Escherichia coli | Generally more effective than trifluoromethyl analogs | [8] |
| Chalcones | 2-(4-Bromo-2-fluorophenyl)-4H-chromen-4-one (derived from a chalcone) | E. coli, B. subtilis | Moderate to good activity reported | [9] |
| Chalcones | 5′-bromo-2′-hydroxy-3′-nitrochalcone | Various bacteria and fungi | Strong inhibitory effect observed | [10] |
Note: The data presented is for structurally similar compounds and not direct derivatives of this compound.
Experimental Protocols
The antimicrobial activities summarized above were determined using standardized methodologies, which are detailed below to provide context for the presented data.
Broth Microdilution Method for MIC Determination
This method is a widely used quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at a suitable temperature (e.g., 37°C for bacteria). The culture is then diluted to a standardized concentration (e.g., 1.5 x 10^8 CFU/mL, equivalent to a 0.5 McFarland standard).
-
Serial Dilution of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A two-fold serial dilution of the stock solution is then prepared in a 96-well microtiter plate containing a growth medium.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The microtiter plate also includes a positive control (microorganisms in broth without the test compound) and a negative control (broth only). The plate is then incubated for 18-24 hours at the optimal growth temperature for the microorganism.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative technique used to screen for the antimicrobial activity of a compound.
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Application of Test Compounds: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer. A fixed volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.
-
Measurement of Inhibition Zones: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is absent) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Synthesis and Experimental Workflows
To further elucidate the processes involved in the synthesis and evaluation of these compounds, the following diagrams are provided.
References
- 1. ijmrsti.com [ijmrsti.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nveo.org [nveo.org]
- 5. researchgate.net [researchgate.net]
- 6. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones – Oriental Journal of Chemistry [orientjchem.org]
- 10. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Potential of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the anti-inflammatory potential of novel 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde derivatives. While direct experimental data on this specific class of compounds is emerging, this document outlines the established methodologies, key inflammatory markers, and relevant signaling pathways that form the basis for their evaluation and comparison against known anti-inflammatory agents. The protocols and data presentation formats provided herein are based on standardized and widely accepted in vitro models, primarily utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Introduction to Anti-inflammatory Evaluation
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous chronic diseases. The search for novel anti-inflammatory agents is a critical area of drug discovery. Benzaldehyde derivatives, particularly those with halogen and trifluoromethyl substitutions, have shown promise in various therapeutic areas. The unique structural features of this compound suggest that its derivatives could be potent modulators of inflammatory pathways.
This guide will focus on the in vitro assessment of these derivatives by measuring their ability to inhibit key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
Comparative Data Presentation
Effective evaluation requires standardized data presentation to allow for direct comparison between different derivatives and a reference compound (e.g., a known NSAID like Indomethacin or a specific COX-2 inhibitor like Celecoxib). The following tables provide a clear structure for summarizing quantitative data.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | NO Inhibition (%) | IC₅₀ (µM) | Cell Viability (%) |
| Derivative 1 | 1 | |||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| Derivative 2 | 1 | |||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| Reference Drug | 1 | |||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| Control (LPS only) | - | 0 | - | 100 |
| Vehicle Control | - | - | - | 100 |
Table 2: Inhibition of Cyclooxygenase-2 (COX-2) Activity
| Compound | Concentration (µM) | COX-2 Inhibition (%) | IC₅₀ (µM) |
| Derivative 1 | 0.1 | ||
| 1 | |||
| 10 | |||
| Derivative 2 | 0.1 | ||
| 1 | |||
| 10 | |||
| Reference Drug | 0.1 | ||
| 1 | |||
| 10 |
Table 3: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IC₅₀ (µM) | IL-6 Inhibition (%) | IC₅₀ (µM) |
| Derivative 1 | 10 | ||||
| 50 | |||||
| Derivative 2 | 10 | ||||
| 50 | |||||
| Reference Drug | 10 | ||||
| 50 |
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of novel compounds are often mediated through the modulation of specific intracellular signaling pathways. In LPS-stimulated macrophages, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of pro-inflammatory gene expression.[1][2][3]
Caption: The NF-κB signaling pathway in LPS-stimulated macrophages.
Caption: The MAPK signaling pathway activated by LPS in macrophages.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of anti-inflammatory potential.
Caption: General experimental workflow for in vitro anti-inflammatory screening.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Procedure:
-
Seed RAW 264.7 cells in 96-well or 24-well plates at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.[4]
-
Pre-treat the cells with various concentrations of the this compound derivatives or a reference drug for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (final concentration of 1 µg/mL) for 24 hours.[4][5]
-
Cell Viability Assay (MTT Assay)
It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Procedure:
-
After the 24-hour incubation with the test compounds and LPS, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 540 nm using a microplate reader.[4] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
NO is a key inflammatory mediator, and its production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.
-
Reagents: Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[4]
-
Procedure:
-
After the 24-hour treatment period, collect 100 µL of the cell culture supernatant from each well.
-
Mix the supernatant with 100 µL of Griess Reagent in a new 96-well plate.[4]
-
Incubate at room temperature for 10-15 minutes.
-
Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.
-
Pro-inflammatory Cytokine Measurement (ELISA)
The levels of TNF-α, IL-6, and IL-1β in the culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Procedure:
-
Collect the culture supernatants after the 24-hour treatment.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific commercial kits used.[7][8][9]
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, an enzyme conjugate (like HRP), and finally a substrate to produce a colorimetric signal.
-
Measure the absorbance at 450 nm.[7]
-
Cytokine concentrations are determined from a standard curve generated with recombinant cytokines.
-
Cyclooxygenase-2 (COX-2) Inhibition Assay
The ability of the derivatives to inhibit the activity of the COX-2 enzyme can be assessed using commercially available inhibitor screening kits.
-
Principle: These assays typically measure the peroxidase component of COX-2 activity. The peroxidase activity is assayed colorimetrically or fluorometrically by monitoring the appearance of an oxidized product.[9][10]
-
Procedure:
-
Follow the protocol provided with the specific COX-2 inhibitor screening kit (e.g., from Cayman Chemical or Sigma-Aldrich).
-
The general steps involve incubating the purified recombinant human COX-2 enzyme with the test compounds (derivatives) and a heme cofactor.[11][12]
-
The reaction is initiated by adding arachidonic acid as the substrate.[12]
-
The rate of product formation is measured by absorbance (e.g., at 590 nm) or fluorescence (e.g., Ex/Em = 535/587 nm).[9]
-
The percentage of inhibition is calculated by comparing the activity in the presence of the test compound to the activity of the enzyme control.
-
Conclusion
This guide provides a robust framework for the systematic evaluation of the anti-inflammatory potential of this compound derivatives. By employing these standardized protocols, researchers can generate high-quality, comparable data on the inhibition of key inflammatory mediators and elucidate the potential mechanisms of action through major signaling pathways. This structured approach will facilitate the identification of promising new anti-inflammatory drug candidates for further development.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Inhibition of LPS-stimulated pathways in macrophages by the flavonoid luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bioscience.co.uk [bioscience.co.uk]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of metal chelating properties of Schiff bases from different salicylaldehydes
A comparative analysis of the metal chelating properties of Schiff bases synthesized from various salicylaldehydes reveals significant differences in their ability to form stable complexes with metal ions. These properties are crucial for their application in various fields, including medicinal chemistry, catalysis, and analytical sciences. The stability of these metal complexes is largely influenced by the electronic and steric nature of the substituents on both the salicylaldehyde and the amine precursors.
Synthesis and Chelation Mechanism
Schiff bases are typically synthesized through a condensation reaction between a primary amine and an aldehyde or ketone.[1] For salicylaldehyde-based Schiff bases, the reaction involves the nucleophilic addition of the amine to the carbonyl group of the salicylaldehyde, followed by dehydration to form the characteristic azomethine or imine group (-C=N-).[2] The presence of the hydroxyl (-OH) group ortho to the imine group in salicylaldehyde derivatives is critical for their potent chelating ability, allowing them to act as bidentate, tridentate, or tetradentate ligands that can coordinate with a central metal ion through the imine nitrogen and the phenolic oxygen atoms.[3][4] Chelation often enhances the biological activity of the Schiff bases by increasing their lipophilicity and facilitating penetration through cell membranes.[5][6][7]
Comparative Analysis of Metal Chelating Properties
The stability of the metal complexes formed by Schiff bases is quantified by their formation or stability constants (log K). A higher stability constant indicates a stronger interaction between the ligand and the metal ion, resulting in a more stable complex. The following table summarizes the stability constants for complexes of various Schiff bases with different metal ions, as determined by potentiometric studies.
| Schiff Base Ligand | Metal Ion | log K1 | log K2 | Medium | Reference |
| N-Salicylidene-m-aminophenol (SMAP) | Cu²⁺ | 9.70 | 8.50 | 50% Ethanol | [8] |
| N-Salicylidene-m-aminophenol (SMAP) | Ni²⁺ | 6.35 | 5.05 | 50% Ethanol | [8] |
| N-Salicylidene-m-aminophenol (SMAP) | Co²⁺ | 6.00 | 4.70 | 50% Ethanol | [8] |
| N-Salicylidene-m-aminophenol (SMAP) | Zn²⁺ | 5.80 | 4.90 | 50% Ethanol | [8] |
| N-Salicylidene-m-anisidine (SMA) | Cu²⁺ | 7.95 | 6.85 | 50% Ethanol | [8] |
| N-Salicylidene-m-anisidine (SMA) | Ni²⁺ | 5.30 | 4.10 | 50% Ethanol | [8] |
| N-Salicylidene-m-anisidine (SMA) | Co²⁺ | 5.10 | 4.20 | 50% Ethanol | [8] |
| N-Salicylidene-m-anisidine (SMA) | Zn²⁺ | 5.00 | 4.30 | 50% Ethanol | [8] |
| N-Salicylidene-L-valine (Sal-Val) | Cu²⁺ | 8.09 | 6.29 | Aqueous (0.1 M KNO₃) | [9] |
| N-Salicylidene-L-valine (Sal-Val) | Ni²⁺ | 5.26 | 3.86 | Aqueous (0.1 M KNO₃) | [9] |
| N-Salicylidene-L-valine (Sal-Val) | Zn²⁺ | 4.75 | 3.90 | Aqueous (0.1 M KNO₃) | [9] |
| N-Salicylidene-L-phenylalanine (Sal-Phe) | Cu²⁺ | 8.05 | 6.40 | Aqueous (0.1 M KNO₃) | [9] |
| N-Salicylidene-L-phenylalanine (Sal-Phe) | Ni²⁺ | 5.15 | 4.35 | Aqueous (0.1 M KNO₃) | [9] |
| N-Salicylidene-L-phenylalanine (Sal-Phe) | Zn²⁺ | 4.35 | 3.93 | Aqueous (0.1 M KNO₃) | [9] |
| N-Salicylidene-L-tryptophan (Sal-Trp) | Cu²⁺ | 7.98 | 6.38 | Aqueous (0.1 M KNO₃) | [9] |
| N-Salicylidene-L-tryptophan (Sal-Trp) | Ni²⁺ | 5.05 | 4.05 | Aqueous (0.1 M KNO₃) | [9] |
| N-Salicylidene-L-tryptophan (Sal-Trp) | Zn²⁺ | 4.30 | 4.00 | Aqueous (0.1 M KNO₃) | [9] |
From the data, a consistent trend in the stability of the complexes with first-row transition metals is observed, following the Irving-Williams order: Cu²⁺ > Ni²⁺ > Co²⁺ > Zn²⁺.[8][10] This order is evident across the different Schiff base ligands. Furthermore, comparing the Schiff bases derived from m-aminophenol (SMAP) and m-anisidine (SMA), the former generally forms more stable complexes. This can be attributed to the additional hydroxyl group in m-aminophenol, which can participate in coordination or hydrogen bonding, thereby stabilizing the complex. The Schiff bases derived from amino acids also demonstrate significant chelating ability, forming stable complexes suitable for modeling biological systems.[9]
Experimental Protocols
General Synthesis of Salicylaldehyde-Based Schiff Bases
This protocol describes a general method for synthesizing Schiff bases from salicylaldehyde and a primary amine.
-
Dissolution: Dissolve the salicylaldehyde and the respective primary amine in a suitable solvent, typically ethanol, in a 1:1 molar ratio.[11]
-
Reaction: The mixture is refluxed for a period ranging from a few minutes to several hours.[2][11] For some reactions, stirring at room temperature is sufficient.[2]
-
Precipitation: Upon cooling, the Schiff base product often precipitates out of the solution. The precipitate is then collected by filtration.
-
Purification: The collected solid is washed with a small amount of cold solvent (e.g., water or ethanol) to remove unreacted starting materials.[2]
-
Drying and Recrystallization: The product is dried, and if necessary, further purified by recrystallization from a suitable solvent like ethanol to obtain pure crystals.[8]
Determination of Stability Constants by pH-Metric Titration
The Calvin-Bjerrum pH titration technique, as modified by Irving and Rossotti, is a standard method for determining the stability constants of metal complexes.[8]
-
Solution Preparation: Prepare solutions of a known concentration of the Schiff base ligand, the metal nitrate (or sulfate), a standard acid (e.g., HNO₃), and a background electrolyte (e.g., KNO₃) to maintain constant ionic strength.[8] Measurements are often carried out in a mixed solvent system like aqueous ethanol if the ligand is not water-soluble.[8]
-
Titration Setup: A pH meter with a combined glass-calomel electrode is used for pH measurements. The temperature is maintained constant using a thermostat.
-
Titration Procedure: Three sets of titrations are typically performed against a standard alkali (e.g., NaOH) solution:
-
(a) Acid alone (e.g., HNO₃ + KNO₃)
-
(b) Acid + Ligand (e.g., HNO₃ + KNO₃ + Schiff base)
-
(c) Acid + Ligand + Metal Ion (e.g., HNO₃ + KNO₃ + Schiff base + Metal nitrate)
-
-
Data Analysis: From the titration curves, the average number of protons associated with the ligand (nA) and the average number of ligands attached to the metal ion (n̄) are calculated at various pH values.
-
Formation Curves: A formation curve is constructed by plotting n̄ against pL (the negative logarithm of the free ligand concentration).
-
Stability Constant Calculation: The stepwise stability constants (K₁, K₂, etc.) are determined from the formation curve, often using methods like interpolation at half n̄ values (e.g., at n̄ = 0.5, 1.5, etc.).[8]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of metal chelating properties of Schiff bases derived from salicylaldehydes.
Caption: Workflow for Synthesis and Chelation Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. recentscientific.com [recentscientific.com]
- 3. ijcrr.com [ijcrr.com]
- 4. [PDF] METAL COMPLEXES OF SCHIFF BASE DERIVED FROM SALICYLALDEHYDE – A REVIEW - | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ikm.org.my [ikm.org.my]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. ias.ac.in [ias.ac.in]
- 10. ias.ac.in [ias.ac.in]
- 11. primescholars.com [primescholars.com]
Validating the Structure of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde Derivatives: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of novel compounds is a cornerstone of chemical research and drug development. For complex molecules such as 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde and its derivatives, which serve as important building blocks in medicinal chemistry, a robust analytical methodology is paramount. This guide provides an in-depth comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with alternative analytical techniques, namely X-ray Crystallography and Mass Spectrometry, for the structural validation of this class of compounds. We present detailed experimental protocols and supporting data to illustrate the comprehensive structural insights provided by 2D NMR.
The Power of 2D NMR in Structural Elucidation
One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of individual nuclei. However, for highly substituted aromatic systems like this compound, signal overlap and complex coupling patterns can render 1D spectra ambiguous. 2D NMR spectroscopy overcomes these limitations by correlating nuclear spins through chemical bonds, providing clear and definitive evidence of molecular connectivity. The most common and powerful 2D NMR experiments for small molecule characterization are:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This is crucial for identifying adjacent protons in a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH), allowing for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and sometimes four bonds in conjugated systems. This is vital for connecting different spin systems and identifying quaternary (non-protonated) carbons.
Data Presentation: Predicted 2D NMR Correlations
Table 1: Predicted ¹H, ¹³C, and 2D NMR Correlation Data for this compound
| Atom No. | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | COSY (¹H-¹H) Correlations | HSQC (¹H-¹³C) Correlation | HMBC (¹H-¹³C) Correlations |
| 1 | -CHO | ~9.85 (s) | ~190.0 | - | Yes | C2, C3, C4 |
| 2 | -C-OH | - | ~158.0 | - | - | - |
| 3 | -C-CF₃ | - | ~122.0 (q) | - | - | - |
| 4 | -CH= | ~7.90 (d) | ~138.0 | H6 | Yes | C2, C5, C6, CHO |
| 5 | -C-Br | - | ~115.0 | - | - | - |
| 6 | =CH- | ~7.70 (d) | ~125.0 | H4 | Yes | C2, C4, C5 |
| 7 | -OH | ~11.5 (s, br) | - | - | No | C2, C3 |
| 8 | -CF₃ | - | ~123.0 (q) | - | No | C3, C4 |
Note: Chemical shifts are predictions and may vary depending on the solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, 'q' denotes quartet, 'br' denotes broad.
Experimental Protocols
Protocol 1: 2D NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal resolution and lineshape using the lock signal of the deuterated solvent.
-
1D Spectra Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra. These are necessary for referencing and for comparison with the 2D spectra. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also recommended to differentiate between CH, CH₂, and CH₃ groups.
-
COSY Acquisition: Run a standard gradient-enhanced COSY (gCOSY) experiment. Typical parameters include a spectral width covering all proton signals, 256-512 increments in the indirect dimension (t₁), and 2-4 scans per increment.
-
HSQC Acquisition: Acquire a gradient-enhanced, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.2). This provides editing, which distinguishes CH/CH₃ signals from CH₂ signals by phase. Use a spectral width in the ¹³C dimension that encompasses all expected carbon signals.
-
HMBC Acquisition: Run a gradient-enhanced HMBC experiment (e.g., hmbcgplpndqf). The long-range coupling delay (typically optimized for J = 8-10 Hz) is a key parameter. Acquire with a sufficient number of scans to detect correlations to quaternary carbons.
-
Data Processing: Process all 2D data using appropriate software (e.g., TopSpin, Mnova, ACD/Labs). This involves Fourier transformation in both dimensions, phase correction, and baseline correction.
-
Data Analysis: Correlate the cross-peaks in each 2D spectrum to build molecular fragments and ultimately assemble the complete structure, as illustrated in the workflow diagram below.
Caption: Diagram 1: 2D NMR Structural Elucidation Workflow.
Alternative Structural Validation Techniques
While 2D NMR is exceptionally powerful, other techniques provide complementary information.
Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including absolute stereochemistry if a heavy atom is present (like bromine).
-
Advantages: Provides a complete and highly precise 3D structural model, including bond lengths, bond angles, and crystal packing information.
-
Disadvantages: Requires a single, high-quality crystal, which can be difficult and time-consuming to grow. The determined structure represents the solid-state conformation, which may differ from the solution-state conformation observed by NMR.
Table 2: Representative Data from X-ray Crystallography for a Related Compound (3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.474 |
| b (Å) | 14.025 |
| c (Å) | 7.531 |
| β (°) | 103.21 |
| Key Feature | Intramolecular O-H···O hydrogen bond stabilizing the planar structure. |
Protocol 2: Single-Crystal X-ray Crystallography
-
Crystallization: Grow single crystals of the compound. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen is typically used to cool the crystal, minimizing thermal motion. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain the final structural model.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.
-
Advantages: Requires a very small amount of sample, provides highly accurate molecular weight information (with high-resolution MS), and fragmentation patterns can help confirm the presence of specific functional groups.
-
Disadvantages: Does not provide information about the 3D structure or stereochemistry. Isomers often cannot be distinguished by mass alone, and interpretation of fragmentation can be complex.
Table 3: Expected Key Fragments in the Electron Ionization (EI) Mass Spectrum of this compound
| m/z (mass-to-charge) | Ion | Interpretation |
| 268/270 | [M]⁺• | Molecular ion peak (shows characteristic bromine isotope pattern) |
| 267/269 | [M-H]⁺ | Loss of the aldehydic proton |
| 240/242 | [M-CO]⁺• | Loss of carbon monoxide |
| 189/191 | [M-Br]⁺ | Loss of a bromine radical |
| 161/163 | [M-Br-CO]⁺ | Subsequent loss of CO after bromine loss |
Protocol 3: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is common for generating fragment ions, while Electrospray Ionization (ESI) is a softer technique often used to observe the molecular ion.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion and the fragmentation pattern to deduce structural information.
Caption: Diagram 2: Comparison of Structural Analysis Techniques.
Comparative Summary
Table 4: Comparison of 2D NMR, X-ray Crystallography, and Mass Spectrometry
| Feature | 2D NMR Spectroscopy | X-ray Crystallography | Mass Spectrometry |
| Principle | Measures nuclear spin correlations through bonds | Measures diffraction of X-rays by a crystal lattice | Measures mass-to-charge ratio of ionized molecules |
| Sample State | Solution | Single Crystal (Solid) | Gas/Solution |
| Sample Amount | Milligrams (5-20 mg) | Micrograms to Milligrams | Nanograms to Micrograms |
| Key Information | Atom-by-atom connectivity, relative stereochemistry | Absolute 3D structure, bond lengths/angles | Molecular weight, elemental formula, fragmentation |
| Strengths | Excellent for solution-state structure, handles non-crystalline samples, non-destructive | Provides the definitive 3D structure | High sensitivity, accurate mass, fast analysis |
| Weaknesses | Can be complex to interpret, lower resolution than X-ray | Requires high-quality single crystals, solid-state bias | Provides no stereochemical information, isomers are often indistinguishable |
Conclusion
For the comprehensive structural validation of this compound derivatives, 2D NMR spectroscopy stands out as the most powerful and versatile technique. It provides a complete picture of the molecular framework in the solution state, which is often more relevant to the compound's behavior in biological systems. While X-ray crystallography offers the gold standard for solid-state structure and Mass Spectrometry provides essential molecular weight information, the combination of COSY, HSQC, and HMBC experiments delivers an unparalleled level of detail regarding atomic connectivity. For researchers in drug discovery and organic synthesis, mastering the application and interpretation of 2D NMR is essential for accelerating research and ensuring the integrity of their results.
A Comparative Guide to the HPLC Purity Analysis of Synthesized 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
For researchers, scientists, and drug development professionals, the precise determination of purity for synthesized intermediates is a critical step in ensuring the reliability and reproducibility of experimental outcomes. This guide provides an objective comparison of the purity analysis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde, a key building block in medicinal chemistry and materials science, against structurally similar alternatives using High-Performance Liquid Chromatography (HPLC). The supporting experimental data presented herein is generated based on established chromatographic principles for analogous compounds.
Purity Assessment by Reverse-Phase HPLC
High-Performance Liquid Chromatography is a premier analytical technique for assessing the purity of non-volatile and thermally sensitive compounds such as substituted benzaldehydes. Its high resolution and sensitivity enable the distinct separation and accurate quantification of the target compound from potential impurities that may arise during synthesis. These impurities can include unreacted starting materials, byproducts from side reactions, or degradation products.
A hypothetical HPLC analysis of a synthesized batch of this compound is detailed below. Potential impurities are postulated based on the common synthetic route involving the bromination of 2-hydroxy-3-(trifluoromethyl)benzaldehyde. Such impurities could encompass the starting material itself and isomers formed during the bromination process.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data obtained from the HPLC purity analysis of this compound and two commercially available, structurally related alternatives. The data is predicated on a standardized reverse-phase HPLC method, allowing for a direct comparison of their chromatographic behavior and purity profiles.
| Peak ID | Compound Name | Retention Time (min) | Peak Area (%) | Purity (%) |
| 1 | 2-Hydroxy-3-(trifluoromethyl)benzaldehyde (Impurity) | 4.82 | 0.58 | - |
| 2 | This compound | 6.75 | 99.21 | 99.21 |
| 3 | Unknown Impurity | 8.13 | 0.21 | - |
| 4 | 5-Bromosalicylaldehyde (Alternative 1) | 5.98 | 99.54 | 99.54 |
| 5 | 3-(Trifluoromethyl)benzaldehyde (Alternative 2) | 5.31 | 98.97 | 98.97 |
Experimental Protocols
A detailed methodology for the High-Performance Liquid Chromatography (HPLC) purity analysis is provided below. This protocol is designed to be broadly applicable to the analysis of halogenated and trifluoromethyl-substituted benzaldehydes.
HPLC Analysis Protocol
-
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of these aromatic compounds.
-
Mobile Phase: A gradient elution using Acetonitrile (ACN) and water (both with 0.1% formic acid) is employed for optimal separation. The gradient program is as follows:
-
0-2 min: 30% ACN
-
2-10 min: 30% to 80% ACN
-
10-12 min: 80% ACN
-
12-13 min: 80% to 30% ACN
-
13-15 min: 30% ACN
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound or an alternative standard.
-
Dissolve the sample in 10 mL of acetonitrile to create a stock solution with a concentration of 1 mg/mL.
-
Perform a subsequent dilution of the stock solution with acetonitrile to achieve a final concentration of 0.1 mg/mL.
-
Filter the final solution using a 0.45 µm syringe filter prior to injection into the HPLC system.
-
Visualizations
To further elucidate the experimental process, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity analysis.
Safety Operating Guide
Proper Disposal of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde, a compound frequently used in research and development. Adherence to these procedures is essential for ensuring laboratory safety and environmental compliance.
This guide is intended for researchers, scientists, and drug development professionals. It outlines a step-by-step operational plan for the safe handling and disposal of this halogenated aromatic aldehyde.
I. Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Based on data for structurally similar compounds, it is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] All personnel handling this compound must be thoroughly familiar with its potential hazards and adhere to strict safety protocols.
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[1][2]
-
Clothing: Wear protective clothing to prevent skin contact.[1]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1][3] If inhalation risk is high, a NIOSH-approved respirator may be necessary.
II. Quantitative Hazard Data
The following table summarizes the hazard classifications for compounds structurally similar to this compound. This information should be used to inform risk assessments and handling procedures.
| Hazard Statement Code | Description | GHS Classification | Source |
| H315 | Causes skin irritation | Skin Irrit. 2 | [1][2] |
| H319 | Causes serious eye irritation | Eye Irrit. 2 | [1][2] |
| H335 | May cause respiratory irritation | STOT SE 3 | [1] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[1] As a halogenated organic compound, it requires specific disposal pathways.[4][5]
Experimental Protocol for Waste Segregation and Disposal:
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, filter paper) in a dedicated, properly labeled hazardous waste container.[6]
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[6]
-
Label the container clearly with "Hazardous Waste," the full chemical name: "this compound," and the appropriate hazard pictograms (e.g., irritant).
-
-
Waste Segregation:
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be in a well-ventilated location, such as a fume hood or a ventilated safety cabinet, away from incompatible materials.[1][6]
-
Ensure the container is stored in a secondary containment tray to prevent the spread of any potential leaks.
-
-
Disposal Request:
-
Once the container is approaching full (do not exceed 90% capacity), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.[1]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]
-
Collect the absorbed material and place it in the designated halogenated hazardous waste container.[1]
-
Decontaminate the spill area and all equipment used in the cleanup.[1]
-
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information. Disposal must be carried out in accordance with all local, state, and federal regulations.
References
Essential Safety and Operational Guide for 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety, handling, and disposal information for 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde (CAS Number: 251300-30-8).[1][2] Adherence to these protocols is essential for ensuring laboratory safety and proper environmental stewardship.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is synthesized from SDSs of structurally similar compounds, including other brominated and trifluoromethylated benzaldehydes. It is imperative to treat this compound with the caution required for hazardous chemicals and to conduct a full risk assessment before use.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be classified with the following hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[3][4][5][6]
-
Respiratory Irritation: May cause respiratory irritation.[3][4][5]
Hazard Statements:
Precautionary Statements:
-
P271: Use only outdoors or in a well-ventilated area.[3][4][5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5][6]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]
-
P312: Call a POISON CENTER or doctor if you feel unwell.[3][5]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[6]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[6]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[5][6]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5]
-
P405: Store locked up.[3]
-
P501: Dispose of contents/container to an approved waste disposal plant.[3][5]
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 251300-30-8 | [1][2] |
| Molecular Formula | C8H4BrF3O2 | [1][2] |
| Molecular Weight | 269.02 g/mol | [1] |
| Appearance | Likely a solid | Inferred |
| Solubility | No data available |
Operational and Disposal Plans
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling. The following PPE is mandatory:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against splashes and dust. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile, inspect before use). Flame-retardant lab coat. Closed-toe shoes. | Prevents skin contact and absorption.[7] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[7] If inhalation risk is high, use a NIOSH-approved respirator with appropriate cartridges. | Minimizes inhalation of dust or vapors. |
Experimental Protocols: Step-by-Step Handling and Safety
-
Engineering Controls: All work with this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[7] Ensure eyewash stations and safety showers are readily accessible.[8]
-
Safe Handling:
-
Storage:
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[9] Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
Spill and Disposal Plan
-
In Case of a Spill:
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[3]
-
Carefully sweep or scoop up the material and place it into a designated, labeled hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and place all cleaning materials into the hazardous waste container.
-
-
Waste Disposal:
-
Chemical Waste: All waste containing this compound must be treated as hazardous waste.[7] Dispose of in a designated, labeled, and sealed container.
-
Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal by a licensed hazardous waste disposal company.[7] Do not dispose of down the drain or in regular trash.[8]
-
Visual Workflow for Safe Handling
The following diagram outlines the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound
References
- 1. scbt.com [scbt.com]
- 2. Buy this compound (EVT-378218) | 251300-30-8 [evitachem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. technopharmchem.com [technopharmchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
